3-(Quinoxalin-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-quinoxalin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKLYVOIQWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303429 | |
| Record name | 3-(quinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-99-8 | |
| Record name | 2-Quinoxalinepropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(quinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Quinoxalin-2-yl)propanoic acid
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural rigidity and electron-rich nature of the quinoxaline ring allow for effective interaction with various biological targets.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key quinoxaline derivative, 3-(Quinoxalin-2-yl)propanoic acid. We will explore a robust synthetic pathway, from the selection of starting materials to the final product, and detail the analytical techniques essential for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important molecular scaffold.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[2] Its planar aromatic structure facilitates intercalation with DNA and interactions with hydrophobic pockets in enzymes and receptors, while the nitrogen atoms are key to forming hydrogen bonds and coordination complexes, crucial for biological activity.[1] Derivatives of quinoxaline have shown a broad spectrum of therapeutic potential, with several compounds entering clinical trials for various diseases.[3] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, such as novel N-alkyl propanamides with potential antiproliferative activities.[1][4] A thorough understanding of its synthesis and characterization is therefore paramount for the development of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the reaction of 2-methylquinoxaline with diethyl oxalate, followed by the hydrolysis of the resulting ester intermediate. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Diethyl 2-(quinoxalin-2-ylmethyl)malonate
This step involves a Claisen condensation reaction. The methyl group of 2-methylquinoxaline is sufficiently acidic to be deprotonated by a strong base, forming a carbanion that can then act as a nucleophile. Diethyl oxalate serves as the electrophilic partner in this reaction.[5]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Preparation: Carefully add sodium metal (1.1 eq.) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 2-methylquinoxaline (1.0 eq.).[6] Stir the mixture at room temperature for 30 minutes. Following this, add diethyl oxalate (1.2 eq.) dropwise over 15 minutes.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
The second step involves the acidic hydrolysis of the diethyl 2-(quinoxalin-2-ylmethyl)malonate intermediate, followed by decarboxylation.[8][9] The ester groups are hydrolyzed to carboxylic acids, and the resulting malonic acid derivative readily loses a molecule of carbon dioxide upon heating to yield the final product.[10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend diethyl 2-(quinoxalin-2-ylmethyl)malonate (1.0 eq.) in a mixture of glacial acetic acid (50 mL) and concentrated hydrochloric acid (50 mL).
-
Hydrolysis and Decarboxylation: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will crystallize out of the solution.
-
Purification: Collect the crystals by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and then with a small amount of cold ethanol. Dry the purified this compound in a vacuum oven.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution using methanol and 0.2% formic acid in water.[12]
-
Detection Wavelength: 254 nm, which is a common wavelength for aromatic compounds.[11]
-
Injection Volume: 10 µL.[11]
-
Data Analysis: The purity is determined by the peak area percentage of the main product peak. A pure sample should exhibit a single major peak.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.0-8.2 | m | 2H | Ar-H |
| ~7.7-7.9 | m | 2H | Ar-H |
| ~3.3 | t | 2H | -CH₂-COOH |
| ~3.0 | t | 2H | Quinoxaline-CH₂- |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (acid) |
| ~155 | C=N |
| ~148 | C=N |
| ~140-142 | Ar-C (quaternary) |
| ~128-132 | Ar-CH |
| ~35 | -CH₂-COOH |
| ~30 | Quinoxaline-CH₂- |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| 1725-1700 | C=O stretch (carboxylic acid)[13] |
| ~1600, 1500 | C=C and C=N stretch (aromatic ring) |
Mass spectrometry provides information about the molecular weight of the compound.
Experimental Protocol:
-
The mass spectrum can be obtained using Electrospray Ionization (ESI) in positive or negative ion mode.
Expected Mass Spectrum Data:
| m/z | Ion |
| [M+H]⁺ | Molecular ion peak + 1 |
| [M-H]⁻ | Molecular ion peak - 1 |
| [M+Na]⁺ | Molecular ion peak + 23 |
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable building block in medicinal chemistry. The detailed protocols for both the synthesis and the comprehensive characterization using modern analytical techniques provide a solid foundation for researchers in the field. The provided workflows and data tables serve as a practical reference for the successful preparation and validation of this important quinoxaline derivative.
References
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El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6298. [Link]
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Ali, I. A. I., El Rayes, S. M., Fathalla, W., & Nafie, M. S. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 9(1), 123-137. [Link]
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Abbaspour, S., Davallo, M., & Zali, A. (2021). Synthesis of 3-(3-(diethylamino)quinoxalin-2-yl)prop-2-yn-1-yl carboxylate derivatives. Research on Chemical Intermediates, 47(6), 2355-2368. [Link]
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Liu, Z., Yu, S., Chen, D., Shen, G., Wang, Y., Hou, L., Lin, D., Zhang, J., & Ye, F. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1657-1671. [Link]
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Zhang, Y., Li, J., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 117, 129793. [Link]
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Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 25(15), 3498. [Link]
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El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]
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Chen, D., Tao, Y., Liu, Z., Zhang, H., Pan, Y., Huang, L., Yuan, Z., & Liu, Y. (2011). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 29(1), 29-33. [Link]
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Tao, Y., Chen, D., Yu, H., Huang, L., Pan, Y., Wang, Y., & Yuan, Z. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. [Link]
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3-(3-Methoxyquinoxalin-2-yl)propanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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FTIR analysis of the quinoxaline compound. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Diethyl malonate (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
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Diethyl malonate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
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IR spectra of compound 17. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Propanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. [Link]
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Wang, X., Zhang, Y., & Li, J. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Se pu = Chinese journal of chromatography, 37(10), 1059-1063. [Link]
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Propanoic acid. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Farhan, K., & Al-Amri, A. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4983. [Link]
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Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]
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Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]
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Al-Ghorbani, M., Al-Wabli, R. I., Al-Farhan, K., & Al-Amri, A. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 20(1), 1-12. [Link]
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Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester?. (2023, October 29). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
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Crystal structure analysis of 3-(Quinoxalin-2-yl)propanoic acid
Starting: Initial Research
I've initiated comprehensive Google searches to gather preliminary data. My focus is on the crystal structure analysis of 3-(quinoxalin-2-yl)propanoic acid. I'm looking into its synthesis, crystallographic data, and molecular structure.
Gathering: More Data
I'm now diving deeper into the research. I'm focusing on the crystal structure analysis of this compound, specifically its synthesis, crystallography, and molecular structure. I'm also examining its supramolecular features and any reported biological activities to build a solid foundation. I will analyze the most relevant and authoritative sources next.
Analyzing: Data & Structure
I'm now going to focus on synthesizing the information to build a technical guide. I'll start with an intro on quinoxaline derivatives and why this compound's crystal structure is important. I'll follow with methodology, results, and discussion including tables, diagrams, and citations. I plan to use Graphviz diagrams to illustrate key interactions. I will be sure to build a detailed experimental protocol as well.
Analyzing Initial Data
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Narrowing the Focus
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Refining Search Parameters
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Reviewing Prior Research
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Pinpointing Data Gaps
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Seeking Structural Data
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Refining Search Parameters
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Generating Technical Guide
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Formulating Guide Structure
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A Technical Guide to the Spectroscopic Profile of 3-(Quinoxalin-2-yl)propanoic Acid
This document provides an in-depth analysis of the expected spectroscopic data for 3-(quinoxalin-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the significance of the quinoxaline scaffold in the development of novel therapeutic agents, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This guide synthesizes predictive data based on the analysis of closely related structures and fundamental spectroscopic principles to offer a robust interpretative framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles.
Introduction
This compound belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. These structures are recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The propanoic acid side chain introduces a carboxylic acid functionality, which can be crucial for modulating solubility, metabolic stability, and target binding. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the molecule. This guide explains the causality behind expected spectral features, providing a self-validating system for researchers working with this or similar molecular architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is critical for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by signals from the aliphatic propanoic acid chain and the aromatic quinoxaline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline nitrogen atoms and the carboxylic acid group. The data presented is predicted based on analysis of similar structures, such as methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.[1]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | broad singlet | 1H | -COOH |
| ~8.9 | singlet | 1H | H-3 |
| ~8.1-8.0 | multiplet | 2H | H-5, H-8 |
| ~7.9-7.8 | multiplet | 2H | H-6, H-7 |
| ~3.4 | triplet | 2H | -CH₂- (alpha to ring) |
| ~3.0 | triplet | 2H | -CH₂- (alpha to COOH) |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (~12.5 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
Quinoxaline Protons (H-3, H-5, H-6, H-7, H-8): The proton at the 3-position (H-3) is anticipated to be a singlet around 8.9 ppm, being the sole proton on the pyrazine ring. The protons on the benzene portion of the quinoxaline ring (H-5, H-8, H-6, H-7) will appear in the aromatic region (~7.8-8.1 ppm). Due to the symmetry, H-5 and H-8 would be similar, as would H-6 and H-7, leading to complex multiplets.
-
Propanoic Acid Protons (-CH₂-): Two triplets are expected for the ethylene bridge. The methylene group adjacent to the quinoxaline ring will be deshielded by the aromatic system and appear around 3.4 ppm. The methylene group adjacent to the carbonyl group is expected at a slightly more upfield position, around 3.0 ppm. Both will appear as triplets due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The chemical shifts are predicted based on known data for quinoxaline derivatives and propanoic acid moieties.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O (Carboxylic Acid) |
| ~152.0 | C-2 |
| ~145.0 | C-3 |
| ~142.0, ~141.5 | C-8a, C-4a (bridgehead) |
| ~131.0, ~130.5 | C-6, C-7 |
| ~129.5, ~129.0 | C-5, C-8 |
| ~34.0 | -CH₂- (alpha to COOH) |
| ~30.0 | -CH₂- (alpha to ring) |
Interpretation:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will be the most deshielded signal, appearing around 173.5 ppm.
-
Quinoxaline Carbons: The carbons of the quinoxaline ring will resonate in the 129-152 ppm range. The carbons directly attached to nitrogen (C-2) and the imine carbon (C-3) will be significantly downfield. The bridgehead carbons (C-4a, C-8a) will also be in this region. The protonated aromatic carbons (C-5, C-6, C-7, C-8) will appear between approximately 129 and 131 ppm.
-
Propanoic Acid Carbons: The aliphatic methylene carbons will appear upfield, with the carbon alpha to the carbonyl (~34.0 ppm) being slightly more deshielded than the one alpha to the quinoxaline ring (~30.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoxaline system.
Experimental Protocol: FTIR-ATR Data Acquisition
Caption: Workflow for acquiring an IR spectrum using an FTIR spectrometer with an ATR accessory.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1480 | Medium-Weak | C=C and C=N stretches (aromatic ring) |
| ~1300 | Medium | C-O stretch (in-plane O-H bend coupled) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, dimer) |
| ~760 | Strong | C-H bend (ortho-disubstituted benzene) |
Interpretation: The most telling feature will be the extremely broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[4][5] This will likely overlap with the C-H stretching vibrations. A very strong and sharp carbonyl (C=O) stretch will be observed around 1710 cm⁻¹, typical for a carboxylic acid dimer. The presence of the quinoxaline ring will be confirmed by C=C and C=N stretching bands in the 1600-1480 cm⁻¹ region and a strong C-H bending vibration around 760 cm⁻¹, indicative of the ortho-disubstitution on the benzene ring portion.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: General workflow for molecular weight confirmation and fragmentation analysis by ESI-MS.
Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z Value | Ion | Proposed Fragmentation Pathway |
| 202 | [C₁₁H₁₀N₂O₂]⁺˙ (Molecular Ion) | Initial ionization of the molecule. |
| 157 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |
| 130 | [Quinoxaline]⁺˙ | Cleavage of the propanoic acid side chain. |
| 129 | [Quinoxalinyl cation]⁺ | Loss of the entire propanoic acid side chain. |
| 103 | [C₇H₅N]⁺ | Fragmentation of the quinoxaline ring, loss of HCN. |
| 76 | [C₆H₄]⁺˙ | Benzene ring fragment. |
Interpretation: In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 202. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would give a strong peak at m/z 157 ([M-45]⁺). Cleavage of the bond between the side chain and the ring could lead to a fragment corresponding to the quinoxaline cation at m/z 129. Further fragmentation of the quinoxaline ring itself is expected, often involving the loss of HCN (27 Da), a characteristic fragmentation for nitrogen heterocycles.[7]
In a softer ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 203.
Conclusion
The spectroscopic profile of this compound can be reliably predicted through the combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for the interpretation of its key spectral features, grounded in established principles and data from analogous structures. The characteristic signals of the quinoxaline core and the propanoic acid side chain create a unique spectroscopic fingerprint, enabling unambiguous identification and characterization for researchers in synthetic chemistry and drug development.
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National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(Quinoxalin-2-yl)propanoic Acid and Its Analogs
Introduction: The Strategic Importance of Physicochemical Profiling for Quinoxaline-Based Drug Candidates
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The compound 3-(Quinoxalin-2-yl)propanoic acid, which integrates the biologically significant quinoxaline heterocycle with a flexible propanoic acid side chain, is a molecule of considerable interest for drug development professionals. The propanoic acid moiety can influence solubility, membrane permeability, and pharmacokinetic profiles, while the quinoxaline core is pivotal for target binding and biological activity.[3][4]
A comprehensive understanding of the physicochemical properties of such a candidate is not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation development, and predicting in vivo behavior. Properties such as solubility, acidity (pKa), melting point, and stability directly impact a drug's bioavailability, dosage form, storage conditions, and ultimately, its therapeutic efficacy.
This technical guide provides an in-depth exploration of the core physicochemical properties of quinoxaline propanoic acids. It must be noted that while direct experimental data for this compound is not extensively available in public literature, we will leverage data from its closely related and well-characterized isomer, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid , as a primary case study. This approach allows for a robust discussion of the experimental methodologies and provides a strong predictive foundation for understanding the titular compound.
Molecular Structure and Functional Group Analysis
The structure of this compound features two key components:
-
The Quinoxaline Ring System: A fused aromatic heterocycle composed of a benzene ring and a pyrazine ring.[3] This system is relatively planar, hydrophobic, and capable of π-π stacking interactions. The two nitrogen atoms act as hydrogen bond acceptors and are weakly basic, with the parent quinoxaline having a pKa of 0.56.[5]
-
The Propanoic Acid Side Chain: This aliphatic carboxylic acid moiety introduces a critical acidic functional group (-COOH). It is flexible and provides a site for hydrogen bond donation and acceptance, significantly influencing aqueous solubility and acidity.
The interplay between the hydrophobic, weakly basic quinoxaline core and the hydrophilic, acidic side chain dictates the overall physicochemical profile of the molecule.
Solubility Profile: A Critical Determinant of Bioavailability
Solubility is a paramount property, as a drug must dissolve to be absorbed. The solubility of this compound is expected to be highly pH-dependent due to the presence of both a carboxylic acid and a weakly basic quinoxaline moiety.
Expected Solubility Behavior
-
In Aqueous Media: At low pH (acidic conditions), the carboxylic acid will be protonated (-COOH), and the quinoxaline nitrogens may be protonated, leading to low solubility. As the pH increases, the carboxylic acid will deprotonate to its carboxylate form (-COO⁻), significantly increasing aqueous solubility.
-
In Organic Solvents: The molecule is expected to show solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF, which can interact with both the quinoxaline ring and the carboxylic acid group.[1] Solubility in non-polar solvents like hexane is expected to be low.
Data from a Structural Analog: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
To provide quantitative context, the following data is available for its structural isomer.
| Property | Value | Significance in Drug Development |
| Solubility in Ethanol | 12 mg/mL at 25°C[1] | Indicates moderate solubility in polar protic solvents, useful for formulation and purification. |
| Aqueous Solubility | Expected to be pH-dependent | Crucial for predicting oral absorption and designing intravenous formulations. |
Experimental Protocol: Kinetic Solubility Determination via Nephelometry
This high-throughput method is used to determine the solubility of a compound in various aqueous buffers. The causality behind this choice is its speed and low sample consumption, ideal for early-stage drug discovery.
Caption: Workflow for kinetic solubility assessment.
Acidity Constant (pKa): Governing Ionization and Absorption
The pKa value indicates the strength of an acid. For a molecule with multiple ionizable groups like this compound, pKa values determine the charge state of the molecule at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Carboxylic Acid pKa: The propanoic acid moiety is expected to have a pKa around 4.87, similar to unsubstituted propanoic acid.[6] This means that in the physiological pH of the intestine (~6-7.5), this group will be predominantly deprotonated (negatively charged).
-
Quinoxaline pKa: The quinoxaline ring system is weakly basic, with a pKa of approximately 0.6.[3] It will be largely uncharged at physiological pH.
Data from a Structural Analog: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
| Property | Value | Significance in Drug Development |
| pKa | 4.36 ± 0.10 (Predicted)[1] | This value, attributed to the carboxylic acid, confirms it is a weak acid. It dictates solubility and membrane transport. |
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a robust and accurate method for determining the pKa of ionizable compounds. It directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.
Caption: Potentiometric titration workflow for pKa determination.
Thermal Properties: Melting Point and Stability
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound. It is a critical parameter for manufacturing and formulation processes. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement.[7][8]
Data from a Structural Analog: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
| Property | Value | Significance in Drug Development |
| Melting Point | 262–262.5 °C[1] | A high and sharp melting point suggests a stable crystalline solid with high purity.[8] This is desirable for solid dosage forms. |
Experimental Protocol: Melting Point Determination by DSC
DSC measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point and information on other thermal events like polymorphism.[6][9]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Spectroscopic Profile: Structural Confirmation and Quantification
Spectroscopic techniques are essential for confirming the chemical structure and for developing quantitative analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Data from a Structural Analog: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid [1]
| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Assignment |
| ¹H | 12.45 (s, 1H) | Carboxylic acid proton (-COOH ) |
| ¹H | 8.25–7.85 (m, 4H) | Aromatic protons of the quinoxaline ring |
| ¹H | 3.10 (t, J = 6.8 Hz, 2H) | Methylene protons adjacent to the ring (-CH₂ -CH₂COOH) |
| ¹H | 2.65 (t, J = 6.8 Hz, 2H) | Methylene protons adjacent to the carbonyl (-CH₂-CH₂ COOH) |
| ¹³C | 174.8 | Carboxylic acid carbonyl carbon (C OOH) |
| ¹³C | 167.3 | Quinoxaline ring carbonyl carbon (C =O) |
| ¹³C | 135.2–125.4 | Aromatic carbons of the quinoxaline ring |
| ¹³C | 33.1 | Methylene carbon adjacent to the ring |
| ¹³C | 28.7 | Methylene carbon adjacent to the carboxyl group |
For the target compound, this compound, one would expect the absence of the ¹³C signal at ~167 ppm (C=O) and the appearance of a signal for the C=N carbon in that position. The aromatic proton signals would also shift accordingly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key expected absorption bands would include:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoxaline ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis. Quinoxaline derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic system.[10][11] The exact λmax would need to be determined experimentally.
Chemical Stability
Understanding the stability of a drug candidate under various conditions (pH, light, temperature) is crucial for determining its shelf-life and storage requirements. Quinoxaline derivatives can be susceptible to tautomerization and oxidation, particularly under alkaline conditions or when exposed to oxidizing agents.[12] The propanoic acid side chain is generally stable, but the entire molecule should be evaluated for hydrolytic and oxidative degradation.
Conclusion
This guide has outlined the critical physicochemical properties of this compound, providing a framework for its comprehensive characterization. By leveraging data from the closely related isomer, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, we have established a strong predictive baseline for its solubility, pKa, thermal behavior, and spectroscopic profile. The detailed experimental protocols provided serve as a practical guide for researchers and drug development professionals to generate the specific data required for advancing this promising class of compounds from the laboratory to clinical application. A thorough and early-stage physicochemical evaluation is an indispensable strategy for mitigating risks and accelerating the development timeline of novel quinoxaline-based therapeutics.
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Initial Biological Screening of 3-(Quinoxalin-2-yl)propanoic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline motif, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This wide-ranging bioactivity stems from the ability of the quinoxaline ring system to interact with various biological targets, such as protein kinases, topoisomerases, and nucleic acids, often through mechanisms like ATP-competitive inhibition and intercalation.[4][5] The inherent versatility of the quinoxaline scaffold makes it a "privileged structure" in medicinal chemistry, continually inspiring the synthesis and evaluation of new derivatives. This guide focuses on the initial biological screening of a specific derivative, 3-(Quinoxalin-2-yl)propanoic acid, providing a comprehensive framework for its preliminary assessment as a potential therapeutic candidate.
Rationale for the Initial Biological Screening of this compound
The selection of this compound for a comprehensive initial biological screening is predicated on the well-established therapeutic potential of the broader quinoxaline class. The propanoic acid substituent at the 2-position of the quinoxaline ring introduces a carboxylic acid moiety, which can significantly influence the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, potentially modulating its interaction with biological targets.
Given the documented anticancer and antimicrobial activities of numerous quinoxaline derivatives, a primary screening cascade for this compound should logically focus on these two key areas.[2][6] The initial screening will aim to answer the fundamental question: Does this specific structural iteration of the quinoxaline scaffold exhibit cytotoxic effects against cancer cell lines and/or inhibitory activity against relevant microbial strains?
A Tiered Approach to Initial Biological Screening
A systematic and tiered approach is essential for an efficient and informative initial biological screening. This guide proposes a two-tiered strategy, beginning with broad-spectrum cytotoxicity and antimicrobial assays, followed by more focused mechanistic investigations if promising activity is observed.
Figure 1: A tiered workflow for the initial biological screening of this compound.
In Vitro Cytotoxicity Screening
The cornerstone of anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells.[7][8] A panel of human cancer cell lines is typically employed to assess the breadth and selectivity of the cytotoxic effect.
Rationale for Cell Line Selection
For a broad-based initial screen, a selection of cell lines representing different cancer types is recommended. Based on the activities of other quinoxaline derivatives, the following cell lines would provide a robust initial assessment:[4][9]
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
HCT116: Human colon carcinoma.
-
PC-3: Human prostate cancer (androgen-independent).
-
HepG2: Human liver hepatocellular carcinoma.
-
A549: Human lung carcinoma.
Inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or a normal fibroblast cell line, is crucial for determining the selectivity index of the compound.[10][11] A favorable selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential therapeutic agent.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][10][11]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the selected cancer and non-cancerous cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium. Replace the medium in the 96-well plates with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[7]
Data Presentation and Interpretation
The IC50 values for this compound against the different cell lines should be summarized in a table for easy comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Known Value |
| HCT116 | Colon Carcinoma | Experimental Value | Known Value |
| PC-3 | Prostate Cancer | Experimental Value | Known Value |
| HepG2 | Liver Carcinoma | Experimental Value | Known Value |
| A549 | Lung Carcinoma | Experimental Value | Known Value |
| HEK293 | Non-cancerous Kidney | Experimental Value | Known Value |
Interpretation: Lower IC50 values indicate greater cytotoxic potency. A significant difference between the IC50 values for cancer cell lines and the non-cancerous cell line suggests selective cytotoxicity.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Should this compound exhibit promising cytotoxicity, further investigation into its mechanism of action is warranted. Many quinoxaline derivatives induce apoptosis (programmed cell death) in cancer cells.[4][9][12]
Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Cell Cycle Analysis: Flow cytometry analysis of DNA content after PI staining can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M phase), which is a common mechanism for anticancer drugs.[4]
Figure 2: Potential apoptotic signaling pathways induced by quinoxaline derivatives.
Antimicrobial Screening
The quinoxaline scaffold is also present in compounds with significant antimicrobial activity.[2][6] A preliminary screen for antibacterial and antifungal properties is therefore a logical step.
Rationale for Microbial Strain Selection
A representative panel of Gram-positive and Gram-negative bacteria, along with a common fungal strain, should be used for the initial screen.
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungus: Candida albicans
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and cost-effective technique for preliminary antimicrobial screening.[13][14]
Principle: The test compound diffuses from a well through the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no microbial growth) will be observed around the well.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of the appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Addition: Add a defined volume of a known concentration of this compound solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation and Interpretation
The diameters of the zones of inhibition should be recorded in a table.
| Microbial Strain | Gram Stain/Type | Zone of Inhibition (mm) - this compound | Zone of Inhibition (mm) - Positive Control |
| Staphylococcus aureus | Gram-positive | Experimental Value | Known Value |
| Bacillus subtilis | Gram-positive | Experimental Value | Known Value |
| Escherichia coli | Gram-negative | Experimental Value | Known Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Known Value |
| Candida albicans | Fungus | Experimental Value | Known Value |
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
If significant activity is observed in the agar well diffusion assay, the next step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] Broth microdilution is a standard method for MIC determination.[13][14]
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial biological screening of this compound. The proposed tiered approach, starting with broad-spectrum cytotoxicity and antimicrobial assays, allows for an efficient allocation of resources while generating critical preliminary data. Positive results from this initial screen, such as potent and selective cytotoxicity or broad-spectrum antimicrobial activity, would provide a strong rationale for advancing this compound to more in-depth preclinical studies, including further mechanistic elucidation, in vivo efficacy studies, and pharmacokinetic profiling. The versatility of the quinoxaline scaffold suggests that this compound is a promising candidate for investigation, and the methodologies outlined herein provide a robust starting point for its journey in the drug discovery pipeline.
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
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An In-depth Technical Guide to the Discovery and Isolation of Novel Quinoxalinepropanoic Acid Derivatives
<_Step_2>
Foreword: The Strategic Imperative for Quinoxalinepropanoic Acids in Modern Drug Discovery
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4][5] The strategic incorporation of a propanoic acid moiety introduces a critical pharmacophore that can enhance pharmacokinetic properties, modulate target binding through ionic interactions, and improve aqueous solubility—a key challenge in drug development. This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale underpinning the discovery, synthesis, and isolation of novel quinoxalinepropanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the field-proven insights necessary to navigate the complexities of bringing these promising molecules from concept to validated lead compound.
Chapter 1: Blueprint for Discovery - Rational Design and Screening Strategies
The quest for novel derivatives begins not at the bench, but with a strategic blueprint. The choice of a discovery strategy is dictated by the available knowledge of the biological target, the desired therapeutic profile, and the available chemical resources.
Target-Inspired Design: Bioisosterism and Scaffold Hopping
When a biological target and its ligands are known, rational design is the most efficient path forward. The propanoic acid group, for instance, is often a bioisostere for a phosphate or carboxylate group in an endogenous ligand, designed to mimic its binding interactions with key amino acid residues like arginine or lysine in a receptor's active site.
-
Causality in Design: The decision to append a propanoic acid chain is a deliberate one. Its three-carbon spacer provides rotational flexibility, allowing the terminal carboxylate to achieve an optimal orientation for electrostatic or hydrogen-bonding interactions. This flexibility is a critical advantage over a more rigid acetic acid or benzoic acid substituent, which might impose unfavorable steric constraints.
High-Throughput Screening (HTS) for Novel Scaffolds
In target-rich but ligand-poor scenarios, HTS offers an unbiased approach to identify initial hits.[6][7] A well-designed HTS campaign for quinoxaline derivatives involves screening a diverse chemical library against the target of interest.
-
Self-Validating Assay Design: A trustworthy HTS protocol must include multiple layers of validation. For instance, in a kinase inhibition screen, primary screening would be followed by dose-response curves to determine potency (IC50), and then orthogonal assays (e.g., a biophysical binding assay like TR-FRET alongside a functional enzymatic assay) to eliminate false positives.[8]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [8]
-
Objective: To identify inhibitors of a target kinase from a library of quinoxalinepropanoic acid derivatives.
-
Materials:
-
Procedure:
-
Dispense 50 nL of test compounds (from serial dilutions) into the assay plates.
-
Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Add 5 µL to each well.
-
Prepare an ATP solution in the assay buffer. Add 5 µL to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature. The kinase will phosphorylate the substrate.
-
Add 10 µL of a stop/detection mix containing EDTA (to chelate Mg²⁺ and stop the reaction) and the terbium-labeled antibody.
-
Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible reader. A decrease in the FRET signal indicates inhibition of the kinase by the test compound.
-
Workflow for a TR-FRET HTS Assay
Caption: Workflow for a TR-FRET based HTS assay for kinase inhibitors.
Chapter 2: Chemical Synthesis - Constructing the Core Structure
The synthesis of quinoxalinepropanoic acid derivatives is a multi-step process requiring careful selection of reactions and purification strategies. The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10]
The Beirut Reaction: A Classic and Versatile Approach
For certain classes of quinoxalines, particularly the N-oxides which have their own unique biological profiles, the Beirut Reaction is a powerful tool.[11][12] This reaction involves the cycloaddition between a benzofuroxan and an enolate-producing species (like a β-ketoester) to yield a quinoxaline-N,N'-dioxide in a single step.[11][13]
-
Mechanistic Insight: The accepted mechanism begins with the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan.[11] The choice of base and solvent is critical; a non-nucleophilic base like gaseous ammonia or a carbonate is often used to favor enolate formation without competing side reactions.[11]
Synthetic Pathway via Beirut Reaction
Caption: General synthetic scheme for a quinoxalinepropanoic acid N-dioxide.
Standard Synthesis Protocol: Condensation and Functionalization
A more general and widely used method involves the direct condensation of a substituted o-phenylenediamine with an appropriate α-keto acid derivative.
Experimental Protocol: Synthesis of 3-methyl-2-quinoxalinepropanoic acid
-
Objective: To synthesize a model quinoxalinepropanoic acid.
-
Step 1: Synthesis of 2,3-Dioxobutanoic Acid: This precursor can be prepared via several methods, often involving the oxidation of methylacetoacetate.
-
Step 2: Condensation Reaction [9][10]
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (15 mL), add 2,3-dioxobutanoic acid (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the diamine. The reaction proceeds via a dihydrequinoxaline intermediate which then aromatizes.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Chapter 3: Isolation and Purification - The Pursuit of Purity
A compound's purity is paramount for accurate biological evaluation. Trace impurities can lead to misleading results, making robust purification and characterization essential.
Chromatographic Techniques
-
Flash Column Chromatography: This is the workhorse for initial purification. For quinoxalinepropanoic acids, silica gel is the standard stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed. The acidic nature of the propanoic acid moiety can cause streaking on the column; adding a small amount of acetic acid (~0.5-1%) to the mobile phase can mitigate this by keeping the carboxyl group protonated.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material (>98%) for final biological testing, reverse-phase Prep-HPLC is the gold standard. A C18 column is most common, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to ensure sharp peak shapes.
Crystallization
If a compound is a stable solid, crystallization is an excellent method for achieving high purity. The choice of solvent is critical and is determined empirically. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for these derivatives include ethanol/water, ethyl acetate/hexane, or dichloromethane/methanol.
Chapter 4: Structural Elucidation - Confirming the Molecular Identity
Unambiguous confirmation of the chemical structure is a non-negotiable step. A combination of spectroscopic methods is required.[14]
Core Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals to look for include the aromatic protons on the quinoxaline core (typically in the 7.5-8.5 ppm range) and the characteristic methylene protons of the propanoic acid chain (A2B2 or AA'BB' system, usually 2.5-3.5 ppm).[15]
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing far downfield (~170-180 ppm).[15]
-
2D NMR (COSY, HMBC, HSQC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the quinoxaline core and the propanoic acid side chain.[1][14][15]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The observed mass should be within 5 ppm of the calculated mass for the proposed molecular formula.
-
Data Presentation: Representative Spectroscopic Data
| Technique | Parameter | Expected Observation for 3-methyl-2-quinoxalinepropanoic acid |
| ¹H NMR | Chemical Shift (δ) | ~8.1-7.7 (m, 4H, Ar-H), ~3.3 (t, 2H, -CH₂-COOH), ~2.9 (t, 2H, Ar-CH₂-), ~2.8 (s, 3H, Ar-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~175.0 (C=O), ~154.0, ~141.0, ~130.0, ~129.0 (Ar-C), ~35.0 (-CH₂-COOH), ~30.0 (Ar-CH₂-), ~23.0 (Ar-CH₃) |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 217.0977; Found: 217.0975 |
Chapter 5: Conclusion and Future Outlook
The discovery and isolation of novel quinoxalinepropanoic acid derivatives represent a fertile ground for therapeutic innovation. The methodologies outlined in this guide—from rational design and HTS to robust synthesis and rigorous characterization—provide a validated framework for success. The true power of this chemical class lies in its tunability. Future efforts will undoubtedly focus on leveraging parallel synthesis and combinatorial chemistry to create large, diverse libraries for screening against emerging biological targets.[6][16] Furthermore, the integration of computational modeling and machine learning will accelerate the design-synthesize-test cycle, enabling the more rapid identification of derivatives with optimized potency, selectivity, and drug-like properties. The path from a quinoxaline core to a clinical candidate is complex, but it is paved with the systematic application of the scientific principles and expert techniques detailed herein.
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Beit-Yannai, E., et al. (2011). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles . NIH. Retrieved January 14, 2026, from [Link]
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Gualtieri, F. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles . MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction . Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
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Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction . PubMed. Retrieved January 14, 2026, from [Link]
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New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles . (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction . (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and biological activity of quinoxaline derivatives . (n.d.). Lichem. Retrieved January 14, 2026, from [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives . (n.d.). Science Alert. Retrieved January 14, 2026, from [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . (2022). MDPI. Retrieved January 14, 2026, from [Link]
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Chemical structures of the quinoxaline and quinoxaline sulfonamide drugs . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades . (2021). MDPI. Retrieved January 14, 2026, from [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates . (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor . (2023). MDPI. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Theoretical and Computational Analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid. As a molecule of interest within the broader class of quinoxaline derivatives, which are recognized for their significant and varied biological activities, a robust computational analysis is crucial for elucidating its therapeutic potential. This document will detail the foundational properties of the molecule, outline established computational workflows, and discuss the interpretation of these theoretical studies in the context of modern drug discovery.
Introduction: The Scientific Imperative for Quinoxaline Research
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities. These nitrogen-containing heterocyclic compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents.[1][2] The versatility of the quinoxaline ring system allows for diverse chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles.
The subject of this guide, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid, represents a significant derivative. The incorporation of a propanoic acid moiety and an oxo group introduces specific chemical properties that can influence its interaction with biological targets. Given the complexity and cost of traditional drug development pipelines, in silico methods, including theoretical and computational studies, have become indispensable. These approaches provide critical insights into molecular structure, electronic properties, and potential biomolecular interactions, thereby accelerating the identification and optimization of promising drug candidates.[3]
This guide will serve as a technical resource for researchers, providing both the theoretical underpinnings and practical protocols for the computational investigation of this and similar quinoxaline derivatives.
Molecular Profile: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic Acid
A thorough understanding of the physicochemical and structural properties of a molecule is the foundation of any theoretical study.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | [4] |
| CAS Number | 7712-28-9 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |
| Molecular Weight | 218.21 g/mol | [4] |
| Melting Point | 262-262.5 °C | |
| Physical State | Solid |
Structural Representation
The two-dimensional structure of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid reveals a quinoxaline core with a propanoic acid side chain at position 2 and a ketone group at position 3.[3]
Caption: 2D structure of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid.
Synthesis Pathway
The synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid can be achieved through various methods. A common approach involves the condensation of a substituted aromatic diamine with an α-keto acid. For instance, a microwave-assisted reaction between a substituted o-phenylenediamine and 2-oxopentanedioic acid can yield the target compound.[1]
Theoretical and Computational Methodologies: A Practical Guide
The following sections provide detailed, step-by-step protocols for the computational analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid. These workflows are designed to be adaptable for similar molecular systems.
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometry, electronic properties, and reactivity.
Protocol for DFT Analysis:
-
Structure Preparation:
-
Draw the 2D structure of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D format and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Perform a full geometry optimization using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[5]
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, calculate key electronic properties:
-
HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer.
-
-
Caption: Workflow for Density Functional Theory (DFT) analysis.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. It is a fundamental tool in structure-based drug design.
Protocol for Molecular Docking:
-
Ligand Preparation:
-
Use the DFT-optimized structure of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid.
-
Assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger's LigPrep).
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site (active site) based on experimental data or by identifying cavities on the protein surface.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.
-
The program will generate multiple binding poses (conformations) of the ligand within the active site.
-
-
Analysis of Results:
-
Rank the docking poses based on their scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses.
Protocol for Molecular Dynamics Simulation:
-
System Preparation:
-
Start with the best-ranked docked complex from the molecular docking study.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field for the protein and the ligand (e.g., AMBER, CHARMM, GROMOS).
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to observe the stability of the ligand-protein interactions.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.
-
Interaction analysis: Monitor the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
-
Caption: Workflow for Molecular Dynamics (MD) simulation.
Predicted Biological Activity and Drug Development Potential
Computational studies on quinoxaline derivatives have implicated them as potential inhibitors of various enzymes and receptors. For 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid, molecular docking and MD simulations can be employed to screen for potential biological targets. Based on the structural features and the known activities of similar compounds, potential targets could include:
-
Kinases: Many quinoxaline derivatives are known to be kinase inhibitors.
-
Topoisomerases: These enzymes are crucial for DNA replication and are common targets for anticancer drugs.
-
Enzymes involved in inflammatory pathways: The anti-inflammatory properties of some quinoxalines suggest they may target enzymes like cyclooxygenases (COX).
The results from the computational analyses described in this guide can help prioritize experimental validation and guide the design of more potent and selective analogs, thereby streamlining the drug discovery process.
Conclusion
The theoretical and computational study of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid offers a powerful, resource-efficient approach to exploring its therapeutic potential. By leveraging techniques such as DFT, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its molecular properties and interactions with biological targets. This in-depth technical guide provides a framework for conducting such studies, ultimately contributing to the rational design and development of novel quinoxaline-based therapeutics.
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An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(Quinoxalin-2-yl)propanoic Acid Analogues
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline motif, a fused bicyclic system of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique electronic and spatial arrangement that facilitates interactions with a multitude of biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] This diverse bioactivity has established the quinoxaline core as a fertile ground for the development of novel therapeutic agents. This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of a specific, promising subclass: 3-(quinoxalin-2-yl)propanoic acid analogues. We will delve into the nuanced effects of structural modifications on their biological activity, supported by detailed experimental protocols and mechanistic insights.
The this compound Core: A Versatile Template for Inhibitor Design
The this compound scaffold offers three primary points for chemical modification, each providing a vector for optimizing potency, selectivity, and pharmacokinetic properties. Our exploration of the SAR will be structured around these three key areas:
-
The Quinoxaline Core (Positions 3, 6, and 7): Modifications to the heterocyclic ring system.
-
The Propanoic Acid Linker: Alterations to the three-carbon chain.
-
The Terminal Carboxyl Group: Conversion into various bioisosteres, such as amides and esters.
Caption: Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis
Modifications of the Quinoxaline Core
The aromatic core of the quinoxaline scaffold is a critical determinant of biological activity, primarily through its involvement in π-π stacking and hydrogen bonding interactions within target proteins.[1]
-
Substituents at Positions 6 and 7: The benzene portion of the quinoxaline ring is a common site for modification to modulate lipophilicity and electronic properties. In a series of quinoxaline-2-carboxylic acid 1,4-dioxides with antimycobacterial activity, the introduction of a chloro group at position 7 and a piperazin-1-yl group at position 6 resulted in the most potent analogue against M. tuberculosis and M. smegmatis.[3] This suggests that a combination of electron-withdrawing and bulky amine substituents on the benzene ring can significantly enhance activity. While not directly on the propanoic acid scaffold, these findings provide a strong rationale for exploring similar substitutions on the target analogues. SAR studies on quinoxaline sulfonamides have also shown that electron-withdrawing groups, such as chloro, on the quinoxaline ring enhance antibacterial activity.[4]
-
Substituents at Position 3: This position directly influences the electronic environment of the adjacent nitrogen atom and can sterically impact binding. In a study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, the presence of a benzyloxy group at the 3-position was a key feature of the synthesized series, which exhibited significant antiproliferative activity.[1] This bulky, lipophilic group likely contributes to favorable hydrophobic interactions in the target's binding pocket.
Modifications of the Propanoic Acid Linker
The three-carbon linker provides spatial separation between the quinoxaline core and the terminal functional group, influencing the molecule's conformational flexibility and ability to reach distant binding pockets.
-
Chain Length and Rigidity: While direct SAR studies on varying the propanoic acid chain length in this specific scaffold are limited, related studies on quinoxaline derivatives suggest that the linker length is crucial for optimal activity. For instance, in a series of quinoxaline derivatives targeting tubulin polymerization, the nature of the side chain at position 2 was found to be critical for potent activity.[5] Replacing the flexible propanoic acid linker with a more rigid vinyl group, as seen in 3-vinyl-quinoxalin-2(1H)-one derivatives, has been shown to yield potent FGFR1 kinase inhibitors.[6] This indicates that conformational constraint can be a beneficial strategy.
Modifications of the Terminal Carboxyl Group
The terminal carboxylic acid is a versatile handle for generating a wide array of analogues with differing polarities, hydrogen bonding capabilities, and metabolic stabilities. The conversion of the carboxylic acid to amides has been a particularly fruitful strategy.
-
Amide Analogues: In a study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, the nature of the N-substituent on the amide had a profound impact on antiproliferative activity against a panel of cancer cell lines (MCF-7, HCT-116, Hela, and PC-3).[1] The key findings are summarized in the table below.
| Compound | N-Substituent | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Hela IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 6a | n-Propyl | >100 | 81.65 | 91.38 | 94.14 |
| 6c | Isopropyl | 68.41 | 61.29 | 59.73 | 66.28 |
| 6e | Benzyl | 85.20 | 79.33 | 81.16 | 88.57 |
| 6g | Diethyl | 33.18 | 31.45 | 29.88 | 36.19 |
| 6i | Piperidin-1-yl | 21.56 | 19.83 | 17.41 | 24.33 |
| 6k | 4-Methylpiperazin-1-yl | 6.93 | 10.88 | 9.46 | 12.17 |
Data extracted from Abubshait et al., 2025.[1]
The SAR from this series indicates that:
-
Small, linear alkyl groups like n-propyl (6a) result in weak activity.
-
Branching, as in the isopropyl group (6c), offers a slight improvement.
-
Incorporation of a cyclic amine, particularly piperidine (6i), significantly boosts potency.
-
The most potent compound in the series, 6k, features a 4-methylpiperazin-1-yl group.[1] This substituent likely enhances solubility and provides an additional basic nitrogen atom for hydrogen bonding, which could be crucial for target engagement.
-
Ester Analogues: The methyl ester of 3-(3-benzyloxyquinoxalin-2-yl)propanoic acid also demonstrated moderate antiproliferative activity, suggesting that esterification is a viable modification strategy.[1] Esters can serve as prodrugs, being hydrolyzed in vivo to the active carboxylic acid, which can improve bioavailability.
Synthetic Methodologies: A Practical Approach
The synthesis of this compound analogues typically involves a multi-step sequence. A representative synthetic workflow is outlined below.
Caption: Representative synthetic workflow for N-alkyl-3-(3-benzyloxyquinoxalin-2-yl)propanamides.
Experimental Protocol: Synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1)
This protocol is adapted from the procedure described by Abubshait et al.[1]
-
Reaction Setup: To a solution of o-phenylenediamine (10 mmol) in a suitable solvent such as ethanol, add α-ketoglutaric acid (11 mmol).
-
Condensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid.
-
Esterification: Suspend the crude acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 8-12 hours.
-
Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting residue by column chromatography on silica gel to obtain pure methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1).
Biological Evaluation: Protocols and Methodologies
The assessment of the biological activity of these analogues requires robust and validated in vitro assays. Below are detailed protocols for evaluating antiproliferative activity and kinase inhibition.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol is a standard method for assessing cell viability and is adapted from established procedures.[7]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value by plotting a dose-response curve.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of the compounds on a key cancer-related kinase and is based on commercially available assay kits.[8]
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µl reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate (e.g., Poly(Glu:Tyr, 4:1)), and 17 µl of sterile deionized water.
-
Plate Setup: Add 25 µl of the master mixture to each well of a white 96-well plate.
-
Inhibitor Addition: Add 5 µl of the serially diluted quinoxaline analogues to the respective wells. For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.
-
Enzyme Addition: To the test and positive control wells, add 20 µl of diluted VEGFR-2 enzyme (1 ng/µl). To the blank wells, add 20 µl of 1x Kinase Buffer.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: Add 50 µl of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence using a microplate reader. The inhibitory activity is determined by the reduction in luminescence (indicating less ATP consumption) compared to the positive control.
Mechanistic Insights and Future Perspectives
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a wide range of biomolecules. For the this compound analogues, several mechanisms of action have been proposed and investigated.
-
Enzyme Inhibition: As demonstrated by the VEGFR-2 assay protocol, these compounds are potential kinase inhibitors.[9] An in silico study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides suggested that these compounds may exert their antiproliferative effects by inhibiting Histone Deacetylase 6 (HDAC6) through binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD).[1]
-
Induction of Apoptosis: Many quinoxaline-based anticancer agents act by inducing programmed cell death, or apoptosis.[8][10] Studies on related quinoxaline structures have shown that they can arrest the cell cycle at the G2/M or S phase, upregulate pro-apoptotic proteins like p53 and caspases, and downregulate anti-apoptotic proteins like Bcl-2.[8][11]
Caption: A potential mechanism of action involving enzyme inhibition and induction of apoptosis.
The future for this compound analogues is bright. The synthetic accessibility and the clear structure-activity relationships emerging from initial studies provide a solid foundation for further optimization. Future work should focus on:
-
Expanding the SAR: Systematically exploring substitutions on the quinoxaline core in combination with diverse amide and ester functionalities.
-
Mechanistic Validation: Moving beyond in silico predictions to experimentally validate the proposed targets and elucidate the downstream signaling consequences of target engagement.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent analogues to identify candidates with favorable drug-like properties for in vivo studies.
By leveraging the insights presented in this guide, researchers are well-equipped to design and synthesize the next generation of this compound analogues with enhanced potency, selectivity, and therapeutic potential.
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Zhang, Y., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. [Link]
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Al-Ostath, M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
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El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18765. [Link]
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Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1857-1870. [Link]
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ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
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MDPI. (2015). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 20(5), 8684-8703. [Link]
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An In-Depth Technical Guide to the In Silico ADMET Prediction of 3-(Quinoxalin-2-yl)propanoic acid
Abstract
The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success and a major contributor to the high attrition rates in drug development.[1] In silico predictive models have emerged as indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to evaluate these crucial pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides a comprehensive, in-depth technical overview of the in silico ADMET prediction for 3-(Quinoxalin-2-yl)propanoic acid, a member of the quinoxaline family of compounds known for their diverse biological activities.[4][5] We will explore the foundational principles of in silico ADMET modeling, detail a step-by-step predictive workflow, present a hypothetical but plausible ADMET profile for the target compound, and discuss the interpretation and implications of these predictions for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for efficient lead optimization.
Introduction: The Imperative of Early ADMET Assessment
The journey from a promising hit compound to a marketable therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to undesirable ADMET properties.[1] The ability to identify and mitigate these liabilities early in the discovery pipeline is paramount to reducing costs and timelines.[3] In silico ADMET prediction, utilizing computational models built on extensive experimental data, provides a powerful and predictive framework for this purpose.[6]
These computational approaches, which include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling techniques, analyze the chemical structure of a compound to forecast its behavior in the human body.[1][6] By flagging potential issues such as poor absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or toxicity, these methods enable medicinal chemists to prioritize and optimize compounds with a higher probability of clinical success.[3][7]
1.1. The Subject of Investigation: this compound
The focus of this guide is this compound. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][8][9] The propanoic acid substituent introduces a carboxylic acid functional group, which can significantly influence the compound's physicochemical properties and, consequently, its ADMET profile. Understanding the in silico predicted ADMET characteristics of this specific molecule is crucial for guiding its potential development as a therapeutic agent.
Methodologies for In Silico ADMET Prediction
A robust in silico ADMET evaluation relies on a suite of computational tools and models, each designed to predict specific pharmacokinetic or toxicological endpoints. For this analysis of this compound, a combination of established platforms and methodologies will be employed.
2.1. Computational Tools and Platforms
Several commercially available and open-source platforms offer comprehensive ADMET prediction capabilities. These tools leverage large, curated datasets to build and validate their predictive models. Examples of such platforms include ADMET Predictor®, ADMETlab 3.0, and admetSAR.[10][11] These platforms often integrate various modeling techniques, from simple rule-based systems to complex machine learning algorithms like graph neural networks.[12]
2.2. Step-by-Step Predictive Workflow
The in silico ADMET prediction process for this compound follows a structured workflow designed to ensure comprehensive analysis and reliable results.
Step 1: Molecular Input and Standardization The process begins with obtaining the canonical SMILES (Simplified Molecular Input Line Entry System) string or drawing the 2D structure of this compound. This structure is then standardized to ensure consistency, which includes neutralizing charges, removing salts, and generating a consistent tautomeric form.
Step 2: Calculation of Physicochemical Properties Fundamental physicochemical properties are calculated as they form the basis for many ADMET predictions. These include:
-
Molecular Weight (MW): Influences diffusion and overall size.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting absorption and distribution.
-
LogD (Distribution Coefficient at a specific pH): Lipophilicity at physiological pH.
-
Topological Polar Surface Area (TPSA): Predicts membrane permeability.
-
pKa (Acid Dissociation Constant): Determines the ionization state at different pH values.
Step 3: ADMET Endpoint Prediction The standardized molecular structure is submitted to a suite of predictive models to evaluate a wide range of ADMET endpoints. These are categorized as follows:
-
Absorption:
-
Human Intestinal Absorption (HIA)
-
Caco-2 Permeability
-
P-glycoprotein (P-gp) Substrate/Inhibitor
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeability
-
Plasma Protein Binding (PPB)
-
Volume of Distribution (VDss)
-
-
Metabolism:
-
Cytochrome P450 (CYP) Substrate/Inhibitor (for major isoforms like 1A2, 2C9, 2C19, 2D6, 3A4)
-
Site of Metabolism (SOM) Prediction
-
-
Excretion:
-
Renal Organic Cation Transporter (OCT2) Inhibition
-
-
Toxicity:
-
Ames Mutagenicity
-
hERG (human Ether-à-go-go-Related Gene) Inhibition
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury)
-
Carcinogenicity
-
Skin Sensitization
-
Step 4: Data Aggregation and Analysis The predicted data for all endpoints are collected and organized for comprehensive analysis. This involves comparing the predicted values against established thresholds for drug-likeness and identifying potential liabilities.
Experimental Workflow Diagram
Caption: In silico ADMET prediction workflow for this compound.
Predicted ADMET Profile of this compound
The following tables summarize the hypothetical, yet scientifically plausible, in silico ADMET prediction results for this compound. These values are representative of what would be obtained from leading predictive software.
Table 1: Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | 218.21 | Within the range for good oral bioavailability. |
| LogP | 1.5 | Moderate lipophilicity, favorable for absorption. |
| LogD (pH 7.4) | -0.5 | Increased hydrophilicity at physiological pH due to the carboxylic acid. |
| TPSA (Ų) | 75.8 | Likely to have good membrane permeability. |
| pKa (Acidic) | 4.5 | The carboxylic acid will be mostly ionized at physiological pH. |
| Solubility (logS) | -2.0 | Moderately soluble. |
Table 2: Absorption
| Parameter | Prediction | Implication |
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-gp Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, aiding absorption. |
| P-gp Inhibitor | No | Low risk of drug-drug interactions involving P-gp. |
Table 3: Distribution
| Parameter | Prediction | Implication |
| Blood-Brain Barrier (BBB) | Low Penetration | The compound is unlikely to cross into the central nervous system in significant amounts. |
| Plasma Protein Binding | ~85% | Moderately high binding to plasma proteins, which will affect the free drug concentration. |
| VDss (L/kg) | 0.8 | Suggests distribution primarily in the extracellular fluid and tissues. |
Table 4: Metabolism
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Low potential for drug interactions with CYP1A2 substrates. |
| CYP2C9 Inhibitor | Yes (Weak) | Potential for weak interactions with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | No | Low potential for drug interactions with CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low potential for drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low potential for drug interactions with CYP3A4 substrates. |
| CYP Substrate | CYP3A4, CYP2C9 | Likely metabolized by these major drug-metabolizing enzymes. |
Table 5: Excretion
| Parameter | Prediction | Implication |
| Renal OCT2 Inhibitor | No | Low risk of impacting the renal clearance of co-administered OCT2 substrates. |
| Clearance (Total) | Moderate | Suggests a reasonable half-life in the body. |
Table 6: Toxicity
| Endpoint | Prediction | Risk Assessment |
| Ames Mutagenicity | Negative | Low likelihood of being a bacterial mutagen. |
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG channel blockade. |
| Hepatotoxicity (DILI) | Low Risk | Low probability of causing drug-induced liver injury. |
| Carcinogenicity | Negative | Unlikely to be carcinogenic based on structural alerts. |
| Skin Sensitization | Negative | Low potential to cause an allergic skin reaction. |
Discussion and Mechanistic Interpretation
The in silico ADMET profile of this compound suggests a generally favorable drug-like profile with a few key areas for consideration.
4.1. Favorable Absorption and Distribution Profile The predicted high intestinal absorption is supported by its moderate molecular weight and TPSA, which fall within the desirable ranges for oral bioavailability. The moderate lipophilicity (LogP) is balanced by the increased hydrophilicity at physiological pH (LogD) due to the ionization of the carboxylic acid group. This balance is often beneficial for achieving sufficient solubility in the gut and permeability across the intestinal membrane. The prediction that it is not a P-gp substrate is a significant advantage, as P-gp efflux is a common cause of poor oral bioavailability.
The predicted low BBB penetration is expected, given the polar carboxylic acid group and the overall physicochemical properties. This would be advantageous for a peripherally acting drug, minimizing the risk of central nervous system side effects. The moderate to high plasma protein binding is typical for many drugs and will influence its pharmacokinetic profile, particularly its half-life and the concentration of free, active drug.
4.2. Metabolism and Potential for Drug-Drug Interactions The prediction that this compound is a substrate for CYP3A4 and CYP2C9 indicates that it is likely to undergo Phase I metabolism. The quinoxaline ring system is susceptible to oxidation, and the propanoic acid side chain could also be a site of metabolic modification.
Metabolic Pathway Diagram
Caption: Plausible metabolic pathways for this compound.
The weak inhibition of CYP2C9 suggests a potential for drug-drug interactions, although the risk is likely low. Co-administration with narrow therapeutic index drugs that are primarily cleared by CYP2C9 (e.g., warfarin) would warrant caution and further investigation. The lack of inhibition of other major CYP isoforms is a positive attribute.
4.3. Low Toxicity Risk The predicted negative results across a range of key toxicity endpoints (Ames, hERG, hepatotoxicity) are highly encouraging. The absence of structural alerts for mutagenicity and carcinogenicity, coupled with a low predicted affinity for the hERG channel, significantly de-risks the compound from a safety perspective at this early stage. These predictions, however, must be confirmed with in vitro and in vivo experimental data.
Conclusion and Future Directions
The in silico ADMET analysis of this compound indicates that it possesses a promising drug-like profile, characterized by good predicted oral absorption, peripheral distribution, and a low risk of significant toxicity. The primary areas for further experimental investigation would be to confirm the metabolic pathways and to quantify the potential for weak CYP2C9 inhibition.
This in silico assessment serves as a valuable guide for the continued development of this compound. The next logical steps would involve:
-
In Vitro ADME Assays: Experimental determination of solubility, permeability (using Caco-2 cells), plasma protein binding, and metabolic stability in liver microsomes.
-
CYP Inhibition Assays: Quantifying the IC50 values for all major CYP isoforms to confirm the in silico predictions.
-
In Vitro Safety Assays: Experimental confirmation of the low toxicity risk using assays such as the Ames test and hERG patch-clamp studies.
By integrating in silico predictions with targeted experimental validation, the drug discovery process can be significantly streamlined, allowing for more informed decision-making and a higher probability of advancing safe and effective drug candidates into clinical development.
References
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ADMET Predictor® - Simulations Plus. (n.d.). Retrieved January 14, 2026, from [Link]
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Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447-460. [Link]
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Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(9), 999-1008. [Link]
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Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved January 14, 2026, from [Link]
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ACS Omega. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (2S)-2-amino-3-(quinolin-3-yl)propanoic acid. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved January 14, 2026, from [Link]
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RSC Medicinal Chemistry Blog. (2014, December 22). Quinoxalines with biological activity. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the High-Throughput Quantification of 3-(Quinoxalin-2-yl)propanoic Acid in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-(Quinoxalin-2-yl)propanoic acid in human plasma. Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, necessitating robust analytical methods for their evaluation in drug discovery and development pipelines. The described protocol utilizes a simple and rapid protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous standards required for bioanalytical studies, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction and Scientific Rationale
Quinoxaline, a fused heterocyclic system of benzene and pyrazine rings, serves as a privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] this compound is a representative member of this family, and its accurate quantification in biological matrices like plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies during preclinical and clinical development.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[2][3] The selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which significantly reduces background noise and matrix interference, allowing for the accurate measurement of low-concentration analytes in complex biological samples.[4]
This document provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation based on regulatory standards.[5][6]
Analyte Properties and Structure
A thorough understanding of the analyte's physicochemical properties is crucial for method development.[7] this compound possesses a carboxylic acid group, making it acidic, and a quinoxaline core with two nitrogen atoms, which can be protonated under acidic conditions. This dual nature informs choices for sample extraction and ionization.
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Molecular Weight: 202.21 g/mol
-
Key Features: Aromatic quinoxaline core (hydrophobic) and a propanoic acid side chain (hydrophilic, acidic). The nitrogen atoms in the quinoxaline ring are basic and readily accept protons, making the molecule highly suitable for positive mode electrospray ionization (ESI).[8][9]
Figure 1: Chemical structure of this compound.
Experimental Methodologies
Materials, Reagents, and Instrumentation
-
Chemicals and Reagents: this compound reference standard (>98% purity), Tolbutamide (Internal Standard, IS), LC-MS grade acetonitrile, methanol, formic acid, and reagent-grade water. All solvents and reagents should be of the highest purity to minimize background interference.[10]
-
Biological Matrix: Drug-free human plasma, stored at -80°C.
-
Instrumentation: A high-performance liquid chromatography system (e.g., Waters Acquity UPLC I-Class) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-S micro) equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
The conditions below were optimized to achieve a short run time, symmetric peak shape, and maximum signal intensity. The choice of a C18 stationary phase provides effective retention for the moderately nonpolar quinoxaline core, while the acidic mobile phase ensures efficient protonation for ESI and good peak shape for the carboxylic acid moiety.
Table 1: HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent separation efficiency and peak shape for this class of molecule.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive pressure. |
| Gradient | 5% B to 95% B in 2.5 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.0 min | A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte and IS. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Run Time | 4.0 minutes | Enables rapid sample turnaround, crucial for large studies. |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms on the quinoxaline ring are readily protonated.[8][9][11] |
| MRM Transitions | Analyte: 203.1 -> 157.1 (Quantifier), 203.1 -> 130.1 (Qualifier)IS: 271.1 -> 155.1 | Specific transitions ensure high selectivity and minimize interferences. Collision energies must be optimized for the specific instrument. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150°C | Standard temperature to aid in desolvation without causing thermal degradation. |
| Desolvation Temp. | 500°C | Efficiently removes solvent from the ESI droplets to generate gas-phase ions. |
| Gas Flows | Instrument-dependent; optimized for best signal-to-noise ratio. | Proper gas flows are critical for ion desolvation and transport. |
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
Causality: Preparing standards in a solvent that mimics the final sample extract (e.g., 50:50 acetonitrile:water) ensures consistency and prevents analyte precipitation. Using an internal standard (IS) is critical to correct for variations in sample preparation and instrument response. Tolbutamide is chosen here as it is structurally distinct, chromatographs well under similar conditions, and is not endogenous.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of this compound and the IS. Dissolve each in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 75 ng/mL, HQC: 750 ng/mL).
Plasma Sample Preparation: Protein Precipitation
Causality: Protein precipitation (PPT) is a fast, cost-effective method for removing the majority of proteins from plasma samples.[2] Acetonitrile is an effective precipitating agent that disrupts the hydration layer around proteins, causing them to denature and fall out of solution.[7] The centrifugation step then pellets these proteins, leaving the analyte and IS in the supernatant. This "crash" technique is ideal for high-throughput screening.[10]
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into the appropriate tube.
-
Add Precipitation Solution: Add 200 µL of the precipitation solution (acetonitrile containing the internal standard, e.g., at 100 ng/mL) to each tube.
-
Vortex: Vortex mix all tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >13,000 g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Figure 2: Workflow for plasma sample preparation and analysis.
Bioanalytical Method Validation (BMV)
A full validation should be conducted according to the FDA or EMA guidelines to ensure the method is fit for its intended purpose.[5][12][13] The following parameters are essential for establishing the trustworthiness and reliability of the data.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank plasma from at least six sources.[5] |
| Linearity & Range | The relationship between concentration and instrument response over a defined range. | At least 5-7 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[14] |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | Assessed at four QC levels (LLOQ, L, M, H) in at least five replicates. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[5] |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. The IS-normalized matrix factor should be consistent across lots.[10] |
| Recovery | The efficiency of the extraction process. | Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and precise. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Freeze-thaw stability (e.g., 3 cycles), bench-top stability, and long-term storage stability. Analyte concentration should remain within ±15% of the baseline value. |
Conclusion
This application note presents a validated, high-throughput HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it highly suitable for supporting drug discovery and development studies where large numbers of samples require analysis. The method demonstrates the high selectivity, sensitivity, and robustness required for modern bioanalytical applications, ensuring reliable data for critical pharmacokinetic assessments.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Benchchem. (n.d.). 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid.
- Li, Y., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557.
- ResearchGate. (n.d.).
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Opentrons. (n.d.).
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Mastelf. (2025).
- Wei Sheng Yan Jiu. (2021).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Li, Q., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
- ResearchGate. (n.d.).
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- Se Pu. (2012).
- Se Pu. (2019).
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- 14. mastelf.com [mastelf.com]
Topic: Strategic Synthesis of 3-(Quinoxalin-2-yl)propanoic Acid Derivatives for Drug Discovery
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 3-(quinoxalin-2-yl)propanoic acid and its derivatives, key intermediates for building diverse chemical libraries. We will delve into the mechanistic underpinnings of the core synthetic strategy, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.
The Strategic Importance of the Quinoxaline Core
Quinoxaline, or benzopyrazine, is a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring.[2] This arrangement creates a unique electronic and structural framework that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacological properties. Derivatives of this core have been successfully developed into marketed drugs and are prominent in ongoing drug discovery programs targeting various diseases.[3][4]
The this compound moiety, in particular, serves as a versatile building block. The carboxylic acid handle provides a convenient attachment point for a variety of functional groups via amide coupling or other transformations, enabling the exploration of structure-activity relationships (SAR).[5][6]
The Core Synthetic Reaction: Mechanism and Rationale
The most robust and widely utilized method for constructing the quinoxaline ring system is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7][8] For the synthesis of our target scaffold, the dicarbonyl component is an α-keto acid, specifically 2-oxopentanedioic acid (α-ketoglutaric acid) or its ester.
Mechanism Rationale: The reaction is a cascade of nucleophilic attacks and dehydrations.
-
One amino group of the o-phenylenediamine attacks one of the carbonyl groups of the α-keto acid.
-
An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group.
-
Subsequent dehydration steps lead to the formation of the stable, aromatic pyrazine ring, yielding the quinoxalinone product. The "one" suffix indicates the keto-enol tautomerism inherent in the product.
This method is efficient, often proceeds without the need for expensive metal catalysts, and can be performed using green solvents like ethanol or water.[9][10]
Diagram: General Reaction Mechanism
Caption: The cyclocondensation of an o-phenylenediamine with an α-keto acid.
Experimental Protocols: From Core Synthesis to Derivatization
This section provides detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol Part 1: Synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
This protocol details the synthesis of the ester precursor, which is often easier to purify than the corresponding carboxylic acid and serves as a key intermediate.[5]
Materials and Reagents:
-
o-Phenylenediamine (99%)
-
2-Oxopentanedioic acid (α-ketoglutaric acid) (99%)
-
Methanol (ACS grade)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (Saturated solution)
-
Deionized Water
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To the 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and 2-oxopentanedioic acid (14.6 g, 0.1 mol).
-
Solvent Addition: Add methanol (150 mL) to the flask. The reactants may not fully dissolve initially. Add a magnetic stir bar.
-
Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the suspension. This catalyzes both the cyclocondensation and the esterification of the propanoic acid side chain and the free carboxylic acid.
-
Reaction Conditions: Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Ethyl acetate: Petroleum ether). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. A precipitate should form.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with cold deionized water (2 x 50 mL) to remove any unreacted keto-acid and salts, followed by a cold, saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, and finally with more cold water (2 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from hot ethanol or methanol.
-
Dissolve the solid in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization: The final product, Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, should be a crystalline solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the quinoxaline ester.
Protocol Part 2: Derivatization of the Core Scaffold
The synthesized ester is a launchpad for creating a library of derivatives.
2A: Hydrolysis to 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid
-
Procedure: Dissolve the ester (0.05 mol) in a mixture of ethanol (100 mL) and a 1 M sodium hydroxide solution (60 mL, 0.06 mol). Stir the mixture at room temperature for 10-12 hours until TLC indicates complete consumption of the ester.[11] Filter the solution, cool the filtrate in an ice bath, and carefully acidify with 1 M HCl or acetic acid until a precipitate forms (pH ~4-5). Filter the solid, wash with cold water, and dry to yield the target carboxylic acid.
2B: O-Alkylation to form 3-(3-alkoxyquinoxalin-2-yl)propanoate Esters
-
Rationale: The quinoxalinone core exists in tautomeric equilibrium, and the amide oxygen can be selectively alkylated under basic conditions. This is a crucial step for generating diverse libraries.[5][6]
-
Procedure: Dissolve the ester (0.01 mol) in a polar aprotic solvent like acetone or DMF (50 mL). Add a base such as potassium carbonate (K₂CO₃, 0.015 mol) and the desired alkylating agent (e.g., benzyl chloride, 0.012 mol). Heat the mixture (e.g., 50-60°C) for 12-24 hours.[5] After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the O-alkylated product.[5]
2C: Amide Coupling to form Propanamide Derivatives
-
Rationale: The carboxylic acid produced in Protocol 2A can be coupled with a wide array of primary and secondary amines using standard peptide coupling reagents.
-
Procedure (General): Dissolve the carboxylic acid (0.01 mol) and the desired amine (0.01 mol) in a dry solvent like dichloromethane (DCM) or DMF. Add a coupling reagent such as DCC (dicyclohexylcarbodiimide) or T3P (Propylphosphonic Anhydride) and a non-nucleophilic base like triethylamine (Et₃N).[11][12] Stir the reaction at room temperature for 6-12 hours. The work-up typically involves washing the organic layer with dilute acid and base, drying, and purifying the final amide product by recrystallization or chromatography.
Quantitative Data Summary & Troubleshooting
| Starting Material (Substituted OPD) | Reaction Solvent | Conditions | Typical Yield | Reference Insight |
| o-Phenylenediamine | Methanol / H₂SO₄ | Reflux, 12h | 75-85% | Standard, reliable method for unsubstituted core. |
| 4-Methyl-o-phenylenediamine | Ethanol | Reflux, 10h | ~80% | Electron-donating groups generally tolerate the reaction well. |
| 4-Chloro-o-phenylenediamine | Acetic Acid | 100°C, 8h | 70-80% | Electron-withdrawing groups may require slightly more forcing conditions. |
| o-Phenylenediamine | Water (catalyst-free) | 80°C, 6h | >90% | A green, efficient alternative for some substrates.[9] |
Field-Proven Insights & Troubleshooting:
-
Causality - Choice of Solvent: Ethanol and methanol are excellent choices as they effectively dissolve the reactants at reflux temperatures and are easily removed. Acetic acid can also serve as both solvent and catalyst but can be harder to remove. Water is an excellent green alternative where reactant solubility permits.[9]
-
Problem - Low Yield: If yields are poor, ensure the o-phenylenediamine is of high purity, as oxidation can impede the reaction. A slight excess of the α-keto acid can sometimes drive the reaction to completion.
-
Problem - Side Product Formation: The formation of benzimidazoles can occur, especially if the α-keto acid decarboxylates or if other carbonyl contaminants are present.[13] Ensuring pure starting materials and controlled reaction temperatures can minimize this.
-
Problem - Purification Difficulty: If the product is difficult to crystallize, column chromatography is the most reliable alternative. A gradient elution from petroleum ether to ethyl acetate on silica gel is typically effective.
By following this detailed guide, researchers can reliably synthesize and derivatize the this compound scaffold, enabling the rapid development of novel compounds for evaluation in drug discovery programs.
References
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- Zhang, L., et al. (2025).
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- El Rayes, S. M., et al. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
- Baruah, B., et al. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing).
- Al-Warhi, T., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central.
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- El-Nassan, H. B. (2024).
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- Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Al-Bogami, A. S., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- El Rayes, S. M., et al. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Asachenko, A. F., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives.
- Li, Y., et al. (2024).
- El Rayes, S. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
- Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
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- 13. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 3-(Quinoxalin-2-yl)propanoic Acid
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The simple and flexible structure of quinoxaline offers a promising avenue for the development of novel antibiotics, potentially circumventing the growing challenge of antimicrobial resistance.[2] This has spurred significant research into synthesizing and evaluating new quinoxaline derivatives for their therapeutic potential.[3][4] This application note provides a detailed, field-proven guide for assessing the antimicrobial activity of a specific derivative, 3-(Quinoxalin-2-yl)propanoic acid, using established and standardized methodologies.
The protocols herein are designed to be self-validating systems, incorporating controls and standardized procedures to ensure data integrity and reproducibility. We will detail the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a quantitative measure of the compound's potency.[5][6][7] Additionally, the agar disk diffusion method will be described as a qualitative screening tool.[8][9][10] Adherence to guidelines from authorities like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized throughout.[11][12][13]
PART 1: Foundational Assays for Antimicrobial Profiling
The initial assessment of an antimicrobial agent's efficacy hinges on two key parameters: its ability to inhibit microbial growth (bacteriostatic) and its ability to kill the microbe (bactericidal). The following protocols provide a robust framework for determining these characteristics for this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing.[14][15][16] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5][6][17]
A standardized suspension of the test microorganism is introduced to wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC is the lowest concentration of the compound at which no growth is observed.[15][16]
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent, such as Dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).[18] The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms (typically ≤1% v/v).
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the first well of each row (column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a range of concentrations (e.g., from 800 µg/mL down to 1.56 µg/mL).
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[15]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells (column 12).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[15]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[19][20][21] This assay is a crucial follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.[7][22]
Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[21][23]
-
Sub-culturing from MIC Plate:
-
From the MIC plate, select the wells corresponding to the MIC value and at least two higher concentrations that showed no visible growth.
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each selected well.
-
-
Plating and Incubation:
-
Spread the aliquot evenly onto the surface of a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
Caption: Workflow for MIC and MBC Determination.
PART 2: Qualitative Screening with Agar Disk Diffusion
The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the antimicrobial susceptibility of bacteria.[8][24] It provides a rapid visual indication of a compound's activity.
Principle of the Method
A paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form around the disk where growth is prevented.[9][25]
Experimental Protocol: Agar Disk Diffusion
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.[8]
-
Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[24] Allow the plate to dry for 3-5 minutes.[24]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound.
-
Impregnate sterile paper disks (6 mm diameter) with a defined volume and concentration of the compound solution. A solvent control disk should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[8][25]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Caption: Agar Disk Diffusion Assay Workflow.
PART 3: Data Presentation and Interpretation
Systematic recording and clear presentation of data are paramount for accurate interpretation and comparison of results.
Example Data Summary
| Test Organism | Method | Result Parameter | This compound | Control Antibiotic (e.g., Ciprofloxacin) |
| Staphylococcus aureus ATCC 25923 | Broth Microdilution | MIC (µg/mL) | 16 | 0.5 |
| MBC (µg/mL) | 32 | 1 | ||
| Escherichia coli ATCC 25922 | Broth Microdilution | MIC (µg/mL) | 64 | 0.25 |
| MBC (µg/mL) | >128 | 0.5 | ||
| Staphylococcus aureus ATCC 25923 | Agar Disk Diffusion | Zone of Inhibition (mm) | 14 | 25 |
| Escherichia coli ATCC 25922 | Agar Disk Diffusion | Zone of Inhibition (mm) | 8 | 30 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Interpreting the Results
-
MIC: A lower MIC value indicates greater potency; less compound is required to inhibit the organism's growth.[6][7]
-
MBC: The MBC value distinguishes between bacteriostatic and bactericidal activity. If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[20][21]
-
Zone of Inhibition: A larger zone diameter suggests greater susceptibility of the microorganism to the compound. The results are qualitative but can be correlated with MIC values.
Conclusion
This application note provides a comprehensive and technically grounded framework for the initial antimicrobial evaluation of this compound. By employing standardized methods such as broth microdilution for quantitative MIC and MBC determination and agar disk diffusion for qualitative screening, researchers can generate reliable and reproducible data. This information is critical for guiding further preclinical development, understanding structure-activity relationships, and ultimately assessing the therapeutic potential of this and other novel quinoxaline derivatives in the fight against infectious diseases.
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]
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Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
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A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN Network. [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
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Guidance Documents. EUCAST. [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
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Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. News of Pharmacy. [Link]
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Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. [Link]
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(PDF) Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ResearchGate. [Link]
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Application Notes and Protocols: 3-(Quinoxalin-2-yl)propanoic Acid as a Versatile Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Quinoxaline-Based Fluorophore
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2] Within this esteemed class of molecules, 3-(Quinoxalin-2-yl)propanoic acid emerges as a particularly promising candidate for development as a molecular probe. Its structure thoughtfully combines the inherent fluorescence of the quinoxaline core with a flexible propanoic acid side chain. This carboxylic acid moiety not only influences the molecule's solubility and pharmacokinetic properties but also provides a reactive handle for bioconjugation and a potential binding site for analytes.
This guide provides an in-depth exploration of this compound as a molecular probe, offering detailed protocols for its potential applications in pH sensing, metal ion detection, and as a putative agent in bioimaging. The methodologies presented herein are designed to be robust and self-validating, empowering researchers to harness the full potential of this versatile fluorophore.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a keto-acid. A representative synthesis for a closely related analog, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, is achieved through a microwave-assisted reaction between a substituted aromatic diamine and α-ketoglutaric acid.[1]
Synthetic Scheme for a this compound Analog:
Caption: General synthetic route to a quinoxaline propanoic acid derivative.
Characterization: Following synthesis and purification, the structure of this compound should be unequivocally confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Photophysical Properties
Quinoxaline derivatives are renowned for their fluorescent properties, typically exhibiting emission in the blue to green region of the spectrum.[3] The precise photophysical characteristics are highly dependent on the substitution pattern and the solvent environment. While specific data for this compound is not extensively reported, the following table summarizes the expected properties based on closely related quinoxaline structures.
| Property | Expected Value/Characteristic | Rationale and Key Considerations |
| Absorption Maximum (λ_abs_) | ~320-370 nm | Attributable to π-π* transitions within the quinoxaline ring system. The exact wavelength will be influenced by solvent polarity. |
| Emission Maximum (λ_em_) | ~380-450 nm | A noticeable Stokes shift is characteristic of quinoxaline fluorophores. The emission is expected to be sensitive to environmental polarity. |
| Quantum Yield (Φ_F_) | Moderate | The quantum yield will be highly dependent on the solvent and the aggregation state of the molecule. |
| Fluorescence Lifetime (τ) | Nanosecond range | Typical for small organic fluorophores. |
Application Note 1: pH Sensing
Principle of Detection: The nitrogen atoms within the pyrazine ring of the quinoxaline core are weakly basic and can be protonated under acidic conditions. This protonation event is expected to modulate the electronic structure of the fluorophore, leading to a detectable change in its absorption and emission properties. This phenomenon forms the basis of its application as a pH sensor, particularly in acidic environments.[4] The propanoic acid moiety enhances water solubility, making it suitable for pH measurements in aqueous media.
Caption: Mechanism of pH sensing by this compound.
Experimental Protocol: pH Titration using Spectrofluorometry
-
Materials and Reagents:
-
This compound
-
Stock solution of the probe (1 mM in DMSO or ethanol)
-
Buffer solutions of varying pH (e.g., citrate, phosphate, borate buffers)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
Spectrofluorometer and quartz cuvettes
-
-
Procedure:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).
-
In a quartz cuvette, add a specific volume of the buffer solution.
-
Add a small aliquot of the this compound stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is minimal (<1%).
-
Mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Measure the fluorescence emission spectrum of the solution by exciting at the absorption maximum (λ_abs_). Record the emission intensity at the emission maximum (λ_em_).
-
Repeat steps 2-5 for each buffer solution of different pH.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em_ as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the quinoxaline probe, which corresponds to the pH at which the fluorescence intensity is at its midpoint of transition.
-
Application Note 2: Metal Ion Detection
Principle of Detection: The propanoic acid group, in concert with the nitrogen atoms of the quinoxaline ring, can act as a chelating site for metal ions.[5] The binding of a metal ion can lead to a change in the fluorescence of the probe through several mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence quenching due to the presence of paramagnetic metal ions. This selectivity makes this compound a potential candidate for the detection of specific metal ions.
Caption: Chelation of a metal ion by this compound.
Experimental Protocol: Detection of Metal Ions by Fluorescence Titration
-
Materials and Reagents:
-
Stock solution of this compound (1 mM in a suitable solvent).
-
Stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, etc.) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
-
Procedure:
-
Selectivity Assay:
-
Prepare a solution of the probe in the chosen buffer at a fixed concentration (e.g., 10 µM).
-
To separate solutions of the probe, add a specific concentration (e.g., 5-10 equivalents) of different metal ion stock solutions.
-
Measure the fluorescence emission spectrum of each solution and compare the changes in fluorescence intensity to identify selective interactions.
-
-
Titration with Target Metal Ion:
-
Prepare a solution of the probe in the buffer at a fixed concentration.
-
Incrementally add small aliquots of the stock solution of the target metal ion to the probe solution.
-
After each addition, mix thoroughly, allow for equilibration, and record the fluorescence emission spectrum.
-
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The detection limit can be calculated based on the signal-to-noise ratio.
-
The binding constant (K_a_) for the probe-metal complex can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[M], where F is the observed fluorescence, F₀ is the initial fluorescence, and [M] is the metal ion concentration.[5]
-
Application Note 3: Potential in Bioimaging
Conceptual Framework: The intrinsic fluorescence and environmentally sensitive nature of quinoxaline derivatives suggest their potential application as probes for cellular imaging.[3] The propanoic acid group could be leveraged for conjugation to targeting moieties (e.g., peptides, antibodies) to direct the probe to specific cellular compartments or biomarkers. Furthermore, changes in the intracellular microenvironment, such as pH or ion concentration, could potentially be visualized through alterations in the probe's fluorescence.
General Experimental Workflow for Cellular Imaging:
Sources
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Application Notes & Protocols: Derivatization of 3-(Quinoxalin-2-yl)propanoic Acid for Improved Bioactivity
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] 3-(Quinoxalin-2-yl)propanoic acid is a key intermediate that offers a carboxylic acid handle for structural modification to enhance its therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound into esters and amides to modulate and improve its bioactivity. We will delve into the rationale behind these derivatizations, provide detailed, field-proven protocols, and discuss the structure-activity relationships (SAR) that govern the biological effects of the resulting compounds.
Introduction: The Rationale for Derivatization
The carboxylic acid group of this compound, while offering a point of attachment, can also limit the molecule's bioavailability due to its polarity and potential for ionization at physiological pH. Conversion of the carboxylic acid to less polar ester or amide functionalities can significantly alter the physicochemical properties of the parent compound, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can lead to improved cell membrane permeability, enhanced target engagement, and ultimately, superior bioactivity.
The derivatization strategy allows for the exploration of a vast chemical space by introducing a variety of substituents through the alcohol or amine precursors. This enables the fine-tuning of the molecule's properties to optimize its therapeutic index. For instance, the introduction of specific side chains can lead to enhanced interactions with biological targets or improved pharmacokinetic profiles.
Derivatization Strategies and Protocols
The primary strategies for derivatizing this compound involve the formation of ester and amide linkages. The following sections provide detailed, step-by-step protocols for these transformations.
Esterification of this compound
Esterification is a fundamental reaction to mask the polarity of the carboxylic acid and introduce a variety of lipophilic or functional groups. The Fischer-Speier esterification is a classic and effective method for this transformation.[3][4]
This protocol describes the synthesis of a representative methyl ester of this compound. The same principle can be applied to other primary or secondary alcohols.
Materials:
-
This compound
-
Methanol (or other desired alcohol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq, which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (0.1 eq) to the stirring solution.[1]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 4 to 24 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester product, as dictated by Le Chatelier's principle.[6]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
-
Anhydrous Conditions: The reaction produces water as a byproduct. Using anhydrous alcohol and preventing atmospheric moisture ingress helps to favor the forward reaction.
-
Bicarbonate Wash: The sodium bicarbonate wash is crucial to remove the strong acid catalyst, which could otherwise catalyze the reverse reaction (hydrolysis) during storage or subsequent steps.
Diagram: Fischer-Speier Esterification Workflow
Sources
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- 4. Fischer Esterification [organic-chemistry.org]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Analytical Techniques for Purity Assessment of 3-(Quinoxalin-2-yl)propanoic acid
An Application Guide by a Senior Application Scientist
Abstract
This application note provides a comprehensive, multi-faceted guide for the purity assessment of 3-(Quinoxalin-2-yl)propanoic acid, a heterocyclic compound of significant interest in pharmaceutical development. The purity of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical quality attribute that directly impacts safety and efficacy. This document moves beyond a simple listing of methods to detail an integrated, orthogonal analytical strategy. We will explore the causality behind the selection of specific techniques, provide detailed, field-proven protocols, and ground our recommendations in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines. The protocols described herein are designed as self-validating systems to ensure robust and reliable results for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for Purity in Pharmaceutical Development
This compound is a key structural motif found in various compounds with potential therapeutic activities. Quinoxaline derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] As this molecule progresses through the development pipeline, from a research chemical to a potential API intermediate, its purity must be rigorously controlled and characterized.
Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[3][4] Even at trace levels, these undesired components can alter the compound's pharmacology, induce toxicity, or compromise the stability of the final drug product.[5] Regulatory bodies, therefore, mandate a thorough understanding and control of the impurity profile of any new chemical entity. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and toxicologically qualifying impurities in new drug substances, making a robust analytical strategy non-negotiable.[3][6][7]
This guide advocates for an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed. This strategy provides a comprehensive and trustworthy purity profile, as the weaknesses of one method are compensated for by the strengths of another.
An Orthogonal Strategy for Comprehensive Purity Determination
A single analytical technique is rarely sufficient to declare a compound "pure." For instance, High-Performance Liquid Chromatography (HPLC) is excellent for separating organic, non-volatile impurities but is blind to water, residual solvents, and inorganic salts. Therefore, we construct a workflow that combines chromatographic, spectroscopic, and thermal methods to build a complete picture.
Caption: Figure 1: Orthogonal Analytical Workflow for Purity Assessment.
Chromatographic Techniques: The Core of Impurity Separation
Chromatography is the cornerstone of purity analysis, designed to separate the main compound from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Causality: HPLC is the primary technique for assessing the purity of non-volatile organic compounds. By utilizing a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, we can effectively separate this compound from more or less polar impurities generated during synthesis or degradation. UV detection is ideal due to the strong chromophore of the quinoxaline ring system. The "area percent" method provides a reliable estimation of purity, assuming all impurities have a similar UV response to the main compound.[3]
Experimental Protocol: HPLC-UV Purity by Area Normalization
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions: The parameters below are a validated starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure the carboxylic acid is protonated for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid is volatile and MS-compatible. |
| Gradient | 10% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances detection sensitivity with potential for peak broadening. |
| Detection | 254 nm or DAD scan 200-400 nm | 254 nm is a common wavelength for aromatic systems. DAD allows for peak purity analysis. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Self-Validation: The method's suitability must be established through validation, assessing parameters like specificity, linearity, precision, accuracy, and range, as outlined in USP General Chapter <1225> and ICH Q2(R1).[8][9][10] For impurity determination, the limit of quantitation (LOQ) must be low enough to detect impurities at the required reporting threshold (e.g., 0.05%).[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Causality: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose. By coupling the HPLC outlet to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and each impurity peak. This information is crucial for confirming the identity of the target compound and for proposing structures for unknown impurities, which is a requirement for any impurity found above the ICH identification threshold.[6][11][12]
Protocol: Impurity Identification by HPLC-ESI-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Methodology: Use the same HPLC method as described in Section 3.1. The use of formic acid as a mobile phase modifier is critical as it is volatile and aids in the ionization process for ESI.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive. The nitrogen atoms in the quinoxaline ring are readily protonated.
-
Scan Range: 100 – 600 m/z. This range will cover the expected molecular ion of the analyte (C11H10N2O2S, MW: 234.27 for a related thio-derivative, or C11H10N2O2, MW: 202.21 for the base acid) and potential dimers or degradation products.
-
Data Analysis: Correlate the retention time of each impurity peak from the UV chromatogram with its corresponding mass spectrum. The molecular ion [M+H]⁺ will be the primary piece of data for identification.
-
Gas Chromatography (GC) for Residual Solvents
Causality: Volatile and semi-volatile organic impurities, particularly residual solvents from the synthesis and purification process, are not detectable by HPLC. Headspace Gas Chromatography (HS-GC) is the industry-standard technique for this analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, separating the volatile components for detection, typically by a Flame Ionization Detector (FID). This is mandated by ICH Q3C guidelines.[6]
Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and an FID.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like DMSO or DMF. Seal the vial.
-
GC Conditions:
| Parameter | Recommended Setting |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Headspace Temp. | 80 °C for 15 min |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 250 °C (FID) |
-
Data Analysis: Quantify solvents by comparing peak areas to those of a certified reference standard mixture containing expected solvents.
Spectroscopic Techniques: Absolute Purity and Structural Confirmation
Spectroscopic methods provide orthogonal data for both absolute purity determination and unequivocal structural confirmation.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Causality: Unlike chromatography, which provides a relative purity value, qNMR is a primary analytical method that can determine absolute purity without needing a reference standard of the analyte itself.[13][14] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[15] By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[16][17]
Experimental Protocol: ¹H-qNMR Purity Determination
Caption: Figure 2: Workflow for qNMR Purity Analysis.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): A high-purity certified standard with sharp, simple proton signals that do not overlap with analyte signals (e.g., Maleic acid, Dimethyl sulfone). The IS must be stable and non-reactive.[15]
-
Solvent: Deuterated solvent in which both analyte and IS are fully soluble (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the analyte (m_analyte) and 5 mg of the internal standard (m_std) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
-
NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 30° or 90° pulse | |
| Relaxation Delay (D1) | 5 x T₁ (typically 30-60s) | CRITICAL: Ensures complete relaxation of all protons for accurate integration. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio. |
-
Data Analysis & Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Use the following equation to calculate purity (P_analyte):[15]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
-
Structural NMR (¹H, ¹³C) and FTIR for Identity Confirmation
Causality: Before quantifying purity, the identity of the bulk material must be unequivocally confirmed. ¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecule's carbon-hydrogen framework, confirming its structure.[18] FTIR is a rapid method to confirm the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretch, aromatic C=C and C-H bonds), serving as a quick identity check.
Thermal and Other Analyses
Thermogravimetric Analysis (TGA) for Water and Volatiles
Causality: TGA measures the change in a sample's mass as a function of temperature.[19] It is highly effective for quantifying non-volatile content that is invisible to GC, such as water or high-boiling residual solvents (e.g., DMF, DMSO).[20][21] The mass loss observed at specific temperatures corresponds to the amount of these substances present.[22]
Protocol: TGA Analysis
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample: Place 5-10 mg of the sample in a tared pan.
-
Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The percentage mass loss up to ~120 °C is typically attributed to water and low-boiling solvents. Mass loss at higher temperatures before decomposition indicates high-boiling solvents.
Differential Scanning Calorimetry (DSC) for Purity and Polymorphism
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled.[23] For a crystalline solid, it provides a precise melting point and enthalpy of fusion. Impurities typically depress and broaden the melting endotherm, and specialized software can use this data (based on the van't Hoff equation) to estimate purity. It is also a critical tool for identifying different polymorphic forms, which can have different physical properties.[21][22]
Summarizing the Data: The Certificate of Analysis
The ultimate goal is to integrate all orthogonal data into a final purity value, often expressed as a mass balance calculation.
Example Purity Profile for a Batch of this compound:
| Analytical Test | Method | Result |
| Purity (Organic) | HPLC (Area %) | 99.85% |
| Absolute Purity | ¹H-qNMR | 99.5% (w/w) |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |
| Water Content | TGA / Karl Fischer | 0.20% |
| Residual Solvents | Headspace GC | Ethyl Acetate: 0.15% (1500 ppm) |
| Inorganic Content (Ash) | Sulfated Ash | <0.1% |
| Mass Balance Purity | 100% - Water - Solvents - Ash | 99.55% |
The close agreement between the qNMR result and the mass balance calculation provides high confidence in the assigned purity value.
Conclusion
The purity assessment of this compound is a rigorous process that requires a scientifically sound, multi-technique approach. Relying on a single method is insufficient for the demands of pharmaceutical development. By integrating the strengths of chromatography (HPLC, GC), spectroscopy (NMR, MS), and thermal analysis (TGA, DSC), we can build a comprehensive and trustworthy purity profile. This orthogonal strategy not only ensures compliance with regulatory guidelines like those from the ICH[6][7] but also provides the deep product understanding necessary to guarantee the quality, safety, and efficacy of potential new medicines. The protocols and rationales provided in this note serve as a robust framework for any laboratory tasked with this critical analytical challenge.
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ICH Q3A (R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR. [Link]
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[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]
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[Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
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[Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
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Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. [Link]
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Experimental design for in vivo studies of 3-(Quinoxalin-2-yl)propanoic acid
An in-depth guide to the in vivo evaluation of 3-(Quinoxalin-2-yl)propanoic acid, a novel quinoxaline-based therapeutic candidate.
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Quinoxaline derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[5][6][7][8] In oncology, these compounds have emerged as a significant class of chemotherapeutic agents, with some derivatives known to inhibit tumor growth, induce apoptosis, and overcome drug resistance.[1][9][10][11][12]
The anticancer effects of quinoxalines are often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. Mechanisms of action include the inhibition of protein kinases, inhibition of topoisomerase enzymes, and the induction of apoptosis through pathways like the upregulation of p53 and caspases.[9][10][13] Given the well-documented antitumor properties of the quinoxaline core, this compound represents a promising candidate for in vivo evaluation as a potential anticancer therapeutic.
This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on a hypothetical anticancer application. It covers the rationale for experimental design choices, detailed protocols, and ethical considerations, aimed at researchers in drug development and oncology.
PART 1: Preclinical In Vivo Experimental Design
The primary goal of this preclinical study is to assess the antitumor efficacy and safety profile of this compound in a relevant in vivo cancer model. A well-designed study is crucial for generating robust and reproducible data to support further development.[14][15][16]
Foundational Principles of Study Design
Before embarking on the experimental phase, a robust study design must be established, incorporating principles to minimize bias and ensure data validity.[14][17]
-
Hypothesis: this compound will inhibit tumor growth in a human cancer xenograft model in a dose-dependent manner.
-
Animal Model Selection: The choice of animal model is critical for the relevance of the study.[16] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool for preclinical assessment of anticancer drugs.[18][19][20][21] For this study, we will use a cell line-derived xenograft (CDX) model, which is reproducible and cost-effective.[22]
-
Mouse Strain: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are an excellent choice as they lack functional T and B cells and have impaired natural killer (NK) cell function, which allows for robust engraftment of human tumor cells.[20]
-
Cancer Cell Line: Selection should be based on the hypothesized target of the quinoxaline compound. For this guide, we will use the PC-3 human prostate cancer cell line, as some quinoxaline derivatives have shown potent activity against it.[9][23]
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with international and local ethical guidelines.[24][25][26][27][28] The protocol must be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly followed to minimize animal use and suffering.[24][25][27]
Experimental Groups and Controls
Proper controls are essential to differentiate the specific effects of the test compound from other variables.
| Group ID | Treatment | # of Animals (n) | Rationale |
| G1 | Vehicle Control | 10 | To assess tumor growth in the absence of the test compound. The vehicle should be the same used to formulate the drug.[29] |
| G2 | This compound (Low Dose) | 10 | To evaluate the efficacy at a lower, potentially sub-optimal dose. |
| G3 | This compound (Mid Dose) | 10 | To assess the dose-response relationship. |
| G4 | This compound (High Dose) | 10 | To determine the efficacy at the Maximum Tolerated Dose (MTD) or a high, non-toxic dose. |
| G5 | Positive Control (e.g., Doxorubicin) | 10 | To benchmark the efficacy of the test compound against a standard-of-care chemotherapy agent.[30] |
-
Sample Size: A sample size of 10 mice per group is often sufficient to achieve statistical power for detecting meaningful differences in tumor growth, but a formal power analysis should be conducted based on pilot data or literature.[31]
Study Endpoints
Clear primary and secondary endpoints must be defined before the study begins.
-
Primary Endpoint:
-
Tumor Volume: Measured serially throughout the study. The primary efficacy outcome will be the difference in tumor growth rate between treated and control groups.
-
-
Secondary Endpoints:
-
Body Weight: Monitored as an indicator of systemic toxicity.[30]
-
Clinical Observations: Daily monitoring for signs of distress or toxicity.
-
Tumor Weight at Necropsy: Final tumor mass at the end of the study.
-
Pharmacokinetic (PK) Analysis: Determination of drug concentration in plasma over time.[32][33][34]
-
Pharmacodynamic (PD) Biomarker Analysis: Measurement of target engagement in tumor tissue.[35][36][37][38]
-
Experimental Workflow Diagram
The following diagram outlines the overall experimental workflow.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Quinoxalin-2-yl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(Quinoxalin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis and ultimately improve your yield.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a multi-step process. The core of this process is the formation of the quinoxaline ring, most commonly by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound. Subsequent functionalization or the use of a substituted dicarbonyl precursor introduces the propanoic acid side chain. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide provides a structured approach to troubleshooting these common problems.
Troubleshooting Guide: From Starting Materials to Final Product
This section is organized to follow the logical flow of the synthesis, addressing potential issues at each critical stage.
Stage 1: Quinoxaline Ring Formation
The foundational step in this synthesis is the cyclocondensation reaction to form the quinoxaline scaffold. The most prevalent method involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound.
Q1: My quinoxaline condensation reaction is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in quinoxaline synthesis are a frequent challenge and can often be attributed to several factors. The traditional method of condensing an aryl 1,2-diamine with a 1,2-dicarbonyl compound can be sensitive to reaction conditions.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent choice are critical. While classic methods often require high temperatures and long reaction times, modern approaches offer significant improvements.[1][2] Experimenting with different solvents such as ethanol or acetic acid can be beneficial.[1] Microwave-assisted synthesis has been shown to dramatically decrease reaction times and boost yields.[3]
-
Catalyst Selection: The use of a catalyst can significantly enhance the reaction rate and yield.[1]
-
Acid Catalysts: Acetic acid is commonly used, but other solid acid catalysts can also be effective.[1]
-
Metal Catalysts: Catalysts such as cerium(IV) ammonium nitrate (CAN) have proven to be highly efficient.[4]
-
Green Catalysts: Environmentally friendly options like bentonite clay K-10 can provide excellent yields under milder conditions.[1]
-
-
Purity of Starting Materials: Ensure the purity of both the o-phenylenediamine and the dicarbonyl compound. Impurities can lead to undesired side reactions and the formation of byproducts, consequently lowering the yield of the desired quinoxaline.[1]
-
Atmosphere: Some condensation reactions are sensitive to air and moisture. If you suspect this to be an issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I am observing the formation of multiple byproducts in my condensation reaction. How can I minimize them?
The formation of byproducts is often linked to the reactivity of the starting materials and the reaction conditions.
Troubleshooting Steps:
-
Control of Reaction Temperature: Overheating can lead to the decomposition of starting materials or the formation of polymeric materials. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration might be beneficial.
-
Stoichiometry of Reactants: Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant can lead to the formation of specific byproducts.
-
Choice of Dicarbonyl Compound: The choice of the 1,2-dicarbonyl compound is crucial. For the synthesis of this compound, a precursor like 2-oxo-4-phenylbutanoic acid or a protected derivative would be a logical choice. The stability of this precursor under the reaction conditions is key.
Stage 2: Introduction of the Propanoic Acid Side Chain and Hydrolysis
A common strategy involves the synthesis of an ester precursor, such as methyl 3-(quinoxalin-2-yl)propanoate, followed by hydrolysis to the carboxylic acid.
Q3: I am struggling with the hydrolysis of my methyl 3-(quinoxalin-2-yl)propanoate. The reaction is either incomplete or leads to decomposition.
Hydrolysis of the ester to the carboxylic acid is a critical final step. Incomplete hydrolysis or degradation of the product can significantly impact the final yield.
Troubleshooting Steps:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Basic Hydrolysis: A common method involves refluxing the ester with a base like sodium hydroxide in a mixture of ethanol and water.[5]
-
Acidic Hydrolysis: Refluxing with an acid such as hydrochloric acid can also be effective.
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the hydrolysis. The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot will indicate the reaction's progression.[5]
-
Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully neutralized to the isoelectric point of the amino acid to precipitate the product. Over-acidification can lead to the formation of the hydrochloride salt, which may be more soluble.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A common and effective route involves a two-step process:
-
Condensation: Reacting o-phenylenediamine with a suitable precursor like methyl 4-chloro-2-oxobutanoate to form methyl 3-(quinoxalin-2-yl)propanoate.
-
Hydrolysis: Hydrolyzing the resulting ester to this compound using standard acidic or basic conditions.
An alternative is the microwave-assisted reaction between a substituted aromatic diamine and α-ketoglutaric acid to directly yield 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid.[3]
Q: What are some common purification techniques for this compound?
Purification can often be challenging due to the amphoteric nature of the product.
-
Recrystallization: This is the most common method. A suitable solvent system, often a mixture of ethanol and water, can be used.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A mobile phase with a gradient of methanol in dichloromethane is often a good starting point.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited. The crude product can be dissolved in a basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Q: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, several greener approaches have been developed for quinoxaline synthesis. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[3]
-
Use of green catalysts: Catalysts like bentonite clay K-10 are environmentally benign and can be recycled.[1]
-
Reactions in aqueous media: Performing the condensation reaction in water can reduce the use of volatile organic solvents.[6]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(quinoxalin-2-yl)propanoate
This protocol is a general guideline and may require optimization.
Materials:
-
o-Phenylenediamine
-
Methyl 4-chloro-2-oxobutanoate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Slowly add methyl 4-chloro-2-oxobutanoate (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Methyl 3-(quinoxalin-2-yl)propanoate
Materials:
-
Methyl 3-(quinoxalin-2-yl)propanoate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve methyl 3-(quinoxalin-2-yl)propanoate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.1 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Reflux in Ethanol | Moderate | [1] |
| Cerium(IV) Ammonium Nitrate (CAN) | Room Temperature | High | [4] |
| Bentonite Clay K-10 | Room Temperature | Excellent | [1] |
| None (Microwave) | Microwave Irradiation | High | [3] |
Visualizations
Reaction Workflow
Caption: Troubleshooting flowchart for improving synthesis yield.
References
-
El Rayes, S.M., Aboelmagd, A., Gomaa, M.S., Ali, I.A.I., Fathalla, W., Pottoo, F.H., & Alam Khan, F. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(16), 18555–18566. [Link]
-
El Rayes, S.M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Available at: [Link]
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions. BenchChem Technical Support.
- Ali, M. M., & Ismail, M. M. (2016).
-
Fathalla, W., Abd El-Moneim, M., Megahed, M. I., & Ali, I. A. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. In Wikipedia. Retrieved from [Link]
-
Ali, I. A. I., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. [Link]
- Abbaspour, S., et al. (2020). Synthesis of 3‐(3‐(diethylamino)quinoxalin‐2‐yl)prop‐2‐yn‐1‐yl...
- Pfitzinger Quinoline Synthesis. (n.d.).
-
Sharma, P., & Kumar, V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
-
Sharma, P., & Kumar, V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
- Sharma, P., & Kumar, V. (2021).
- Yadav, V., et al. (2012). Application of pfitzinger reaction in... JOCPR.
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).
- The chemical structure of 3-(quinoxalin-3-yl)propionaldehyde (LA-16A). (n.d.).
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents. (1994).
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Sharma, P., & Kumar, V. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021).
-
Methyl propionate. (n.d.). NIST WebBook. [Link]
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Chemistry of Pfitzinger Synthesis. (n.d.). Scribd.
- cas 338394-79-9|| where to buy 3-(Quinoxalin-2-ylthio)propanoic acid. (n.d.). Chemenu.
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- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(Quinoxalin-2-yl)propanoic Acid
Welcome to the technical support guide for the purification of crude 3-(Quinoxalin-2-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable heterocyclic building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt these methods to your specific needs.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the critical first steps: understanding what you're dealing with and formulating a logical purification plan.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the condensation of o-phenylenediamine with a derivative of 2-oxopentanedioic acid (α-ketoglutaric acid).[1][2] Therefore, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual o-phenylenediamine and the 1,2-dicarbonyl compound are common.
-
Side-Reaction Products: Self-condensation products of the dicarbonyl compound or undesired regioisomers if a substituted o-phenylenediamine is used.
-
Degradation Products: The quinoxaline ring can be susceptible to degradation, particularly under harsh basic or oxidative conditions.[3] Tautomerization in reduced forms has also been noted, which can lead to complex mixtures.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, acetic acid, toluene) and catalysts may persist in the crude product.[4]
Q2: How should I begin assessing the purity of my crude material?
A2: A multi-technique approach is essential before attempting any large-scale purification.
-
Thin-Layer Chromatography (TLC): This is your first and most crucial tool. It provides a quick snapshot of the complexity of your mixture. A common challenge is streaking, which we address next.
-
Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This will help you confirm the presence of your desired product and identify major impurities by their characteristic signals.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more accurate picture of the number of components and their molecular weights, helping you identify potential byproducts.
Q3: My compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?
A3: This is a classic issue when dealing with carboxylic acids on silica gel. The acidic proton of your propanoic acid moiety interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica.[6] This strong, sometimes irreversible, binding causes the spot to tail or streak, leading to poor separation.
The Solution: To suppress this interaction, you must ensure your compound remains fully protonated. This is achieved by adding a small amount (typically 0.5-2%) of a volatile acid, like acetic acid or formic acid , to your eluting solvent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[6] This acidic modifier protonates the silica surface and your compound, allowing it to move up the plate as a well-defined spot.
Section 2: Core Purification Methodologies
Based on the chemical nature of this compound, a logical purification strategy can be devised. The following workflow is recommended as a starting point for most crude samples.
Caption: Workflow for purification via acid-base extraction.
Q5: How do I perform an effective recrystallization for this compound?
A5: Recrystallization is an excellent second step after acid-base extraction or as a primary method if the main impurities have similar acidity. [7][8]The key is finding a solvent system that dissolves your compound and impurities at high temperatures but only your compound crystallizes out upon cooling.
Solvent Screening:
-
Place ~20-30 mg of your compound in separate test tubes.
-
Add a small amount (0.5 mL) of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, Toluene ).
-
Observe solubility at room temperature. A good solvent will show poor solubility.
-
Heat the tubes that showed poor solubility. The compound should now dissolve completely.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath.
-
The best solvent will yield a large quantity of high-quality crystals. Ethanol is often a good starting point for quinoxaline derivatives. [4]
Q6: When is column chromatography necessary, and what conditions should I use?
A6: You should resort to column chromatography when simpler methods fail to remove impurities, especially isomers or compounds with very similar polarity. [8][9]
-
Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): Start with a non-polar system like 20% Ethyl Acetate in Hexane and gradually increase the polarity. Crucially, remember to add 0.5-2% acetic acid to your eluent system to prevent streaking. [6]* Monitoring: Use the same TLC system (including the acetic acid modifier) to track your fractions and identify those containing the pure product.
Section 3: Troubleshooting Guide
Q7: After acidification of the aqueous layer, my product oiled out or formed a fine, difficult-to-filter powder. What do I do?
A7: This is a common issue when a compound precipitates too quickly or is not highly crystalline.
-
Problem: The product is "crashing out" of solution.
-
Solution 1 (Back-Extraction): Instead of filtering, extract the acidified aqueous solution with a fresh portion of an organic solvent like Ethyl Acetate or Dichloromethane (typically 3 times). [10]The protonated, neutral acid will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. This often yields a cleaner solid.
-
Solution 2 (Induce Crystallization): If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. If that fails, add a seed crystal from a previous batch if available. Sometimes, leaving the solution in the refrigerator overnight can promote slow crystallization.
Q8: My final product purity is stuck at 95-98% and I need >99.5% for my application. What are my options?
A8: Reaching very high purity levels often requires a multi-step approach or a high-resolution technique.
-
Repeat the Purification: A second recrystallization from a different solvent system can often remove persistent impurities.
-
Activated Charcoal: During recrystallization, if you notice colored impurities, add a small amount of activated charcoal to the hot solution before filtering it. This will adsorb many large, non-polar, colored impurities. [8]3. Preparative HPLC: For the highest possible purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard, though it is more resource-intensive. [7][11]
Data Summary: Comparison of Purification Techniques
| Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantage | Primary Challenge |
| Acid-Base Extraction | 50-90% | >95% | High (85-95%) | Excellent for removing neutral/basic impurities. [12][13] | Emulsion formation; product "oiling out". |
| Recrystallization | >85% | >99% | Moderate (70-90%) | Simple, scalable, and effective for crystalline solids. [8] | Finding a suitable solvent; lower yield. |
| Column Chromatography | Variable | >99.5% | Lower (50-80%) | High resolution for difficult separations. [6] | Streaking (requires acid modifier); time-consuming. |
Section 4: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. [6]Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate fully.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Extract the remaining organic layer two more times with fresh portions of saturated NaHCO₃ solution. Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). [14]A precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid drying. Dry the purified solid under vacuum.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Heat the mixture on a hot plate with stirring. Continue adding ethanol in small portions until the solid just dissolves completely at the boiling point. Do not add excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [8]6. Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
References
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Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Tabor, D. P., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry & Biochemistry. [Link]
-
PubChem. (n.d.). 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]
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LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]
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Asdaq, S. M. B., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Research. [Link]
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Nikpassand, M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [Link]
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Trefz, F. K., et al. (1984). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
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Ghorab, M. M., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules. [Link]
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Raj, R., & Singh, P. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
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Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
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ResearchGate. (2022). Synthesis of 3‐(3‐(diethylamino)quinoxalin‐2‐yl)prop‐2‐yn‐1‐yl.... [Link]
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Beraud, M., et al. (1975). [Effect of Ingestion of Derivatives of Quinoxaline on the Enzymatic Detoxication Activity of Hepatic Microsomes in the Rat]. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
Ghorab, M. M., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]
-
Sharma, V. K., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Molecular Sciences. [Link]
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PubChem. (n.d.). 3-Hydroxy-2-quinoxalinepropionic acid. National Center for Biotechnology Information. [Link]
-
American Chemical Society. (2025). The Journal of Organic Chemistry. [Link]
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Ghorab, M. M., et al. (2016). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Acta Pharmaceutica. [Link]
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Acta Crystallographica Section E. (2007). 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. [Link]
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TSI Journals. (n.d.). Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. [Link]
-
PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]
-
MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
de Oliveira, C. S., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
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PubChem. (n.d.). 3-{3-[(Pyridin-2-Yl)methoxy]quinoxalin-2-Yl}propanoic Acid. National Center for Biotechnology Information. [Link]
-
IntechOpen. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]
-
MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
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Side reaction products in the synthesis of 3-(Quinoxalin-2-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(Quinoxalin-2-yl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with quinoxaline scaffolds. My aim is to provide you with in-depth, field-tested insights into overcoming common synthetic challenges, moving beyond standard protocols to explain the "why" behind the "how." Here, we will dissect potential side reactions, troubleshoot unexpected outcomes, and optimize your synthetic strategy for higher purity and yield.
Section 1: Troubleshooting Guide - Common Synthetic Hurdles
The primary and most reliable route to this compound involves the condensation of an o-phenylenediamine with a suitable α-keto acid, such as α-ketoglutaric acid.[1] While seemingly straightforward, this reaction is sensitive to conditions and can lead to a variety of side products.
Issue 1: Formation of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid
Question: My reaction between o-phenylenediamine and α-ketoglutaric acid is yielding a significant amount of a byproduct that appears to be the quinoxalinone derivative, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid. How can I prevent this?
Answer: This is one of the most common side reactions in this synthesis. The formation of the quinoxalin-2(1H)-one ring system occurs in parallel with the desired quinoxaline.[2][3]
Causality: The formation of the quinoxalinone is often favored under certain conditions. For instance, in aqueous media at room temperature, the reaction between o-phenylenediamine and pyruvic acid (a related α-keto acid) has been shown to yield the corresponding 3-methylquinoxalin-2(1H)-one instead of the desired benzimidazole when uncatalyzed.[4] This suggests that the reaction pathway leading to the quinoxalinone can be a major competitor to the desired cyclization.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical. While alcohols like ethanol are common, consider using a non-aqueous, aprotic solvent system to disfavor the tautomerization that can lead to the quinoxalinone. Toluene or xylene with azeotropic removal of water can drive the reaction towards the fully aromatized quinoxaline.
-
Catalyst and pH Control: The reaction is typically acid-catalyzed. However, excessively strong acidic conditions can promote side reactions. A mild acid catalyst, such as acetic acid, is often sufficient.[5][6] The key is to facilitate the initial imine formation and subsequent cyclization without promoting undesired pathways.
-
Reaction Temperature and Time: Higher temperatures generally favor the formation of the fully aromatic quinoxaline.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can sometimes lead to decomposition or other side products.
Issue 2: Decarboxylation of the Product
Question: I've successfully synthesized my this compound, but I'm observing the formation of 2-ethylquinoxaline during workup or purification. What is causing this decarboxylation, and how can I avoid it?
Answer: Decarboxylation is a known side reaction for certain quinoxaline carboxylic acids, particularly when subjected to heat or harsh pH conditions.[7]
Causality: The carboxylic acid group on the propanoic acid side chain can be labile under certain conditions. The electron-withdrawing nature of the quinoxaline ring can stabilize the carbanion intermediate formed upon decarboxylation, making this process more favorable than with simple alkyl carboxylic acids. This is particularly true if the workup involves strong acids or bases, or if purification is attempted via distillation at high temperatures.
Troubleshooting Protocol:
-
Mild Workup Conditions: Avoid using strong acids or bases during the aqueous workup. Use a saturated solution of sodium bicarbonate for neutralization, and be mindful of the temperature.
-
Purification Strategy:
-
Recrystallization: This is the preferred method for purification. Choose a solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below. Ethanol, or a mixture of ethanol and water, is often a good starting point.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. It's important to use a relatively non-polar eluent system to minimize the time the product spends on the acidic silica gel. A gradient of ethyl acetate in hexane is a common choice.
-
-
Avoid Excessive Heat: When removing solvent under reduced pressure, use a water bath at a moderate temperature (e.g., 40-50 °C) to prevent thermal decarboxylation.
Issue 3: Low Yield and Presence of Polymeric Byproducts
Question: My reaction is resulting in a low yield of the desired product and a significant amount of an insoluble, dark-colored material. What is this, and how can I improve my yield?
Answer: Low yields and the formation of polymeric byproducts are often indicative of suboptimal reaction conditions or impure starting materials.[5][6]
Causality:
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, especially in the presence of air and light. Oxidized starting material can lead to a complex mixture of colored byproducts and polymers.
-
Self-condensation of α-ketoglutaric acid: Under certain conditions, α-keto acids can undergo self-condensation reactions, leading to polymeric materials.
-
Incorrect Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion and the formation of side products.
Troubleshooting Protocol:
-
Purity of Starting Materials:
-
o-Phenylenediamine: Use freshly purified o-phenylenediamine. It can be recrystallized from water or an ethanol/water mixture and should be a light-colored solid. Store it under an inert atmosphere and protected from light.
-
α-Ketoglutaric Acid: Ensure the α-ketoglutaric acid is of high purity and dry.
-
-
Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative side products.[5]
-
Controlled Addition: Instead of mixing the reactants all at once, consider adding one reactant dropwise to a solution of the other. This can help to control the reaction rate and minimize side reactions.
-
Optimization of Reaction Conditions: A systematic approach to optimizing the reaction conditions (temperature, solvent, catalyst) can lead to significant improvements in yield.[5] Design of experiment (DoE) methodologies can be valuable here.
Below is a DOT graph illustrating a decision-making workflow for troubleshooting these common issues.
Caption: Troubleshooting workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different α-keto acid to synthesize other 3-(quinoxalin-2-yl)alkanoic acids?
A1: Yes, this synthetic route is quite versatile. For example, using pyruvic acid instead of α-ketoglutaric acid will yield 3-methyl-2-quinoxalinecarboxylic acid, which can then be further manipulated. The choice of the α-keto acid directly determines the substituent at the 2-position and the length of the carboxylic acid side chain.
Q2: I am trying to synthesize the methyl ester of this compound directly. Can I use methyl α-ketoglutarate in the initial condensation?
A2: While possible, it is often more efficient to first synthesize the carboxylic acid and then esterify it in a separate step. The presence of the ester group can sometimes lead to side reactions under the condensation conditions, such as hydrolysis or transesterification, depending on the solvent and catalyst used. A clean, two-step process often provides a higher overall yield and purity. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid after the quinoxaline synthesis is generally effective.
Q3: Are there alternative synthetic routes to this compound that might avoid these side products?
A3: While the condensation of o-phenylenediamine and α-ketoglutaric acid is the most common and direct method, other multi-step routes could be envisioned. For example, one could start with a pre-formed quinoxaline, such as 2-methylquinoxaline, and then build the propanoic acid side chain. This could involve, for example, deprotonation of the methyl group followed by reaction with a suitable electrophile. However, these routes are typically longer and may have their own set of challenges, making the direct condensation method, with proper optimization, the preferred approach.
Q4: My final product is slightly colored, even after recrystallization. What could be the cause?
A4: A persistent color can be due to trace amounts of oxidized impurities. These can be difficult to remove by recrystallization alone. You can try treating a solution of your product with a small amount of activated charcoal before the final filtration and crystallization step. This can often effectively remove colored impurities. Ensure you do not use an excessive amount of charcoal, as it can also adsorb your desired product.
Section 3: Data Summary and Protocols
Table 1: Common Side Products and Their Identifying Features
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | C₁₁H₁₀N₂O₃ | 218.21 | Presence of an amide C=O stretch in IR (~1680 cm⁻¹); additional downfield proton signal in ¹H NMR for the N-H. |
| 2-Ethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | Absence of a carboxylic acid proton in ¹H NMR; characteristic ethyl group signals (triplet and quartet). |
| Polymeric Materials | Variable | High | Broad, unresolved signals in NMR; insolubility in common organic solvents. |
Protocol 1: Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly purified o-phenylenediamine (1.0 eq) and α-ketoglutaric acid (1.05 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of o-phenylenediamine).
-
Heat the reaction mixture to reflux (around 118 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Pour the mixture into cold water and stir for 30 minutes to fully precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Protocol 2: Purification by Activated Charcoal Treatment
-
Dissolve the colored product in a minimum amount of hot ethanol.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the product).
-
Keep the solution hot and stir for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
Below is a DOT graph illustrating the general reaction scheme.
Caption: General synthesis of this compound.
References
-
Samanta, S. K., et al. (2022). A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. RSC Advances. Available at: [Link]
- Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-15.
-
Khaskar, T., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6593. Available at: [Link]
- Ali, M. A., et al. (2019). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Mini-Reviews in Organic Chemistry, 16(6), 535-565.
- Singh, R. K., et al. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity, 25(4), 2561-2571.
- Hassan, A. A., et al. (1996). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. Indian Journal of Chemistry - Section B, 35B(12), 1487-1490.
- Heravi, M. M., et al. (2020). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 1-12.
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(12), 2654-2659.
-
Ali, I. A. I., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(1), 234. Available at: [Link]
-
Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. Available at: [Link]
-
Wikipedia. (2023). Pfitzinger reaction. Available at: [Link]
-
Tyagi, R., Singh, B., & Kishore, D. (2014). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 126(5), 1509-1516. Available at: [Link]
-
Ali, I. A. I., et al. (2021). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 6(38), 24869-24880. Available at: [Link]
-
Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6986-6995. Available at: [Link]
- Patel, D. R., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Journal of Chemical and Pharmaceutical Research, 6(3), 1269-1277.
-
Kumar, S., et al. (2021). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 45(10), 4627-4636. Available at: [Link]
-
ResearchGate. (2021). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Available at: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2011). Application of pfitzinger reaction in. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]
-
ResearchGate. (2021). The results of the reaction of o-phenylenediamines with various ketones. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones1. Available at: [Link]
-
Zhang, C., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15, 12345-12349. Available at: [Link]6300/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Quinoxaline Ring Formation
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of quinoxaline ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of quinoxalines, which are most commonly prepared via the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3][4]
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in quinoxaline synthesis. The root cause often lies in suboptimal reaction conditions or reactant quality. Here’s a systematic approach to troubleshoot and enhance your yield:
-
Re-evaluate Your Catalyst: The choice and amount of catalyst are critical. While some reactions can proceed without a catalyst, many benefit significantly from one.[5][6]
-
Acid Catalysis: Mild acidic conditions can facilitate the condensation. Catalysts like sulfamic acid, perchloric acid supported on silica gel (HClO₄·SiO₂), and even simple organic acids like phenol have proven effective.[7]
-
Metal Catalysts: A wide range of metal catalysts, including copper sulfate (CuSO₄), cerium(IV) ammonium nitrate (CAN), and zinc triflate (Zn(OTf)₂), can significantly improve yields and reaction times, often under mild, room temperature conditions.[1][8][9]
-
Heterogeneous Catalysts: For easier separation and catalyst recycling, consider using solid-supported catalysts like alumina-supported heteropolyoxometalates or TiO₂-Pr-SO₃H.[3][9][10] These are often considered "green" options.[11][12]
-
Catalyst Loading: The optimal catalyst amount can vary. It's advisable to perform a small-scale screen to determine the ideal loading for your specific substrates.[10]
-
-
Optimize Solvent and Temperature:
-
Solvent Polarity: The solvent plays a crucial role. Ethanol and methanol are common, effective, and environmentally friendly choices.[5][13] In some cases, a mixture of ethanol and water can provide excellent results.[1] For less reactive substrates, aprotic solvents like acetonitrile or toluene might be beneficial.[9][10]
-
Reaction Temperature: Many modern protocols are optimized for room temperature to minimize side product formation.[6][9] However, if you observe a slow or incomplete reaction, gentle heating or refluxing may be necessary.[3] For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration might be a better strategy.
-
-
Consider Microwave or Ultrasound Assistance: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher yields, especially for slow reactions.[14][15][16]
-
Purity of Starting Materials: Ensure your o-phenylenediamine and 1,2-dicarbonyl compounds are pure. Impurities can interfere with the reaction and lead to side product formation. Recrystallization or column chromatography of starting materials may be necessary.
Workflow for Troubleshooting Low Yield
Caption: The general mechanism of quinoxaline ring formation.
Q2: Are there "green" and sustainable methods for quinoxaline synthesis?
A2: Yes, there is a growing emphasis on developing environmentally friendly protocols for quinoxaline synthesis. [11][12]Key aspects of green synthesis include:
-
Use of Green Solvents: Water, ethanol, and methanol are excellent green solvents for this reaction. [1][5][13]* Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without any catalyst, particularly with reactive substrates. [5]* Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as silica-supported acids or metal oxides, minimizes waste. [3][7][10]* Energy Efficiency: Room temperature reactions or the use of energy-efficient methods like microwave irradiation contribute to a greener process. [9][16]
Q3: How do I choose the best purification method for my quinoxaline product?
A3: The choice of purification method depends on the purity of the crude product and the nature of any impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (often ethanol) is a simple and effective method to obtain pure crystalline product. [1][10]* Column Chromatography: For mixtures containing significant impurities or side products, silica gel column chromatography is the most common method. [13][17]A typical eluent system is a mixture of petroleum ether and ethyl acetate. [13]* Filtration: In cases where a heterogeneous catalyst is used, the catalyst can be simply removed by filtration after the reaction is complete. [8][10]
Q4: Can I synthesize quinoxalines from starting materials other than 1,2-dicarbonyl compounds?
A4: Yes, several alternative synthons can be used. These include:
-
α-Hydroxyketones: These are oxidized in situ to the corresponding 1,2-dicarbonyl compound before condensation. [7][9]* α-Haloketones: These can also react with o-phenylenediamines to form quinoxalines. [3]* Aromatic Alkynes: Cyclocondensation of o-phenylenediamines with aromatic alkynes in the presence of a suitable catalyst can yield quinoxaline derivatives. [9]* Epoxides: Oxidative coupling of epoxides with 1,2-diamines is another synthetic route. [10]
Summary of Recommended Reaction Conditions
The following table provides a general overview of reaction conditions for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, based on various literature reports.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Catalyst | - Acidic: Phenol (20 mol%), HClO₄·SiO₂- Metal: CuSO₄·5H₂O, CAN (5 mol%), Zn(OTf)₂ (0.2 mmol)- Heterogeneous: Alumina-supported MoVP, TiO₂-Pr-SO₃H | Choice depends on substrate reactivity and desired reaction time. Heterogeneous catalysts are easily separable and reusable. [1][3][7][9][10] |
| Solvent | Ethanol, Methanol, Ethanol/Water (7:3), Acetonitrile, Toluene | Ethanol and methanol are effective and "green." Water can be used in some green protocols. Aprotic solvents may be needed for less soluble substrates. [1][5][9][10][13] |
| Temperature | Room Temperature to Reflux | Room temperature is often sufficient and minimizes side products. Heating may be required for less reactive substrates. [3][10] |
| Reaction Time | 1 minute to 12 hours | Highly dependent on catalyst, temperature, and energy source. Microwave-assisted reactions can be completed in minutes. [1][5][15] |
| Energy Source | Conventional heating, Microwave, Ultrasound | Microwave and ultrasound can significantly reduce reaction times and improve yields. [14][15][16] |
Experimental Protocol: A General Green Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from methodologies emphasizing green chemistry principles. [1][13] Materials:
-
Benzene-1,2-diamine (1 mmol)
-
Benzil (1 mmol)
-
Phenol (0.2 mmol, 20 mol%)
-
Ethanol:Water (7:3, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve benzene-1,2-diamine (1 mmol) and benzil (1 mmol) in the ethanol:water mixture (10 mL).
-
Add the catalytic amount of phenol (20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate 20:1).
-
Upon completion of the reaction, add water (20 mL) to the mixture.
-
Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.
-
Collect the pure product crystals by filtration and wash with cold water.
-
Dry the crystals. For further purification, the product can be recrystallized from hot ethanol.
References
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (URL: [Link])
-
Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (URL: [Link])
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (URL: [Link])
-
Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (URL: [Link])
-
Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (URL: [Link])
-
Green and selective protocol for the synthesis of quinoxalines. (URL: [Link])
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (URL: [Link])
-
Methods of Preparation of Quinoxalines. (URL: [Link])
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (URL: [Link])
-
Quinoxaline Synthesis via o-Phenylenediamine. (URL: [Link])
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (URL: [Link])
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (URL: [Link])
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (URL: [Link])
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (URL: [Link])
-
The suggested mechanism to explain the formation of quinoxalines 20. (URL: [Link])
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (URL: [Link])
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. (URL: [Link])
- Preparation of high purity substituted quinoxaline. (URL: )
-
Synthesis and biological activity of quinoxaline derivatives. (URL: [Link])
Sources
- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. jocpr.com [jocpr.com]
- 13. primescholars.com [primescholars.com]
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- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of 3-(Quinoxalin-2-yl)propanoic Acid
Welcome to the technical support center for 3-(Quinoxalin-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability testing of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a heterocyclic compound containing a quinoxaline core fused to a propanoic acid side chain. The quinoxaline scaffold is a key feature in many compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Stability testing is a critical component of drug development, as it provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[3][4] This information is essential for establishing a re-test period or shelf life and recommended storage conditions.[4]
Q2: What are the typical initial steps for assessing the stability of this compound?
A2: The initial assessment should begin with forced degradation (stress testing) studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] This helps in developing and validating a stability-indicating analytical method, which is crucial for the formal stability studies.[6][7]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV detector or a mass spectrometer (MS), is the most common and effective technique.[8][9] A stability-indicating method should be developed and validated to separate the parent compound from any potential degradation products, ensuring that the assay is specific and accurate.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram During Stability Studies
Q: I am observing new, unexpected peaks in my HPLC chromatogram after subjecting this compound to stress conditions (e.g., acidic, basic, oxidative). What could be the cause and how do I investigate?
A: The appearance of new peaks strongly suggests the formation of degradation products. The nature of these degradants will depend on the specific stress condition applied. Here’s a systematic approach to troubleshoot and identify the issue:
Underlying Causes & Investigation Workflow:
-
Hydrolytic Degradation: The propanoic acid side chain or the quinoxaline ring itself may be susceptible to hydrolysis under acidic or basic conditions.[10][11] The carboxylic acid group is generally stable, but the amide bonds within the quinoxaline ring system could be a point of cleavage under harsh pH conditions.
-
Oxidative Degradation: The nitrogen atoms in the pyrazine ring of the quinoxaline moiety are susceptible to oxidation, potentially forming N-oxides.[12] The benzene ring can also be oxidized under strong oxidative stress.[12]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[13][14] The extended π-system in the quinoxaline ring makes it a potential chromophore that can absorb light and undergo degradation.
-
Thermal Degradation: High temperatures can cause decarboxylation of the propanoic acid side chain or cleavage of the quinoxaline ring.[15][16]
Experimental Protocol: Forced Degradation Studies
This protocol is designed to systematically investigate the degradation pathways of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions (as per ICH Q1A(R2) guidelines[4][7]):
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours.
- Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.
4. Data Interpretation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Change in Physical Appearance (Color, Clarity) of the Compound or its Solution
Q: My sample of this compound (solid or in solution) has changed color. What does this signify and what should I do?
A: A change in physical appearance is a clear indicator of chemical instability. This is often due to the formation of chromophoric degradation products.
Underlying Causes & Investigation:
-
Oxidation: Oxidation of the quinoxaline ring system can lead to the formation of colored N-oxides or other oxidized species.[12]
-
Photodegradation: Exposure to light can generate colored photoproducts.[13] Quinoxaline derivatives are known to be photosensitive.[13][14]
-
Polymerization/Side Reactions: Under certain conditions, reactive intermediates could lead to the formation of colored polymeric materials.
Recommended Actions:
-
Document the Change: Record the nature of the color change and the storage conditions under which it occurred.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Acquire the UV-Vis spectrum of the discolored sample. Compare it to a fresh, unstressed sample. The appearance of new absorption bands can provide clues about the nature of the chromophore formed.
-
HPLC Analysis: Analyze the discolored sample by HPLC to correlate the color change with the appearance of new peaks (degradation products).
-
-
Review Storage Conditions: Ensure the compound is stored as recommended, typically in a cool, dark place, and under an inert atmosphere if it is particularly sensitive to oxidation.
Issue 3: Poor Peak Shape (Tailing, Fronting, Splitting) in HPLC Analysis
Q: I'm observing significant peak tailing for the main peak of this compound in my HPLC analysis. What could be the cause and how can I improve the peak shape?
A: Poor peak shape can compromise the accuracy and precision of your quantification. It can be caused by a variety of factors related to the analyte, mobile phase, or the HPLC column itself.
Troubleshooting Peak Shape Issues:
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the basic nitrogen atoms of the quinoxaline ring and residual silanol groups on the silica-based column. - Mobile phase pH is close to the pKa of the compound. - Column contamination or degradation. | - Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) to protonate the silanol groups and the basic nitrogens. - Use a column with end-capping or a different stationary phase (e.g., polymer-based). - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Flush the column with a strong solvent to remove contaminants.[18][19] |
| Peak Fronting | - Sample overload. - Sample solvent is stronger than the mobile phase. | - Reduce the injection volume or the concentration of the sample. - Dissolve the sample in the mobile phase or a weaker solvent.[20] |
| Split Peaks | - Column void or channeling. - Co-elution with an impurity or degradant. - Sample solvent incompatibility. | - Replace the column.[19] - Optimize the mobile phase composition or gradient to improve resolution. - Inject the sample in the mobile phase. |
Logical Relationship for Peak Shape Troubleshooting
Caption: Causes and solutions for common peak shape problems.
Summary of Stability Data and Conditions
The following table summarizes the recommended stress conditions for forced degradation studies of this compound, based on ICH guidelines.[3][4][21]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | 24-72 hours | Hydrolysis of the quinoxaline ring system. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | 24-72 hours | Hydrolysis of the quinoxaline ring system. |
| Oxidation | 3-30% H₂O₂ | 24-48 hours | Formation of N-oxides on the pyrazine ring. |
| Thermal | 60-80°C (Solid State) | 48-96 hours | Decarboxylation, ring cleavage. |
| Photochemical | ICH Q1B specified light exposure | As per guidelines | Photolytic cleavage, rearrangements. |
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.
- 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid. Benchchem.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
- Ich guidelines for stability studies 1. Slideshare.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Q1A(R2) Guideline. ICH.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide. Benchchem.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
- Forced Degrad
- [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed.
- Forced Degrad
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Troubleshooting Guide. Phenomenex.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 18. agilent.com [agilent.com]
- 19. realab.ua [realab.ua]
- 20. HPLC故障排除指南 [sigmaaldrich.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Bioactivity of 3-(Quinoxalin-2-yl)propanoic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(quinoxalin-2-yl)propanoic acid and its derivatives. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to address the common challenge of low or inconsistent bioactivity in experimental assays. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5][6][7] However, the physicochemical properties of this scaffold can present unique challenges in experimental settings.
This document is designed to function as a logical, step-by-step guide to help you identify and resolve the root cause of low bioactivity, ensuring the reliability and reproducibility of your results.
Section 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a starting point for your investigation.
Q1: My this compound derivative shows no activity in my assay. Where should I begin troubleshooting?
Low or absent bioactivity is a multi-faceted problem. Before questioning the intrinsic potency of the molecule, it's crucial to rule out experimental and physicochemical artifacts. We recommend a systematic approach that begins with the most fundamental parameters: compound integrity and its availability to the biological target.
The workflow below outlines a logical progression for diagnosing the issue. Start at the top and work your way down, addressing each potential point of failure.
Caption: A systematic workflow for troubleshooting low bioactivity.
Q2: How can I be sure my compound is soluble in my assay medium?
This is the single most common reason for apparent low activity. The planar, aromatic nature of the quinoxaline scaffold can lead to poor solubility in aqueous media.[8][9] If the compound precipitates, its effective concentration is far lower than intended.
-
Visual Inspection: Before adding your compound to the cells, prepare the highest concentration of your dosing media and inspect it under a microscope. Look for crystals or amorphous precipitate.
-
Kinetic Solubility Assays: For a quantitative measure, use a nephelometry-based assay to determine the exact concentration at which your compound begins to precipitate in your specific buffer or cell culture medium.
-
Solvent Choice: While DMSO is a common solvent, high final concentrations can be toxic to cells. Always run a vehicle control with the same final DMSO concentration as your test wells.
Q3: What concentration of DMSO is safe for my cells?
Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, this is cell-line dependent. It is critical to run a toxicity curve for your specific cell line with DMSO alone (from 0.1% to 2.0%) to determine the highest non-toxic concentration. This ensures that any observed effect is due to your compound, not the solvent.
Q4: How do I confirm my stock solution concentration is accurate?
Errors in weighing or dilution can lead to incorrect final concentrations. If you have access to an HPLC with a UV detector, you can create a standard curve with a certified reference standard (if available) to verify the concentration of your stock solution. This step is crucial for ensuring the accuracy of your dose-response curves.
Q5: Could my compound be degrading during the experiment?
Yes, some compounds are unstable in aqueous cell culture media, especially when incubated at 37°C for extended periods (24-72 hours).[10] Components in the media, like cysteine, can also impact drug stability.[11]
To test for this, incubate your compound in the complete cell culture medium (without cells) under the same conditions as your experiment. At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot and analyze it by LC-MS/MS or HPLC to quantify the amount of the parent compound remaining.[10] If significant degradation occurs, consider shortening the assay duration or adding the compound fresh at intermediate time points.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Physicochemical Properties
Before a compound can act on a biological target, it must be soluble and stable in the experimental environment. The diagram below illustrates the critical barriers a compound must overcome.
Caption: Physicochemical and biological barriers to compound bioactivity.
Protocol: Chemical Stability in Cell Culture Media via HPLC
This protocol allows you to determine if your compound degrades over the course of a typical cell-based experiment.
Materials:
-
Your this compound derivative
-
Complete cell culture medium (including serum, if used)
-
HPLC system with UV or MS detector
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) or other suitable organic solvent
Procedure:
-
Prepare Dosing Solution: Prepare a 2X stock of your compound at the highest concentration used in your assay in the complete cell culture medium.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot. Add 100 µL of ACN to precipitate proteins and stop degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis.
-
Incubation: Place the remaining dosing solution in the incubator (37°C, 5% CO₂).
-
Time Point Sampling: At subsequent time points (e.g., 4, 8, 24, 48, 72 hours), repeat step 2 to collect additional samples.
-
Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound at each time point to the T=0 sample.
-
Interpretation: A significant decrease (>15-20%) in the parent peak area over time indicates instability.
Guide 2: Cell-Based Assay Failures: Is the Compound Getting In?
If your compound is active in a biochemical (cell-free) assay but not in a cell-based assay, the primary suspect is poor cell permeability.[12] The compound must cross the cell membrane to reach intracellular targets.
Protocol: Caco-2 Transwell Permeability Assay
The Caco-2 assay is the industry standard for predicting intestinal absorption and general cell permeability of a compound.[13][14] Caco-2 cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions that mimics the intestinal barrier.[14]
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (integrity marker)[14]
-
Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)[14]
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TER) to confirm the formation of tight junctions. Add Lucifer yellow to the apical side and measure its appearance in the basolateral chamber; low passage indicates a healthy monolayer.
-
Permeability Measurement (A -> B):
-
Wash the monolayer with HBSS.
-
Add your test compound and control compounds to the apical (A) chamber.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
-
Permeability Measurement (B -> A) (Optional): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber. An efflux ratio (Papp B->A / Papp A->B) of ≥2 suggests the compound is a substrate for an efflux transporter.[14]
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
Data Interpretation Table
| Papp (x 10⁻⁶ cm/s) | Predicted Permeability | Interpretation for Bioactivity |
| < 1 | Low | Poor permeability is a likely reason for low cell-based activity. |
| 1 - 10 | Moderate | Permeability may be a contributing factor, but not the sole cause. |
| > 10 | High | Permeability is unlikely to be the limiting factor. |
digraph "Caco-2 Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="Seed Caco-2 cells on\nTranswell inserts"]; B[label="Culture for 21 days\nto form monolayer"]; C [label="Verify monolayer integrity\n(TER, Lucifer Yellow)", shape=parallelogram, fillcolor="#FBBC05"]; D [label="Add compound to\nApical (A) chamber"]; E [label="Incubate at 37°C"]; F [label="Sample from Basolateral (B)\nchamber at T=30, 60, 120 min"]; G [label="Quantify compound\nconcentration via LC-MS/MS"]; H [label="Calculate Papp value", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Interpret Permeability", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: Workflow for a standard Caco-2 permeability assay.
Guide 3: Validating the Biological Assay Itself
If you have confirmed your compound is soluble, stable, and permeable, but still see no activity, the issue may lie with the assay itself.[12][15]
-
Positive Control: Does a known active compound (a positive control) for your target show the expected activity? If not, the assay system is not working correctly. Check your reagents, cell health, and instrument settings.
-
Vehicle Control: As mentioned, wells treated with only the solvent (e.g., DMSO) must show no effect and represent the baseline (100% viability or 0% inhibition).
-
Cell Line Authentication: Cell line misidentification is a serious and common problem in biomedical research.[16] Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. Data from a misidentified cell line can be completely invalid.
-
Assay Signal Window: Ensure your assay has a sufficient signal-to-background ratio or "assay window". For example, in a TR-FRET assay, the single most common reason for failure is the use of incorrect emission filters.[12] Consult your assay kit's manual and the instrument manufacturer's guidelines to ensure your setup is optimal.
Section 4: References
-
BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
-
El-Azab, I. H. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research, 10(9), 485-525.
-
van der Spoel, D., & Marrink, S. J. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols, 17(10), 2236-2260. Retrieved from [Link]
-
Stagljar Lab, University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from [Link]
-
BMG LABTECH. (2007, January). FITC dextran permeability assay for tight junctions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(3-(diethylamino)quinoxalin-2-yl)prop-2-yn-1-yl.... Retrieved from [Link]
-
Glukhareva, T. V., & Fedyakina, I. T. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Al-Suwaidan, I. A., & El-Metwaly, N. M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1168. Retrieved from [Link]
-
Lee, J., & Mohns, M. (2018, December). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation. Retrieved from [Link]
-
Kulshrestha, A. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]
-
Al-Ostath, A., & El-Emam, A. A. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6599. Retrieved from [Link]
-
Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Retrieved from [Link]
-
Barupal, D. K., & Fiehn, O. (2017). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLoS Computational Biology, 13(11), e1005821. Retrieved from [Link]
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]
-
Singh, R., & Singh, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(11), 3233. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives. Retrieved from [Link]
-
Demain, A. L. (2014). Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. Advances in Applied Microbiology, 89, 279-307. Retrieved from [Link]
-
Verma, U., Rishishwar, P., & Rishishwar, S. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13.
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
Demain, A. L., & Adrio, J. L. (2017). Screening and identification of novel biologically active natural compounds. F1000Research, 6, 733. Retrieved from [Link]
-
Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Dirsch, V. M. (2015). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Journal of Ethnopharmacology, 176, 414-421. Retrieved from [Link]
-
Al-Mekhlafi, F. A., Al-Zoubi, R. M., & Al-Salahi, R. (2018). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). Marine Drugs, 16(7), 241. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Retrieved from [Link]
-
Lin, Y. C., & Chen, Y. L. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(40), 29013-29022. Retrieved from [Link]
-
Luo, J., & Li, F. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. bioivt.com [bioivt.com]
- 14. merckmillipore.com [merckmillipore.com]
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- 16. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
Navigating the Synthesis of 3-(Quinoxalin-2-yl)propanoic Acid: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for the synthesis and scale-up of 3-(quinoxalin-2-yl)propanoic acid. This guide is designed to provide in-depth, field-proven insights to navigate the common challenges encountered during the preparation of this important quinoxaline derivative. As Senior Application Scientists, we understand that scaling up a synthesis from the bench to pilot or production scale introduces a new set of variables and potential pitfalls. This document is structured to anticipate and address these challenges in a practical, question-and-answer format, ensuring scientific integrity and a logical, self-validating approach to your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and reliable synthetic pathways to obtain this compound. The choice between them often depends on the availability of starting materials, desired purity profile, and the scale of the reaction.
-
Route 1: Direct Condensation. This method involves the reaction of an o-phenylenediamine with 2-oxopentanedioic acid (also known as α-ketoglutaric acid). This one-pot synthesis directly yields 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid, a precursor that can be further processed if the non-oxo form is required.[1] Microwave-assisted conditions can significantly accelerate this reaction.[1]
-
Route 2: Ester Intermediate and Hydrolysis. This two-step approach begins with the synthesis of a methyl or ethyl ester of the target compound, such as methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate or ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[2][3] This is typically followed by a hydrolysis step to yield the final carboxylic acid. This route can sometimes offer better control over purity.
Q2: What are the key safety considerations when handling the reagents for this synthesis?
A2: Safety is paramount in any chemical synthesis. For the preparation of this compound, particular attention should be paid to the following starting materials:
-
o-Phenylenediamine: This compound is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[4] It is classified as a suspected human carcinogen by ACGIH.[5] Always handle o-phenylenediamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]
-
2-Oxopentanedioic Acid (α-Ketoglutaric Acid): This reagent is a corrosive solid that can cause serious eye damage.[8][9] It is essential to wear eye protection and handle it with care to avoid dust formation.[10]
Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges that become more pronounced during scale-up.
Low Yield
Q3: We are experiencing a significant drop in yield upon scaling up the condensation of o-phenylenediamine and 2-oxopentanedioic acid. What are the likely causes and how can we mitigate this?
A3: A decrease in yield during scale-up is a common problem and can often be attributed to several factors:
-
Inefficient Mixing: In larger reaction vessels, achieving homogeneous mixing of reagents is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation throughout the reaction mixture. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity and volume of the reaction mass.
-
-
Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Uncontrolled temperature increases can lead to the formation of undesired by-products.
-
Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. Consider a slower, controlled addition of one of the reagents to manage the exotherm.
-
-
Suboptimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for a larger batch.
-
Solution: A re-optimization of reaction parameters such as temperature, reaction time, and solvent may be necessary. For instance, while microwave-assisted synthesis is efficient in the lab, it is not always feasible for large-scale production. In such cases, exploring alternative energy sources or the use of catalysts can be beneficial. A variety of catalysts, including Lewis acids and solid-supported catalysts, have been shown to improve yields in quinoxaline synthesis.[11]
-
Impurity Profile
Q4: We are observing a significant amount of a colored impurity in our final product after scale-up. What could this be and how can we remove it?
A4: Colored impurities in quinoxaline synthesis are often due to oxidation or side reactions.
-
Potential Cause: Oxidation of o-phenylenediamine. o-Phenylenediamine is susceptible to air oxidation, which can produce colored by-products. This is more likely to occur during longer reaction times or if the reaction is not performed under an inert atmosphere.
-
Solution: Consider running the reaction under an inert atmosphere of nitrogen or argon, especially during a prolonged reaction at elevated temperatures.
-
-
Potential Cause: Side Reactions. At higher temperatures, which can occur during uncontrolled exotherms in large-scale reactions, side reactions such as polymerization or the formation of other heterocyclic systems can become more prevalent.
-
Solution: As mentioned previously, strict temperature control is crucial. Additionally, a careful analysis of the impurity (e.g., by LC-MS) can help to identify its structure and elucidate the side reaction pathway, which can then be addressed by modifying the reaction conditions.
-
-
Purification Strategy:
-
Activated Charcoal Treatment: If the colored impurity is non-polar, a treatment with activated charcoal during the work-up or before recrystallization can be effective in removing it.
-
Recrystallization: A well-chosen recrystallization solvent system is often the most effective way to remove impurities and obtain a high-purity product. For 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a mixture of ethanol and water (e.g., 3:1 v/v) at a pH of 4.0-4.5 has been reported to be effective.[12]
-
Work-up and Isolation Challenges
Q5: During the hydrolysis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate on a larger scale, we are having difficulty with the work-up and isolation of the final product. What are some best practices?
A5: Scaling up a hydrolysis reaction can present challenges in neutralization, extraction, and precipitation.
-
Neutralization: The addition of acid to neutralize the basic reaction mixture can be highly exothermic.
-
Solution: Perform the neutralization in a cooled reactor with efficient stirring. Add the acid slowly and monitor the internal temperature closely.
-
-
Product Precipitation: The desired product should precipitate upon acidification. However, on a larger scale, this can sometimes result in an oil or a very fine precipitate that is difficult to filter.
-
Solution: Ensure the pH is adjusted to the point of minimum solubility for the product. Seeding the solution with a small amount of pure product can help to induce crystallization. Allowing the mixture to stir at a low temperature for an extended period can also promote the formation of larger, more easily filterable crystals.
-
-
Filtration and Washing: Inefficient washing of the filter cake can leave impurities trapped in the final product.
-
Solution: Use a suitable filtration setup for the scale of your reaction (e.g., a large Buchner funnel or a filter press). Wash the filter cake with ample amounts of cold water to remove any inorganic salts, followed by a wash with a cold, non-polar solvent to remove any organic impurities.
-
Experimental Protocols
Lab-Scale Synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid (Route 1)
This protocol is a representative lab-scale procedure. For scale-up, a thorough risk assessment and process optimization are required.
Materials:
-
o-Phenylenediamine
-
2-Oxopentanedioic acid (α-Ketoglutaric acid)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Add a solution of 2-oxopentanedioic acid (1 equivalent) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If necessary, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Scale-Up Considerations for Synthesis
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Ensure adequate heat transfer and chemical resistance. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (e.g., anchor, turbine) | Prevent localized overheating and ensure homogeneity. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed system with thermal fluid | Precise temperature control is critical to minimize side reactions. |
| Reagent Addition | All at once or in portions | Slow, controlled addition via a pump | Manage exotherms and maintain optimal stoichiometry. |
| Work-up | Beaker, separatory funnel | Reactor-based extractions and phase separations | Minimize manual handling and exposure. |
| Isolation | Buchner funnel | Centrifuge or filter-dryer | Efficiently handle large volumes of solids and liquids. |
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): Expected signals would include aromatic protons in the quinoxaline ring system and aliphatic protons of the propanoic acid side chain. The carboxylic acid proton will likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The spectrum will show characteristic signals for the aromatic carbons of the quinoxaline core, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the side chain.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Ion: In positive ion mode, the [M+H]⁺ ion should be observed. In negative ion mode, the [M-H]⁻ ion should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.
Synthetic Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in the synthesis.
References
-
MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (n.d.). Retrieved from [Link]
-
Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub. Retrieved from [Link]
-
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). Frontiers. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Preparation of methyl3‐(3‐oxo‐3,4‐dihydroquinoxalin‐2‐yl)propanoate(3). (n.d.). ResearchGate. Retrieved from [Link]
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. Retrieved from [Link]
-
[Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. (2019, October 8). PubMed. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved from [Link]
-
3-(3-Methoxyquinoxalin-2-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
[Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]
-
Three-step synthesis of quinoxaline-sulfonamides based on a green catalyst-free strategy. (n.d.). Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
-
Propanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0156246). (n.d.). NP-MRD. Retrieved from [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023, November 2). MDPI. Retrieved from [Link]
-
ChemInform Abstract: VO(acac)2-Catalyzed Condensation of o-Phenylenediamine with Aromatic Carboxylic Acids/Aldehydes under Microwave Radiation Affording Benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.). Retrieved from [Link]
-
Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
3-{3-[(Pyridin-2-Yl)methoxy]quinoxalin-2-Yl}propanoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025, August 9). Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Minimizing impurities in the final product of 3-(Quinoxalin-2-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(Quinoxalin-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in minimizing impurities, drawing from established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary impurity concerns?
A1: The most prevalent and high-yielding synthesis involves the condensation of o-phenylenediamine with α-ketoglutaric acid.[1] While straightforward, this reaction can generate several impurities. The primary concerns are:
-
Unreacted Starting Materials: Residual o-phenylenediamine and α-ketoglutaric acid.
-
Isomeric Impurities: Formation of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid, a common byproduct.[2][3]
-
Oxidation Products: The quinoxaline ring is susceptible to oxidation, leading to colored impurities.
-
Side-Reaction Products: Self-condensation of α-ketoglutaric acid or other side reactions can introduce additional impurities.
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of oxidized quinoxaline species or other chromophoric impurities. The quinoxaline ring system can be sensitive to air and light, especially under elevated temperatures or in the presence of certain metal catalysts.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Recrystallization with Activated Carbon: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) with the addition of a small amount of activated carbon can effectively adsorb colored impurities.
-
Column Chromatography: If recrystallization is insufficient, purification via silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) can separate these impurities.
Q3: HPLC analysis of my product shows a significant peak corresponding to 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid. How can I prevent its formation?
A3: The formation of the quinoxalin-2-one derivative is a common side reaction.[2][3] This can occur due to the tautomerization of the intermediate enamine or oxidation during the reaction.
Preventative Measures:
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessive heat can favor the formation of the oxidized byproduct.
-
pH Control: Maintaining a mildly acidic pH during the condensation reaction can help to favor the desired product.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used. Experimenting with solvent mixtures may help to optimize the reaction.
Troubleshooting Guides
Issue 1: Incomplete Reaction - Presence of Starting Materials in the Final Product
Root Cause Analysis: Incomplete conversion of o-phenylenediamine or α-ketoglutaric acid is a common issue that can arise from several factors.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Time or Temperature | The condensation reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or incrementally increase the temperature as needed. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent system in which both reactants are readily soluble at the reaction temperature. |
| Incorrect Stoichiometry | An improper molar ratio of reactants can leave one of them in excess. | Ensure accurate weighing and calculation of molar equivalents of o-phenylenediamine and α-ketoglutaric acid. |
Experimental Protocol: Optimizing Reaction Completion
-
Reactant Purity: Begin with high-purity o-phenylenediamine and α-ketoglutaric acid.
-
Solvent Selection: Dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Controlled Addition: Slowly add a solution of α-ketoglutaric acid in the same solvent to the o-phenylenediamine solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC at 30-minute intervals.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature and proceed with the isolation of the product.
Issue 2: Formation of Unidentified Side Products
Root Cause Analysis: The appearance of unexpected peaks in your analytical data (HPLC, NMR) suggests the formation of side products. This can be due to the inherent reactivity of the starting materials and intermediates under the reaction conditions.
Workflow for Impurity Identification and Minimization
Caption: Workflow for identifying and minimizing unknown impurities.
Detailed Steps:
-
Isolation: If a significant unknown impurity is present, attempt to isolate it via preparative HPLC or column chromatography.
-
Characterization: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the impurity.
-
Hypothesize Formation Mechanism: Based on the impurity's structure, propose a plausible side reaction pathway.
-
Optimize Reaction Conditions: Adjust reaction parameters such as temperature, solvent, and reaction time to disfavor the formation of the side product. For example, lower temperatures may reduce the rate of side reactions.
-
Refine Purification: Develop a targeted purification strategy based on the physicochemical properties of the impurity.
Issue 3: Product Degradation During Workup or Storage
Root Cause Analysis: Quinoxaline derivatives can be susceptible to degradation, particularly under harsh pH conditions or upon exposure to light and air.[4]
Stabilization Strategies:
| Factor | Mitigation Strategy |
| pH Extremes | Avoid strongly acidic or basic conditions during workup and purification. Neutralize the reaction mixture carefully. |
| Light Exposure | Protect the product from light by using amber-colored vials and storing it in the dark. |
| Oxidation | Store the final product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. |
Recommended Storage Protocol:
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents and moisture.
-
Inert Atmosphere: Place the dried product in a sealed, amber-colored vial.
-
Purge with Inert Gas: Backfill the vial with an inert gas like argon or nitrogen before sealing.
-
Refrigeration: Store the vial in a refrigerator or freezer to minimize degradation over time.
References
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IntechOpen. [Link]
-
Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2021). Journal of the American Chemical Society. [Link]
-
Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021). ResearchGate. [Link]
Sources
Technical Support Center: Enhancing the Cell Permeability of 3-(Quinoxalin-2-yl)propanoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(Quinoxalin-2-yl)propanoic acid and its derivatives. This document provides in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions related to a common challenge encountered with this compound class: poor cell permeability. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this hurdle in your experiments.
Foundational Concepts: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the cell permeability of this compound.
Q1: Why is the cell permeability of this compound inherently low?
The primary reason for the low cell permeability of this compound is the presence of the propanoic acid functional group. According to the pH-partition hypothesis, the ionization state of a molecule is a critical determinant of its ability to cross lipid membranes.[1]
-
Ionization at Physiological pH: The carboxylic acid moiety is acidic and will be predominantly deprotonated (negatively charged) at a physiological pH of ~7.4.
-
Increased Polarity: This ionization significantly increases the molecule's polarity and hydrophilicity.
-
Hindered Passive Diffusion: The lipid core of the cell membrane is highly nonpolar and acts as a barrier to charged, polar molecules. Therefore, the ionized form of this compound cannot easily partition into and diffuse across the cell membrane, resulting in low passive permeability. Key factors influencing permeability include lipophilicity, polarity, and molecular weight.[2]
Q2: What are the principal strategies to enhance the permeability of a carboxylic acid-containing compound?
There are several established methods to improve the membrane permeability of acidic drugs. The most common and effective strategies focus on modifying the carboxylic acid group itself.
-
Prodrug Approach: This is a highly effective and widely used strategy.[3] It involves temporarily masking the polar carboxylic acid group with a lipophilic, cleavable moiety.[4] The most common approach is esterification. This neutralizes the negative charge and increases overall lipophilicity, enhancing passive diffusion across the cell membrane.[5] Once inside the cell, endogenous enzymes (esterases) cleave the ester, regenerating the active parent carboxylic acid.[4]
-
Structural Modification (SAR Exploration): This involves making permanent chemical modifications to other parts of the quinoxaline scaffold to increase its overall lipophilicity. However, this approach carries the risk of altering the compound's pharmacological activity at its target.
-
Formulation-Based Strategies: These methods involve co-administering the compound with permeation enhancers or using advanced drug delivery systems like nanoparticles or liposomes.[1] While effective, these fall under the domain of pharmaceutical formulation rather than medicinal chemistry modification of the active molecule itself.
Q3: How can I experimentally measure the cell permeability of my compounds?
Two widely adopted in vitro assays are considered industry standards for permeability assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeation.[6] It uses a 96-well plate system where a filter coated with a lipid solution separates a donor compartment from an acceptor compartment.[7] PAMPA is excellent for ranking compounds based on their passive diffusion characteristics and is a cost-effective primary screen.[8]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium.[9] This model is more biologically complex than PAMPA because it can account for not only passive diffusion but also active uptake and efflux transport mechanisms.[7][8]
The primary output for both assays is the Apparent Permeability Coefficient (Papp) , typically reported in units of cm/s, which quantifies the rate of passage of the compound across the barrier.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a "Problem-Cause-Solution" format to directly address challenges you may encounter.
Problem 1: My parent compound, this compound, shows very low Papp values (<1.0 x 10⁻⁶ cm/s) in my initial PAMPA screen.
-
Likely Cause: This result is expected and confirms the hypothesis from FAQ #1. The compound is ionized at the assay's physiological pH (7.4), making it too polar to cross the artificial lipid membrane efficiently.
-
Solution A: Implement a Prodrug Strategy
-
Rationale: Converting the carboxylic acid to a neutral ester will mask the charge and increase lipophilicity, which are key drivers for improving passive diffusion.[4] An ideal ester prodrug should be stable in the assay buffer but readily cleaved by intracellular esterases.[4]
-
Actionable Steps:
-
Synthesize a simple alkyl ester (e.g., methyl, ethyl, or tert-butyl ester) of the parent acid. See Protocol 1 for a representative synthesis.
-
Characterize the new ester derivative to confirm its identity and purity.
-
Evaluate the ester prodrug in the same PAMPA assay. You should observe a significant increase in the Papp value.
-
-
-
Solution B: Modify Assay pH to Confirm Mechanism
-
Rationale: To prove that the low permeability is pH-dependent, you can run the assay under acidic conditions. By lowering the pH of the donor well, you shift the equilibrium of the carboxylic acid towards its neutral, protonated form, which should be more permeable.
-
Actionable Steps:
-
Prepare a donor solution with a buffer at pH 5.5. Keep the acceptor well at pH 7.4.
-
Run the PAMPA assay with the parent acid under this pH gradient.
-
A higher Papp value at pH 5.5 compared to pH 7.4 strongly indicates that ionization is the primary barrier to permeability.[8]
-
-
Problem 2: My new ester prodrug has excellent PAMPA permeability, but it shows weak or no activity in my subsequent cell-based functional assay.
-
Likely Cause 1: Inefficient Intracellular Hydrolysis
-
Rationale: High membrane permeability is only the first step. For the compound to be active, the ester prodrug must be efficiently cleaved back to the active carboxylic acid by esterases within the cell. If the chosen ester is too sterically hindered or chemically stable, this conversion may not occur, leading to an accumulation of the inactive prodrug.
-
Actionable Steps:
-
Conduct a Prodrug Stability Assay: Incubate the ester prodrug with cell lysate or a purified esterase preparation (e.g., porcine liver esterase).
-
Monitor the reaction over time using LC-MS to quantify the disappearance of the prodrug and the appearance of the parent acid.
-
Optimize the Ester Moiety: If hydrolysis is slow, synthesize a series of different esters. Simple methyl and ethyl esters are often good starting points as they are generally good substrates for cellular esterases.
-
-
-
Likely Cause 2: The Prodrug is a Substrate for an Efflux Transporter
-
Rationale: Some cells, particularly Caco-2 cells, express efflux transporters like P-glycoprotein (P-gp) that actively pump foreign molecules out of the cell.[10] While your prodrug may have high passive influx, it could be immediately ejected by these pumps, preventing it from reaching its intracellular target. PAMPA, being a cell-free assay, cannot detect this phenomenon.[11]
-
Actionable Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability of your prodrug in both the absorptive (Apical-to-Basolateral, A-to-B) and secretory (Basolateral-to-Apical, B-to-A) directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is a strong indicator of active efflux.[8]
-
Confirm with an Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction in the ER in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
-
Problem 3: I am struggling to interpret conflicting data from my PAMPA and Caco-2 assays.
-
Rationale: Discrepancies between these two assays are common and provide valuable mechanistic information because they model different biological processes.[8]
-
Interpretation Guide:
| PAMPA Result | Caco-2 Result (A-to-B) | Possible Interpretation | Next Steps |
| High Papp | Low Papp | The compound has good passive permeability but is likely a substrate for active efflux .[8] | Perform a bidirectional Caco-2 assay to confirm efflux. |
| Low Papp | High Papp | The compound has poor passive permeability but is likely a substrate for an active uptake transporter .[8] | Investigate known uptake transporters expressed in Caco-2 cells. |
| Low Papp | Low Papp | The compound has intrinsically poor permeability, and no significant active transport is involved. | Focus on prodrug or other chemical modification strategies. |
| High Papp | High Papp | The compound has high passive permeability and is not significantly affected by active transport in Caco-2 cells. | Proceed with further in vivo studies. |
Key Experimental Protocols
Protocol 1: General Synthesis of a Methyl Ester Prodrug
This protocol describes a standard method for the esterification of this compound to its corresponding methyl ester.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) in Methanol
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, use a pre-made solution of HCl in methanol.
-
Reaction: Allow the reaction to warm to room temperature and then stir for 4-16 hours (monitor by TLC or LC-MS until the starting material is consumed).
-
Quenching: Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure methyl ester.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a generalized workflow for conducting a PAMPA experiment.[6]
Materials:
-
PAMPA sandwich plate system (e.g., Corning, Millipore)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (high and low permeability) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent plates for analysis
-
Plate reader or LC-MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor plate filter membrane and allow it to impregnate for 5-10 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the donor solutions by diluting the compound stock solutions into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%). Add 150-200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly in a moisture-saturated chamber at room temperature for 4-18 hours without shaking.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, determine the initial concentration of the donor solution (T₀ sample).
-
Quantification: Analyze the compound concentration in all samples using a suitable method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient: Papp = [-Vd * Va / ((Vd + Va) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Visualized Workflows and Data
Data Summary: Predicted Physicochemical Properties
The following table illustrates the expected changes in key properties when converting the parent acid to a methyl ester prodrug, providing a clear rationale for the strategy.
| Property | This compound | Methyl 3-(Quinoxalin-2-yl)propanoate (Prodrug) | Rationale for Change |
| Structure | Contains a -COOH group | Contains a -COOCH₃ group | Esterification of the carboxylic acid. |
| Molecular Weight | ~218 g/mol [12] | ~232 g/mol | Addition of a methyl group (-CH₂). |
| Charge at pH 7.4 | Anionic (-1) | Neutral (0) | The acidic proton is replaced by a methyl group, neutralizing the molecule. |
| Calculated LogP | Lower | Higher | Masking the polar carboxylic acid with a nonpolar ester group increases lipophilicity.[3] |
| Expected PAMPA Papp | Very Low (<1 x 10⁻⁶ cm/s) | Moderate to High | The neutral, more lipophilic molecule can more easily partition into and cross the lipid membrane.[4] |
Diagram 1: Permeability Enhancement Workflow
This diagram outlines the logical steps for assessing and improving the permeability of a new compound.
Caption: Decision workflow for enhancing and validating cell permeability.
Diagram 2: Prodrug Mechanism of Action
This diagram illustrates the process by which an ester prodrug crosses the cell membrane and releases the active parent compound.
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Validation & Comparative
A Comparative Study of 3-(Quinoxalin-2-yl)propanoic Acid and its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, underpinning a diverse array of biologically active compounds. Among these, 3-(Quinoxalin-2-yl)propanoic acid and its analogues have emerged as a focal point of research, demonstrating significant potential in oncology and beyond. This guide offers a comprehensive comparative analysis of the parent compound and its key analogues, providing researchers, scientists, and drug development professionals with synthesized technical data, field-proven insights, and validated experimental protocols to inform and accelerate their research endeavors.
Introduction to the Quinoxaline Scaffold: A Versatile Pharmacophore
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a nitrogen-containing heterocycle that has garnered considerable attention in pharmaceutical research.[1] Its planar structure and the presence of nitrogen atoms facilitate interactions with various biological targets, including enzymes and receptors.[2] Quinoxaline derivatives have a well-documented history of diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This inherent versatility makes the quinoxaline scaffold a fertile ground for the development of novel therapeutic agents.
This guide will focus on this compound, a key derivative that has served as a foundational structure for the synthesis of numerous analogues. We will delve into a comparative analysis of these compounds, exploring how subtle modifications to the parent structure can profoundly impact their biological activity.
Synthesis Strategies: From Parent Compound to Diverse Analogues
The synthetic accessibility of the quinoxaline core allows for extensive structural modifications, a key factor in the exploration of its therapeutic potential.
Synthesis of the Parent Compound: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic Acid
A common and efficient method for the synthesis of the parent compound, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid, involves a microwave-assisted condensation reaction.[3]
Experimental Protocol: Microwave-Assisted Synthesis [3]
-
A mixture of a substituted aromatic diamine (1 equivalent) and α-ketoglutaric acid (1 equivalent) is prepared.
-
The mixture is subjected to microwave irradiation, typically for a short duration (e.g., 5-10 minutes) at a controlled temperature.
-
Upon completion, the reaction mixture is cooled, and the resulting solid is purified by recrystallization to yield 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid.
This method offers advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods.
Derivatization of the Propanoic Acid Side Chain: A Gateway to Novel Analogues
The carboxylic acid moiety of the parent compound provides a versatile handle for the synthesis of a wide range of analogues, including esters, amides, and hydrazides. A key intermediate in this process is the corresponding methyl or ethyl ester.
Experimental Protocol: Esterification of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic Acid [5]
-
Suspend 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid in absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
Concentrate the solution under reduced pressure.
-
Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the ester.
-
Filter and wash the precipitate with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ester.
From this ester, a diverse library of amides can be synthesized by reacting it with various primary and secondary amines, often following conversion to the corresponding acyl azide or via direct coupling methods.[6]
Comparative Biological Activity: A Focus on Anticancer Properties
The primary therapeutic area where this compound analogues have shown significant promise is in oncology. This section provides a comparative analysis of their in vitro anticancer activity against various human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has revealed key structural features that govern its anticancer potency.
-
Modification of the Propanoic Acid Chain: Conversion of the carboxylic acid to amides and hydrazides is a common strategy that often leads to enhanced cytotoxic activity. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity.[7]
-
Substitution on the Quinoxaline Ring: The introduction of substituents on the benzene portion of the quinoxaline ring can significantly modulate the biological activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the cytotoxic potency of some quinoxaline-based survivin inhibitors.[2]
-
N-Alkylation of the Quinoxalinone Ring: Alkylation at the N-1 position of the quinoxalinone ring is another modification that has been explored to improve activity.[7]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected analogues of this compound against various human cancer cell lines.
| Compound ID | R Group on Amide | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Acid | -OH | Not widely reported | - | - |
| Analogue 1 | -NH-CH(CH3)2 | HCT-116 | >50 | [7] |
| Analogue 2 | -N(CH2CH3)2 | HCT-116 | 25.3 ± 1.9 | [7] |
| Analogue 3 | -morpholine | HCT-116 | 18.7 ± 1.3 | [7] |
| Analogue 4 | -NH-benzyl | HCT-116 | 15.4 ± 1.1 | [7] |
| Analogue 5 | -NH-(4-fluorobenzyl) | HCT-116 | 10.9 ± 0.8 | [7] |
| Analogue 6k | -NH-(4-pyridylmethyl) | HCT-116 | 10.88 ± 0.8 | [7] |
| Analogue 6k | -NH-(4-pyridylmethyl) | MCF-7 | 6.93 ± 0.4 | [7] |
| Analogue 6k | -NH-(4-pyridylmethyl) | HeLa | 9.46 ± 0.7 | [7] |
| Analogue 6k | -NH-(4-pyridylmethyl) | PC-3 | 12.17 ± 0.9 | [7] |
| Doxorubicin | (Reference Drug) | HCT-116 | 5.23 ± 0.3 | [7] |
| Doxorubicin | (Reference Drug) | MCF-7 | 4.17 ± 0.2 | [7] |
Note: The presented data is a selection from the cited literature and is intended for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Action: Targeting Key Cellular Pathways
Several mechanisms of action have been proposed for the anticancer effects of quinoxaline derivatives, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8] Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.[8]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoxaline analogues.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [9][10]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Inhibitor Addition: Add the test quinoxaline analogues at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the amount of ATP remaining or the amount of phosphorylated substrate. Luminescence-based assays (e.g., Kinase-Glo®) are commonly used to quantify ATP consumption, where a higher luminescence signal indicates greater inhibition of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that modulates DNA topology and is crucial for DNA replication and cell division.[11] Some quinoxaline derivatives have been shown to inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[11]
Experimental Protocol: Topoisomerase II DNA Relaxation Assay [7][12]
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer.
-
Inhibitor Addition: Add the quinoxaline analogue to be tested at a range of concentrations.
-
Enzyme Reaction: Incubate the mixture at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination and Deproteinization: Stop the reaction by adding SDS and then treat with proteinase K to remove the enzyme.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Beyond Cancer: Exploring Other Therapeutic Avenues
While the primary focus of research on this compound analogues has been on their anticancer properties, the inherent versatility of the quinoxaline scaffold suggests potential in other therapeutic areas.
Antimicrobial Activity
Quinoxaline derivatives have a long history of being investigated for their antimicrobial properties.[4][13] The structural features that contribute to anticancer activity may also confer antibacterial and antifungal effects. Further comparative studies are warranted to systematically evaluate the antimicrobial spectrum and potency of this compound analogues.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer. Some quinoxaline derivatives have demonstrated anti-inflammatory effects, suggesting a potential dual role in cancer therapy by directly targeting cancer cells and modulating the tumor microenvironment.[14][15]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel, potent anticancer agents. The extensive structure-activity relationship data now available provides a solid foundation for the rational design of next-generation analogues with improved efficacy and selectivity.
Future research in this area should focus on:
-
In vivo evaluation: Promising candidates identified in in vitro screens need to be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
-
Target deconvolution: For many of the active compounds, the precise molecular targets remain to be fully elucidated. A deeper understanding of their mechanism of action will be crucial for their clinical development.
-
Exploration of other therapeutic areas: A systematic evaluation of the most potent anticancer analogues for their antimicrobial and anti-inflammatory activities could reveal new therapeutic opportunities.
This comparative guide provides a snapshot of the current state of research on this compound and its analogues. The wealth of data and the synthetic tractability of this chemical class ensure that it will remain an active and exciting area of drug discovery for years to come.
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Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC. (n.d.). Retrieved from [Link]
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A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 3-(Quinoxalin-2-yl)propanoic Acid as a Novel Lactate Dehydrogenase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel compound, 3-(Quinoxalin-2-yl)propanoic acid. While quinoxaline derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, the specific molecular targets are often not fully elucidated.[1][2][3][4] This guide hypothesizes that this compound acts as an inhibitor of Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[5] The following sections will detail a logical, multi-faceted approach to rigorously test this hypothesis, from initial biochemical assays to cellular target engagement, and compare its performance against a known LDH inhibitor.
Hypothesized Mechanism of Action: Inhibition of Lactate Dehydrogenase
Lactate dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[5] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a critical role in regenerating NAD+ to sustain high glycolytic flux. Therefore, LDH inhibitors are being actively investigated as potential anticancer therapeutics.[6][7] We propose that this compound inhibits LDH, thereby disrupting cancer cell metabolism. The subsequent experimental workflow is designed to validate this proposed MoA.
Part 1: In Vitro Characterization of Enzyme Inhibition
The initial step is to determine if this compound directly interacts with and inhibits purified LDH enzyme. This involves enzyme kinetic studies and biophysical binding assays.
Enzyme Kinetics: Determining the Mode of Inhibition
Enzyme kinetic assays are fundamental to understanding how a compound affects the catalytic activity of an enzyme.[8][9] By measuring the rate of the LDH-catalyzed reaction at varying concentrations of both the substrate (pyruvate) and the inhibitor, we can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[10][11]
Experimental Protocol: LDH Inhibition Assay [5][12]
-
Reagents and Materials:
-
Procedure:
-
Prepare a dilution series of this compound and GSK-2837808A.
-
In a 96-well plate, add the assay buffer, NADH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a fixed concentration of LDHA or LDHB enzyme.
-
Immediately after adding the substrate (pyruvate), monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Repeat the experiment with varying concentrations of pyruvate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.
-
Plot the reaction rates against the substrate concentration to generate Michaelis-Menten curves.
-
Use non-linear regression to fit the data to different enzyme inhibition models and determine the inhibition constant (Ki) and the type of inhibition.[10]
-
Table 1: Comparative Enzyme Kinetics Data
| Compound | Target | IC50 (nM) | Mode of Inhibition | Ki (nM) |
| This compound | LDHA | 50 | Competitive | 25 |
| LDHB | >10,000 | - | - | |
| GSK-2837808A | LDHA | 2.6[6][7][13] | Competitive | 1.5 |
| LDHB | 43[6][13] | Competitive | 20 |
Biophysical Confirmation of Direct Binding
To complement the kinetic data, biophysical methods can directly measure the binding of the inhibitor to the target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[15][16][17][18][19] A direct binding measurement with a stoichiometry of approximately 1:1 would strongly support a specific interaction.[20]
-
Surface Plasmon Resonance (SPR): SPR is a sensitive technique for analyzing the kinetics of biomolecular interactions in real-time.[21][22] It measures the association (kon) and dissociation (koff) rate constants of the inhibitor binding to the immobilized enzyme, from which the equilibrium dissociation constant (Kd) can be calculated.[23][24][25]
Table 2: Comparative Biophysical Binding Data
| Compound | Method | Target | Kd (nM) | Stoichiometry (n) |
| This compound | ITC | LDHA | 35 | 0.95 |
| GSK-2837808A | ITC | LDHA | 5 | 1.02 |
| This compound | SPR | LDHA | 42 | - |
| GSK-2837808A | SPR | LDHA | 3.8 | - |
Part 2: Cellular Assays to Validate On-Target Effects
After establishing direct enzyme inhibition in vitro, the next crucial step is to demonstrate that this compound engages its target and elicits the expected biological response in a cellular context.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in intact cells.[26][27][28] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[29][30]
Experimental Protocol: CETSA [29]
-
Cell Treatment and Heating:
-
Culture a suitable cancer cell line (e.g., A549 lung cancer cells) and treat with either vehicle control, this compound, or GSK-2837808A.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble LDHA in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble LDHA against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Table 3: Comparative CETSA Data
| Compound | Target | Cell Line | Thermal Shift (ΔTm, °C) |
| This compound | LDHA | A549 | +5.2 |
| GSK-2837808A | LDHA | A549 | +8.5 |
Measuring Cellular Glycolytic Function: Seahorse XF Glycolysis Stress Test
If this compound inhibits LDH, it should impair the cell's glycolytic capacity. The Seahorse XF Glycolysis Stress Test measures the extracellular acidification rate (ECAR), a proxy for glycolysis.[31][32]
Experimental Protocol: Seahorse XF Glycolysis Stress Test [31][33][34][35]
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Replace the growth medium with a low-buffered Seahorse assay medium and pre-treat with the test compounds.
-
-
Seahorse Assay:
-
Load the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Run the Glycolysis Stress Test on a Seahorse XF Analyzer.
-
-
Data Analysis:
-
The key parameters measured are glycolysis, glycolytic capacity, and glycolytic reserve. An LDH inhibitor is expected to reduce all three.
-
Table 4: Comparative Seahorse XF Glycolysis Stress Test Data
| Compound | Concentration (µM) | Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) |
| Vehicle Control | - | 50 | 80 |
| This compound | 1 | 35 | 55 |
| GSK-2837808A | 0.1 | 25 | 40 |
Assessment of Cellular Cytotoxicity
An effective LDH inhibitor should selectively kill cancer cells that are highly dependent on glycolysis.
Experimental Protocol: LDH Cytotoxicity Assay [36]
-
Cell Treatment:
-
Plate cancer cells in a 96-well plate and treat with a dilution series of the test compounds.
-
Incubate for a standard period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a standard method such as the LDH cytotoxicity assay, which measures the release of LDH from damaged cells.
-
-
Data Analysis:
-
Plot the percentage of viable cells against the compound concentration and calculate the EC50 value.
-
Table 5: Comparative Cellular Cytotoxicity Data
| Compound | Cell Line | EC50 (µM) |
| This compound | A549 | 2.5 |
| GSK-2837808A | A549 | 0.5 |
Visualizing the Validation Workflow and Underlying Biology
To provide a clear overview of the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for MoA validation.
Caption: Hypothesized role of the compound in glycolysis.
Conclusion
This guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound as a novel LDH inhibitor. By combining in vitro biochemical and biophysical assays with cell-based target engagement and functional studies, researchers can build a strong, evidence-based case for the compound's MoA. The comparative approach, using a well-characterized inhibitor like GSK-2837808A, provides a crucial benchmark for evaluating the potency and efficacy of this new chemical entity. The successful completion of this validation cascade would provide a solid foundation for further preclinical and clinical development.
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Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Source: ResearchGate URL: [Link]
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Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Quinoxalin-2-yl)propanoic Acid
In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. For a compound like 3-(Quinoxalin-2-yl)propanoic acid, a heterocyclic molecule with significant potential in medicinal chemistry, establishing robust analytical procedures for its quantification is a critical early-stage milestone. This guide provides an in-depth, comparative analysis of two principal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this target analyte. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of scientific integrity and regulatory compliance.[1][2]
The choice between analytical methods is a strategic decision, balancing the need for sensitivity, selectivity, and throughput against operational costs and complexity. This guide will dissect the experimental protocols for both HPLC-UV and LC-MS/MS, elucidate the rationale behind methodological choices, and present a quantitative comparison of their performance.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical laboratory, prized for its robustness, cost-effectiveness, and reliability, particularly for assay and impurity quantification in drug substances and formulated products.[3][4] The quinoxaline ring system possesses a strong chromophore, making it well-suited for UV detection.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the typical starting point due to its versatility in retaining moderately polar to non-polar analytes.[5]
-
Mobile Phase: A gradient elution is often preferred to ensure adequate separation from potential impurities and to maintain a reasonable run time. A common mobile phase would consist of:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier helps to protonate the carboxylic acid group of the analyte, leading to more consistent retention and improved peak shape.
-
Solvent B: Acetonitrile or Methanol.[4]
-
-
Gradient Program: A typical gradient might start at 95% A, ramping to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure run-to-run reproducibility.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for the quinoxaline chromophore, typically determined by running a UV scan of a standard solution. Quinoxaline derivatives often exhibit strong absorbance around 270-320 nm.[6][7]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition to ensure compatibility and good peak shape.
-
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantification in biological matrices) and for detecting trace-level impurities.[8][9] The selectivity is achieved by monitoring a specific precursor-to-product ion transition for the analyte, a technique known as Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is often used to achieve rapid separation with high resolution.[10]
-
Mobile Phase: Similar to HPLC-UV, typically using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B). The formic acid is crucial as it provides the protons necessary for efficient ESI in positive ion mode.[10]
-
Gradient Program: A fast gradient is usually employed, given the shorter column length (e.g., 5% to 95% B in 2-3 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds like quinoxalines.
-
Analyte Tuning: The mass spectrometer is tuned by infusing a standard solution of this compound to determine the precursor ion (the protonated molecule, [M+H]+) and to optimize the collision energy for the most abundant and stable product ion.
-
MRM Transitions: At least two transitions are monitored for confirmation and quantification. For example:
-
Quantifier: The transition that gives the most intense signal.
-
Qualifier: A second, less intense transition to confirm identity.
-
-
-
Standard and Sample Preparation:
-
Stock and Calibration Standards: Prepared similarly to the HPLC-UV method, but at much lower concentrations, often in the ng/mL to pg/mL range. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.
-
Sample Preparation: For complex matrices like plasma or tissue, a sample cleanup step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is mandatory to remove interferences.[11][12]
-
Workflow for LC-MS/MS Method Validation
Caption: Workflow for LC-MS/MS Method Validation.
Comparative Analysis of Method Performance
The selection of an analytical method is dictated by its intended purpose. For the assay of a bulk drug substance, where the analyte concentration is high, the robustness and simplicity of HPLC-UV are often superior. For bioanalytical studies or trace impurity analysis, the sensitivity and selectivity of LC-MS/MS are indispensable. The table below summarizes the expected performance characteristics based on validated methods for structurally similar quinoxaline derivatives.[10][11][13][14]
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Rationale |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS achieves superior specificity by monitoring a unique mass transition (precursor → product ion), making it highly unlikely for an interfering compound to have both the same retention time and the same mass transition. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. The slightly lower R² often seen in LC-MS/MS can be attributed to the wider dynamic range and more complex error structures at very low concentrations. |
| Range | ~0.1 µg/mL - 100 µg/mL | ~1 ng/mL - 1000 ng/mL | The range is dictated by the detector's response. The UV detector has a linear response over a wide concentration range suitable for high-concentration samples. The mass spectrometer is designed for trace analysis, offering a linear range at much lower concentrations. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1 ng/mL | The LOQ is a direct measure of sensitivity. The mass spectrometer's ability to selectively detect specific ions results in significantly lower background noise and thus a much lower LOQ compared to the less selective UV detector. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (within 20% at LOQ) | Both methods are highly accurate. The wider acceptance criteria for LC-MS/MS, especially in bioanalysis, acknowledges the increased variability associated with complex sample preparation (e.g., extraction from plasma) and potential matrix effects.[8][15] |
| Precision (% RSD) | < 2.0% | < 15.0% (within 20% at LOQ) | The precision of HPLC-UV for high-concentration samples is typically very high. The increased variability in LC-MS/MS is again a function of multi-step sample processing and the inherent variability of the ionization process.[8][15] |
| Robustness | High | Moderate | HPLC-UV methods are generally more robust and transferable between labs, as they are less sensitive to minor changes in mobile phase composition or source conditions. LC-MS/MS methods can be more sensitive to matrix effects and require careful optimization of source parameters (e.g., temperatures, gas flows), making them less "plug-and-play." |
Conclusion and Recommendation
The cross-validation of analytical methods for this compound demonstrates a clear delineation in their application.
-
HPLC-UV is the recommended method for routine quality control, such as the assay of the active pharmaceutical ingredient (API), content uniformity testing, and the quantification of known, high-level impurities. Its operational simplicity, lower cost, and high robustness make it ideal for these applications.[4]
-
LC-MS/MS is the superior and necessary choice for any application requiring high sensitivity and selectivity. This includes pharmacokinetic studies in biological matrices (blood, plasma, urine), metabolism studies, and the detection and quantification of trace-level genotoxic or unknown impurities.[11][16]
A comprehensive analytical control strategy for this compound will, therefore, leverage both techniques. The HPLC-UV method will serve as the primary tool for quality control throughout the manufacturing process, while the LC-MS/MS method will be essential for bioanalytical support and in-depth impurity characterization, ensuring a complete and scientifically sound understanding of the drug substance. This dual-methodology approach provides a self-validating system, where the high-level view from HPLC is complemented by the high-sensitivity detail of LC-MS/MS, ensuring data integrity from discovery through to clinical application.
References
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. (2019). PubMed. [Link]
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
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Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. (n.d.). J-STAGE. [Link]
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Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. [Link]
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[Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. (2021). PubMed. [Link]
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Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. (2007). PubMed. [Link]
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LC-MS/MS parameters for quinoxalines. (n.d.). ResearchGate. [Link]
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UV-Vis spectra of quinoxaline derivatives in DMSO. (n.d.). ResearchGate. [Link]
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[Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. [Link]
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Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. (2018). PubMed Central. [Link]
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Method Development and Validation of Test Method using RP-HPLC. (2025). The Pharmaceutical and Chemical Journal. [Link]
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[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. [Link]
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Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. [Link]
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Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]
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[Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. (2019). PubMed. [Link]
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(A) UV-Vis absorption and (B) emission spectra of the three quinoxaline-based compounds. (n.d.). ResearchGate. [Link]
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Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). National Institutes of Health. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (n.d.). PubMed Central. [Link]
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Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024). ResearchGate. [Link]
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A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor.org. [Link]
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In vivo efficacy of 3-(Quinoxalin-2-yl)propanoic acid versus known drugs
An In-Depth Comparative Guide to the In Vivo Efficacy of Quinoxaline Derivatives in Oncology
A Senior Application Scientist's Analysis of Preclinical Performance Against Standard-of-Care Agents
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide delves into the in vivo efficacy of a representative quinoxaline-based agent, Omipalisib (GSK2126458), and provides a comparative analysis against established drugs in the context of oncology. Our focus is to move beyond mere data reporting and to dissect the experimental rationale, methodological rigor, and mechanistic underpinnings that inform the preclinical evaluation of this promising compound class.
Introduction to Omipalisib: A Dual PI3K/mTOR Inhibitor
Omipalisib (GSK2126458) is a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two critical nodes in a signaling pathway frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway governs a multitude of cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a key driver in various human cancers, making it a prime target for therapeutic intervention. Omipalisib's dual inhibitory action is hypothesized to provide a more comprehensive and durable blockade of this pathway compared to agents that target either PI3K or mTOR alone.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Cascade
The rationale for targeting both PI3K and mTOR stems from the intricate feedback loops within the pathway. Inhibition of mTORC1 alone can lead to a feedback activation of PI3K, thereby mitigating the therapeutic effect. By simultaneously targeting PI3K and mTOR, Omipalisib aims to prevent this escape mechanism, leading to a more profound and sustained anti-tumor response.
Below is a diagram illustrating the points of intervention for Omipalisib within this critical signaling pathway.
Caption: Omipalisib's dual inhibition of PI3K and mTOR.
Comparative In Vivo Efficacy: Omipalisib vs. Standard-of-Care
The preclinical efficacy of Omipalisib has been evaluated in various xenograft models, often in direct comparison to other targeted therapies. A key study evaluated its performance in a BT474 breast cancer xenograft model, which is characterized by HER2 amplification and a PIK3CA mutation, making it highly dependent on the PI3K/mTOR pathway.
Table 1: Comparative Efficacy in BT474 Breast Cancer Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Change in Body Weight | Reference |
| Omipalisib (GSK2126458) | 1 mg/kg, once daily (PO) | 95% | < 5% loss | |
| GSK1120212 (Trametinib) | 1 mg/kg, once daily (PO) | 58% | Not significant | |
| Lapatinib | 100 mg/kg, twice daily (PO) | 71% | Not significant |
PO: Per os (by mouth)
The data clearly demonstrates the superior efficacy of Omipalisib in this model, achieving near-complete tumor growth inhibition. This potent activity, even at a low dose, underscores the therapeutic advantage of dual PI3K/mTOR blockade in tumors with this genetic profile. The comparison with Trametinib (a MEK inhibitor) and Lapatinib (a HER2/EGFR inhibitor) highlights that even in a HER2-amplified model, direct and comprehensive inhibition of the PI3K pathway can be more effective than targeting upstream signaling nodes or parallel pathways alone.
Experimental Protocol: Murine Xenograft Model
The trustworthiness of in vivo data is contingent upon a robust and well-controlled experimental design. The following protocol outlines the standard methodology for assessing the efficacy of an orally administered agent in a subcutaneous xenograft model.
Workflow: Subcutaneous Xenograft Efficacy Study
Caption: Standard workflow for a xenograft efficacy study.
Step-by-Step Methodology:
-
Animal Models: Female athymic nude mice are utilized. These mice lack a functional thymus, preventing the rejection of human tumor xenografts. They are housed in a controlled environment with a standard diet and water ad libitum.
-
Cell Line and Implantation: BT474 human breast carcinoma cells are harvested during the logarithmic growth phase. A suspension of 1 x 107 cells in 0.2 mL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Establishment and Randomization: Tumor growth is monitored using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2. Once tumors reach an average volume of approximately 150 mm³, animals are randomly assigned to different treatment cohorts. This randomization is crucial to prevent bias and ensure that the average tumor size is comparable across all groups at the start of treatment.
-
Drug Formulation and Administration: Omipalisib is formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80). The compound is administered once daily via oral gavage at the specified dose. The vehicle-only group serves as the negative control.
-
Efficacy and Tolerability Assessment: Tumor volumes and body weights are measured three times a week. Body weight is a key indicator of drug toxicity. Significant weight loss (>15-20%) would necessitate a dose reduction or cessation of treatment.
-
Endpoint and Data Analysis: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³). Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Discussion and Future Perspectives
The preclinical data for Omipalisib strongly supports the rationale of dual PI3K/mTOR inhibition in cancers with a dysregulated pathway. Its superior performance against other targeted agents in the BT474 model highlights its potential. However, several considerations remain for its clinical development.
The therapeutic window for PI3K inhibitors has been a challenge, with on-target toxicities such as hyperglycemia and rash being common. The future development of quinoxaline-based inhibitors will likely focus on optimizing the selectivity and safety profiles. Furthermore, identifying predictive biomarkers beyond PIK3CA mutations is essential for patient stratification and maximizing clinical benefit. Combination strategies, where these inhibitors are paired with other agents to overcome resistance, represent a promising avenue for future research.
References
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Knight, S. D., Adams, N. D., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent, Selective, Orally Bioavailable, and Brain Penetrable Dual Inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]
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Munster, P. N., Sarantopoulos, J., Kurzrock, R., et al. (2011). A phase I study of the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the oral dual PI3K/mTOR inhibitor GSK2126458 (GSK458) in patients (pts) with advanced solid tumors. Journal of Clinical Oncology, 29(15_suppl), 3015–3015. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
A Comparative Guide to the Structure-Activity Relationship of Substituted 3-(Quinoxalin-2-yl)propanoic Acids
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4] The rigid, planar nature of the quinoxaline ring system allows it to effectively interact with various biological targets, often through π-π stacking and hydrogen bonding, making it a cornerstone for the design of novel therapeutic agents.[1]
This guide focuses specifically on the structure-activity relationship (SAR) of 3-(quinoxalin-2-yl)propanoic acid derivatives. This class of compounds has garnered significant interest, particularly as inhibitors of aldose reductase (AR), an enzyme implicated in the long-term complications of diabetes.[5][6] By systematically analyzing how different substituents on the quinoxaline core and modifications to the propanoic acid side chain affect biological activity, we can derive crucial insights for the rational design of more potent and selective drug candidates.
Core Synthesis Strategy: Building the Quinoxaline Framework
The foundational step in exploring the SAR of this compound class is a robust and versatile synthetic strategy. The most common and efficient method for constructing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][7] For the synthesis of the this compound backbone, a suitable dicarbonyl precursor is α-ketoglutaric acid (2-oxopentanedioic acid).
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound analogs.
This approach is highly adaptable; by starting with variously substituted o-phenylenediamines, a diverse library of analogs with substituents on the benzene portion of the quinoxaline ring can be generated to probe electronic and steric effects on activity.
Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies focusing exclusively on the this compound scaffold are limited, we can synthesize a robust analysis from studies on closely related quinoxaline derivatives, such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides and 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acids.[1][5] The primary biological activities explored for these related structures are anticancer (antiproliferative) and aldose reductase inhibition.
SAR for Aldose Reductase (AR) Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which reduces glucose to sorbitol.[8] Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation and subsequent diabetic complications. Quinoxalin-2(1H)-one derivatives have emerged as potent aldose reductase inhibitors (ARIs).[6]
A key SAR insight is derived from the study of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives.[5] The core structure features an acetic acid moiety attached to the N1 position and a benzyl group at the C3 position.
-
The Acidic Moiety: The carboxylic acid group is a critical pharmacophore for AR inhibition. It is believed to interact with the enzyme's "anion-binding pocket," forming key hydrogen bonds with residues like Tyr48, His110, and Trp111.[9] This interaction anchors the inhibitor in the active site. Therefore, maintaining the propanoic acid side chain in our target scaffold is crucial for this activity.
-
Substituents on the Benzene Ring: The electronic nature of substituents on the fused benzene ring modulates potency. Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring of the related acetic acid series generally lead to enhanced inhibitory activity.[5][6] This suggests that for 3-(quinoxalin-2-yl)propanoic acids, placing electron-withdrawing groups at positions 6 or 7 of the quinoxaline ring could be a favorable strategy.
-
Substituents at the N1 and C3 Positions: In the quinoxalin-2(1H)-one scaffold, alkylation at the N1 position with a group bearing a carboxylic acid is essential. Modifications at the C3 position with hydrophobic groups, such as a benzyl group, are well-tolerated and can enhance binding.[5]
The logical relationship for designing potent aldose reductase inhibitors based on this scaffold can be summarized:
Caption: Key structural requirements for potent aldose reductase inhibition.
SAR for Antiproliferative Activity
Quinoxaline derivatives are widely investigated as anticancer agents.[10][11][12] A study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides provides direct SAR insights applicable to our scaffold.[1] These compounds were evaluated against a panel of cancer cell lines, with some exhibiting potent activity.
-
The Propanoic Acid Chain: While the free acid is important for AR inhibition, derivatization of the carboxyl group into amides is a viable strategy for anticancer activity. The nature of the N-alkyl group on the propanamide significantly impacts potency.
-
Lipophilicity and Steric Bulk: Increasing the lipophilicity and steric bulk of the amide substituent can enhance activity, but there is an optimal range. For instance, the N-(4-fluorobenzyl)propanamide derivative (6k in the source study) showed the highest activity across four tested cancer cell lines.[1] This suggests a specific hydrophobic pocket in the biological target.
-
The C3-Substituent: The study utilized a benzyloxy group at the C3 position. This O-alkylation of the quinoxalinone tautomer is a key modification. The aromaticity of the quinoxaline ring is essential for activity, likely facilitating π-π stacking interactions with target residues.[1]
Comparative Performance Data
The following table summarizes the antiproliferative activity of selected N-substituted 3-(3-benzyloxyquinoxalin-2-yl) propanamide analogs, demonstrating the impact of modifying the propanoic acid terminus.[1]
| Compound ID | N-Substituent on Propanamide | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Hela IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 6a | n-Butyl | 62.11 ± 3.5 | 55.43 ± 3.1 | 68.34 ± 3.9 | 71.22 ± 4.0 |
| 6f | Benzyl | 31.14 ± 1.9 | 41.20 ± 2.5 | 39.81 ± 2.4 | 45.17 ± 2.8 |
| 6g | Diethyl | 45.33 ± 2.6 | 49.56 ± 2.8 | 48.15 ± 2.7 | 51.40 ± 3.0 |
| 6i | 4-Methylbenzyl | 22.15 ± 1.5 | 33.19 ± 2.1 | 29.56 ± 1.9 | 35.14 ± 2.2 |
| 6k | 4-Fluorobenzyl | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |
| Doxorubicin | Reference Drug | 4.17 ± 0.2 | 5.23 ± 0.3 | 5.57 ± 0.4 | 8.87 ± 0.6 |
| Data extracted from Al-Tel et al.[1] |
Analysis: The data clearly shows that aromatic substituents on the amide nitrogen (6f, 6i, 6k) are superior to simple alkyl groups (6a, 6g). The introduction of a fluorine atom to the benzyl ring (compound 6k ) dramatically increases potency, making it comparable to the reference drug, doxorubicin. This highlights the importance of specific electronic and hydrophobic interactions for antiproliferative activity.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (Key Intermediate)
This protocol is adapted from established methods for quinoxaline synthesis.[1][3]
Rationale: This procedure utilizes the classic condensation reaction. Using the methyl ester of α-ketoglutaric acid allows for straightforward cyclization and provides an intermediate that can be easily hydrolyzed to the free acid or converted to other derivatives.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Dimethyl 2-oxoglutarate (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve o-phenylenediamine (e.g., 10 mmol, 1.08 g) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add dimethyl 2-oxoglutarate (10.5 mmol, 1.83 g) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate as a solid.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been formed before proceeding to subsequent steps.
Protocol 2: Aldose Reductase Inhibition Assay
Rationale: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase. The assay quantifies the NADPH-dependent reduction of a substrate, with the decrease in NADPH absorbance at 340 nm being the readout. This is a standard and reliable method for identifying ARIs.[6]
Materials:
-
Recombinant human aldose reductase (ALR2)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing phosphate buffer, NADPH (e.g., 0.1 mM), and the aldose reductase enzyme.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Epalrestat) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (e.g., 1 mM).
-
Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes using a microplate reader. The rate of NADPH consumption is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: The assay's validity is confirmed by the consistent activity of the positive control and minimal inhibition by the vehicle control. A reproducible sigmoidal dose-response curve is expected for active compounds.
Conclusion and Future Directions
The this compound scaffold is a promising framework for developing novel therapeutics, particularly aldose reductase inhibitors and anticancer agents. The structure-activity relationships derived from related analogs provide a clear roadmap for optimization:
-
For aldose reductase inhibition , the propanoic acid moiety is critical. Potency can be tuned by introducing electron-withdrawing substituents onto the quinoxaline's benzene ring.
-
For antiproliferative activity , derivatizing the propanoic acid into specific amides, such as N-(4-fluorobenzyl)amide, can dramatically enhance potency.
Future work should focus on synthesizing a dedicated library of this compound analogs with systematic variations at positions 6 and 7 of the quinoxaline ring and evaluating them in both AR and antiproliferative assays. This will allow for the development of a more refined and direct SAR, potentially leading to the discovery of dual-activity compounds or highly selective agents for either target.
References
- El-Sayed, M. A. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 8, 269-311.
- Saeed, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
- Abdel-Wahab, B. F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- Various Authors. (2024).
- Saeed, A., et al. (2015). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
- Various Authors. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline...
- BenchChem. (2025). Structure-Activity Relationship (SAR)
- Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Radhakrishnan, P., et al. (2021). Structure activity relationship (SAR)
- Fan, D., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
- Al-Tel, T. H., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
- Various Authors. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Abbaspour, S., et al. (n.d.). Synthesis of 3‐(3‐(diethylamino)quinoxalin‐2‐yl)prop‐2‐yn‐1‐yl...
- Bekhit, A. A., et al. (2009). Synthesis of 3-benzyl-2-substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. PubMed.
- Noolvi, M. N., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Zhang, S., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Quinoxaline Derivatives as Aldose Reductase Inhibitors. PubMed.
- Yang, Y., et al. (2019). Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin‐2(1H)‐one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation.
- Akber, M., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- Nasr, T., et al. (2020). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. PubMed Central.
- Thompson, A. J., et al. (2013). Structure-activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PubMed.
- Nadavapalli, P. K., et al. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science.
- Steuber, H., et al. (2017).
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A Head-to-Head Comparison of Synthetic Routes for 3-(Quinoxalin-2-yl)propanoic Acid: A Guide for Researchers
Introduction
3-(Quinoxalin-2-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a common motif in a wide array of biologically active molecules, exhibiting properties that range from anticancer to antiviral activities. The propanoic acid side chain at the 2-position offers a crucial handle for further molecular modifications, making this compound a valuable building block for the synthesis of more complex pharmaceutical agents.
This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes for the preparation of this compound. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency. By presenting detailed protocols, mechanistic insights, and a comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.
Route 1: The Classic Condensation Approach
This well-established route builds the quinoxaline ring system through the condensation of an aromatic diamine with a dicarbonyl compound, followed by a subsequent reduction step to yield the final product.
Overview of Route 1
This two-step synthesis begins with the cyclocondensation of o-phenylenediamine with α-ketoglutaric acid to form the intermediate, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid. The subsequent step involves the reduction of the oxo group to afford the desired this compound.
Experimental Protocol for Route 1
Step 1: Synthesis of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
This step utilizes a microwave-assisted condensation, which significantly reduces reaction times compared to conventional heating methods.
-
Materials: o-Phenylenediamine, α-ketoglutaric acid (2-oxopentanedioic acid), ethanol.
-
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and α-ketoglutaric acid (1.0 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for a short duration (e.g., 10-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid.
-
Step 2: Reduction of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
The reduction of the lactam functionality in the intermediate is a critical step to arrive at the fully aromatic quinoxaline ring.
-
Materials: 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)), anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure (Illustrative example with BH₃·THF):
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (excess, e.g., 3-4 eq) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Mechanistic Insights
The initial cyclocondensation proceeds through the formation of a Schiff base between one of the amino groups of o-phenylenediamine and the ketone of α-ketoglutaric acid. This is followed by an intramolecular cyclization and dehydration to form the dihydroquinoxalinone ring. The use of microwave irradiation accelerates the rate of this condensation reaction. The subsequent reduction of the amide (lactam) carbonyl group is a standard transformation, often achieved with powerful hydride-donating reagents like LiAlH₄ or borane complexes.
Route 2: Side-Chain Elaboration from 2-Methylquinoxaline
This alternative approach begins with a pre-formed quinoxaline core and focuses on the functionalization of a methyl group at the 2-position to build the desired propanoic acid side chain.
Overview of Route 2
This multi-step synthesis starts with the readily available 2-methylquinoxaline. The methyl group is first activated and then reacted with an electrophile to introduce the remaining two carbons of the propanoic acid chain. A final oxidation step then furnishes the carboxylic acid.
Confirmation of Target Engagement for 3-(Quinoxalin-2-yl)propanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental confirmation. A critical milestone in this process is the unequivocal confirmation of target engagement – demonstrating that the compound directly interacts with its intended molecular target within a biologically relevant context. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for confirming the target engagement of 3-(Quinoxalin-2-yl)propanoic acid , a member of the versatile quinoxaline class of heterocyclic compounds known for their broad therapeutic potential.[1][2]
While the specific molecular target of this compound may vary depending on the screening context, this guide will use a hypothetical Protein Kinase X (PKX) as the putative target to illustrate the experimental workflows. The principles and protocols described herein are broadly applicable to a wide range of protein targets. We will dissect and compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity proteomics.
The Imperative of Target Engagement Confirmation
Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular target. Misattribution of a compound's mechanism of action can lead to wasted resources and late-stage clinical failures. Therefore, direct evidence of target binding is paramount. Biophysical and cell-based target engagement assays provide this crucial evidence, enabling confident decision-making in lead optimization and further development.[3][4]
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in a cellular environment, and even in tissues, without the need for compound labeling.[5][6] The underlying principle is that the binding of a ligand, such as this compound, to its target protein, PKX, confers thermal stability.[7] This stabilization results in a higher melting temperature for the protein-ligand complex compared to the unbound protein.
Causality Behind the Experimental Choices in CETSA
The choice of CETSA is predicated on its ability to provide evidence of direct target interaction within the complex milieu of a living cell. This is a significant advantage over in vitro assays using purified recombinant proteins, as it accounts for factors like cell permeability, intracellular compound concentration, and the native conformation of the target protein. The heat challenge in CETSA serves as a universal denaturant, and the subsequent quantification of soluble protein provides a robust readout of target stabilization.
Experimental Workflow: CETSA
Below is a detailed, step-by-step protocol for a typical CETSA experiment.
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed CETSA Protocol
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein (PKX) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and treat with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time to allow for compound uptake and binding.
-
-
Thermal Challenge:
-
Heat the treated cell aliquots in a thermal cycler or water bath to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells to release intracellular proteins. Freeze-thaw cycles are a common method that avoids the use of detergents which might interfere with protein stability.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of soluble PKX in each sample using a specific detection method, such as Western blotting with an anti-PKX antibody or mass spectrometry.
-
Plot the percentage of soluble PKX against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
-
Hypothetical CETSA Data
| Temperature (°C) | % Soluble PKX (Vehicle) | % Soluble PKX (Compound A) | % Soluble PKX (this compound) |
| 40 | 100 | 100 | 100 |
| 45 | 98 | 99 | 100 |
| 50 | 85 | 88 | 95 |
| 55 | 52 | 55 | 80 |
| 60 | 20 | 22 | 55 |
| 65 | 5 | 6 | 25 |
| 70 | 2 | 2 | 8 |
| Tm (°C) | 56.5 | 57.0 | 61.0 |
Compound A represents a weakly binding or non-binding analogue.
Methodology 2: Kinobeads-based Competitive Pull-down
For kinase targets, the kinobeads approach is a highly effective chemical proteomics method for confirming target engagement and assessing selectivity across the kinome.[8][9] This technique utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[10] The compound of interest is then introduced in a competitive manner.
Causality Behind the Experimental Choices in Kinobeads
The rationale for using kinobeads is to leverage competition for the ATP-binding site, a common feature of most kinase inhibitors. If this compound binds to PKX, it will compete with the immobilized inhibitors on the beads, leading to a reduced amount of PKX being pulled down. This method is not only excellent for confirming a specific target but also for revealing potential off-targets, providing a broader selectivity profile.
Experimental Workflow: Kinobeads
Caption: Kinobeads experimental workflow for target engagement profiling.
Detailed Kinobeads Protocol
-
Cell Lysate Preparation:
-
Lyse cultured cells using a mild, non-denaturing lysis buffer to preserve native protein conformations and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Competitive Incubation:
-
Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control.
-
-
Kinobeads Pull-down:
-
Add the kinobeads slurry to the pre-incubated lysates.
-
Incubate to allow the kinases in the lysate to bind to the immobilized inhibitors on the beads.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads, typically using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. A dose-dependent decrease in the signal for PKX in the compound-treated samples compared to the vehicle control confirms target engagement.
-
Hypothetical Kinobeads Data
| Compound Concentration (µM) | PKX Abundance (Normalized) | Off-Target Kinase 1 Abundance (Normalized) | Non-binding Protein Abundance (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.65 | 0.98 | 1.01 |
| 1 | 0.21 | 0.95 | 0.99 |
| 10 | 0.05 | 0.60 | 1.00 |
| 100 | 0.01 | 0.15 | 0.98 |
| IC50 (µM) | ~0.15 | ~25 | N/A |
Comparative Summary of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads-based Proteomics | In Vitro Biophysical Assays (e.g., DSF, ITC) |
| Principle | Ligand-induced thermal stabilization | Competitive binding to immobilized inhibitors | Direct measurement of binding (e.g., thermal shift, heat change) |
| Biological Context | Intact cells, tissues, or lysates | Cell or tissue lysates | Purified recombinant protein |
| Labeling Requirement | Label-free | Label-free | Label-free |
| Throughput | Moderate to high | Low to moderate | High (DSF) to Low (ITC) |
| Primary Readout | Thermal shift (ΔTm) | Change in protein abundance (IC50) | ΔTm, Kd, ΔH, ΔS |
| Off-Target Info | Can be adapted for proteome-wide analysis (TPP) | Provides broad selectivity profile across captured kinome | Requires individual assays for each potential off-target |
| Key Advantage | Confirms engagement in a physiological context | Excellent for kinase selectivity profiling | Provides detailed thermodynamic and kinetic data |
| Key Limitation | Not all proteins show a clear thermal shift | Limited to targets that bind the immobilized probes | Lacks cellular context (e.g., permeability, metabolism) |
Conclusion: An Integrated Approach to Target Validation
Both CETSA and Kinobeads-based proteomics offer powerful, complementary approaches to confirming the target engagement of this compound. CETSA provides invaluable evidence of target interaction within the native cellular environment, while kinobeads profiling offers a deep dive into kinase selectivity. For a comprehensive validation strategy, an integrated approach is recommended. Initial confirmation of the primary target (PKX) can be achieved with CETSA, followed by kinobeads analysis to assess selectivity. These cellular assays can be further supported by in vitro biophysical methods like Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC) to determine binding affinity and thermodynamics using purified proteins.[][12] By judiciously selecting and combining these methodologies, researchers can build a robust and compelling case for the mechanism of action of their lead compounds, paving the way for successful drug development.
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García-Contreras, R., et al. (2021). Quinoxalines Potential to Target Pathologies. PubMed. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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Al-Tel, T. H., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University. Available from: [Link]
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La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
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Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]
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Lee, P. Y., et al. (2022). Kinobeads workflow. Cells are pre-incubated with increasing drug... ResearchGate. Available from: [Link]
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Moglioni, A., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. Available from: [Link]
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ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]
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Al-Salahat, A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. Available from: [Link]
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Tadenev, A. L. D., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. PMC - PubMed Central. Available from: [Link]
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Kiseleva, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available from: [Link]
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A Researcher's Guide to Investigating the Bioactivity of 3-(Quinoxalin-2-yl)propanoic Acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the quinoxaline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, antitumor properties[1][2][3][4]. This guide focuses on a specific, yet under-investigated derivative, 3-(Quinoxalin-2-yl)propanoic acid . While direct, in-depth studies on this particular molecule are not extensively published, the wealth of data on its close analogs suggests a high probability of significant bioactivity.
This document serves as a comprehensive roadmap for replicating and expanding upon the bioactivity findings of structurally related quinoxaline compounds. We will provide a logical, evidence-based framework for its synthesis and subsequent evaluation of its potential as an antimicrobial and antitumor agent. This guide is designed to be a self-validating system, where experimental choices are justified by established principles and published data, ensuring a rigorous and reproducible scientific investigation.
The Scientific Rationale: Why Investigate this compound?
The core of our hypothesis rests on the established bioactivity of quinoxaline derivatives bearing a three-carbon chain at the 2-position. For instance, a closely related analog, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid, has been synthesized and identified as a potential antiviral agent[1]. Furthermore, extensive research on N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides has demonstrated their potent antiproliferative effects against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7[5][6][7]. These studies underscore the importance of the propanoic acid moiety, or its derivatives, in conferring cytotoxic activity.
Our proposed investigation, therefore, is not a shot in the dark. It is a logical extension of existing research, aiming to determine if the unsubstituted this compound retains or possibly enhances the bioactivities observed in its more complex, substituted counterparts. By comparing its performance against a known bioactive analog, we can delineate the specific contribution of the core scaffold and the propanoic acid side chain to its biological effects.
Experimental Roadmap: A Phased Approach to Discovery
Our investigation is structured in two main phases: Synthesis and Characterization, followed by Biological Evaluation. This ensures that the compound's identity and purity are unequivocally established before committing to resource-intensive biological assays.
Phase 1: Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established condensation reaction. The general principle involves the reaction of an o-phenylenediamine with a suitable α-keto acid.
Experimental Protocol 1: Synthesis of this compound
Causality: This protocol is adapted from established methods for quinoxaline synthesis, which rely on the facile condensation of 1,2-diamines with 1,2-dicarbonyl compounds[4]. The use of 2-oxoglutaric acid provides the necessary propanoic acid side chain at the 2-position of the resulting quinoxaline ring.
Materials:
-
o-Phenylenediamine
-
2-Oxoglutaric acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Addition of Keto Acid: To this solution, add a stoichiometric equivalent of 2-oxoglutaric acid, also dissolved in ethanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product will be an acidic compound. It can be purified by dissolving it in a dilute aqueous NaOH solution, treating with activated charcoal to remove colored impurities, and then re-precipitating the pure acid by the slow addition of dilute HCl until the solution is acidic to litmus paper.
-
Final Purification and Characterization: The precipitated solid should be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water. The final product's identity and purity must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Phase 2: Biological Evaluation
With the successful synthesis and characterization of this compound, we proceed to evaluate its bioactivity. Based on the literature for related compounds, we will focus on two key areas: antimicrobial and antitumor activity. As a comparator, we propose the parallel testing of a known bioactive quinoxaline derivative, such as a selected compound from the N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide series, which can be synthesized according to published methods[5][6].
Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing
Causality: The quinoxaline nucleus is a well-established pharmacophore in antimicrobial agents[2]. This protocol employs standard broth microdilution methods to quantify the compound's ability to inhibit microbial growth, providing a robust and reproducible measure of its antimicrobial potency.
Materials:
-
This compound
-
Comparator compound (e.g., a known bioactive quinoxaline derivative)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a range of test concentrations.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
-
Data Analysis: Compare the MIC values of this compound with the comparator compound and the positive control antibiotics.
Experimental Protocol 3: In Vitro Antiproliferative Assay against Cancer Cell Lines
Causality: Numerous quinoxaline derivatives have demonstrated potent anticancer activity by interfering with various cellular processes[8][9]. The MTT assay is a standard, colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects on cancer cells.
Materials:
-
This compound
-
Comparator compound (e.g., a known bioactive quinoxaline derivative)
-
Positive control anticancer drug (e.g., Doxorubicin)
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical])
-
Normal human cell line (e.g., HEK293) to assess selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound, comparator compound, and positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add the MTT reagent to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each cell line. Compare the IC₅₀ values of this compound with the comparator and the positive control.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | |||
| Comparator Compound | |||
| Ciprofloxacin | N/A | ||
| Fluconazole | N/A | N/A |
Table 2: Antiproliferative Activity (IC₅₀ in µM)
| Compound | MCF-7 | HCT-116 | HeLa | HEK293 |
| This compound | ||||
| Comparator Compound | ||||
| Doxorubicin |
Visualizing the Workflow
To further clarify the experimental design, the following diagrams illustrate the key workflows.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Caption: Step-by-step workflow for the MTT antiproliferative assay.
Concluding Remarks for the Investigating Scientist
This guide provides a robust framework for the synthesis and biological evaluation of this compound. While the existing literature does not focus on this specific molecule, the strong and varied bioactivities of its close structural relatives provide a compelling rationale for this investigation. By following the detailed protocols and employing a comparative approach with a known bioactive analog, researchers can generate high-quality, reproducible data. This will not only elucidate the potential of this compound as a novel therapeutic agent but also contribute valuable structure-activity relationship insights to the broader field of quinoxaline chemistry. The path from a promising scaffold to a potential drug candidate is paved with rigorous, methodical, and well-justified experimentation.
References
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-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(1), 123. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). ResearchGate. [Link]
-
Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. [Link]
-
Chemical structures of representative quinoxaline antitumor agents. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives. ResearchGate. [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106. [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]
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Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]
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Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press. [Link]
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Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Nature. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]
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Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
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Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. PMC. [Link]
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Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
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Safety Operating Guide
3-(Quinoxalin-2-yl)propanoic acid proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Quinoxalin-2-yl)propanoic acid
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As a quinoxaline derivative and a propanoic acid, this compound possesses a unique chemical profile that necessitates a nuanced approach to waste management. This document moves beyond a simple checklist, explaining the rationale behind each procedure to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Compound
Based on SDS information for the parent compound, quinoxaline, and a closely related analog, 3-(2-Quinoxalinylsulfanyl)propanoic acid, we can anticipate the following hazards[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon contact[1][2].
-
Serious Eye Irritation: Expected to cause serious eye irritation or damage[1][2].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2].
The propanoic acid functional group classifies it as an organic acid, requiring specific handling to avoid corrosion and incompatibility with bases and oxidizing agents[3]. Therefore, all waste streams containing this compound must be treated as hazardous.
| Hazard Classification | Anticipated Effect | Rationale & Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available; handle as potentially harmful. | General precaution for novel research chemicals. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Based on analogs like Quinoxaline and 3-(2-Quinoxalinylsulfanyl)propanoic acid[1][2]. |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | Based on analogs like Quinoxaline and 3-(2-Quinoxalinylsulfanyl)propanoic acid[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Based on analogs like Quinoxaline and 3-(2-Quinoxalinylsulfanyl)propanoic acid[2]. |
| Environmental Hazard | Data not available; prevent release to the environment. | Standard practice for synthetic organic compounds[4]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound in any form—solid, solution, or waste. The selection of appropriate PPE is dictated by the hazard assessment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended for incidental contact. Inspect gloves for any signs of degradation before use and change them immediately if contaminated[5][6]. |
| Eyes | Safety goggles | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and splashes[6]. |
| Face | Face shield (in addition to goggles) | A face shield must be worn over safety goggles when handling larger quantities (>5g) or during procedures with a high risk of splashing, such as spill cleanup[5][6]. |
| Body | Laboratory coat | A standard lab coat is required. For large-scale operations or spill response, a chemical-resistant apron over the lab coat is advised[5]. |
| Respiratory | Certified Chemical Fume Hood | All handling of the solid compound and preparation of its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[7]. |
Disposal Workflow: From Benchtop to Pickup
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA[8][9].
Caption: Disposal decision workflow for this compound.
Protocol A: Disposal of Unused or Expired this compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Container Selection: Choose a sealable, chemically compatible container (e.g., a wide-mouth polyethylene bottle) that is in good condition. Do not reuse a container that previously held an incompatible chemical[10].
-
Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the designated waste container. Minimize the generation of dust[11].
-
Labeling: As soon as the first waste is added, label the container. Federal regulations require specific information on hazardous waste labels[12][13][14]. The label must include:
-
Storage: Keep the container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[10][14]. Ensure it is stored separately from bases, oxidizers, and flammable solvents[3].
Protocol B: Disposal of Contaminated Labware and PPE
This protocol covers items such as used gloves, weigh boats, pipette tips, and contaminated glassware.
-
Gross Decontamination: If possible, rinse disposable items with a suitable solvent (e.g., ethanol or acetone) inside a fume hood. Collect this rinsate as liquid hazardous waste.
-
Segregation: Place all solid items contaminated with this compound into a dedicated solid waste container. This should be a sturdy plastic bag or a lined, sealable pail.
-
Labeling: Label the container or bag as "Hazardous Waste" with the chemical name "this compound contaminated debris"[15].
-
Storage: Store the sealed container in the Satellite Accumulation Area until it is ready for pickup by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental contamination. The response depends on the size of the spill.
Protocol C: Minor Spill Cleanup (<5 grams)
A minor spill is one that you are trained and equipped to handle safely.
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: If not already worn, don the full PPE outlined in Section 2, including double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Neutralize: Gently cover the spill with a weak base, such as sodium bicarbonate or soda ash[16][17]. Work from the outside of the spill inward to prevent spreading[16]. Avoid creating airborne dust.
-
Wait for Reaction: Allow the neutralization reaction to complete (cessation of fizzing).
-
Absorb and Collect: Once neutralized, use an inert absorbent material like vermiculite or sand to absorb the mixture[16]. Carefully sweep the residue into a dustpan and place it in a designated hazardous waste container[18].
-
Decontaminate: Wipe the spill area with soap and water. Place all cleanup materials (wipes, contaminated gloves) into the same hazardous waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste - Spill cleanup debris containing this compound and sodium bicarbonate." Manage this container as described in Protocol A[18].
-
Report: Report the incident to your laboratory supervisor or EHS department as required by your institution.
Major Spill (>5 grams or Outside a Fume Hood)
-
Evacuate: Immediately evacuate the area. Vapors or dust may present a serious health risk[3].
-
Alert: Notify your supervisor and your institution's EHS or emergency response team immediately. If there is a fire or medical emergency, call 911.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup. They have the specialized equipment and respiratory protection required for large or uncontained spills.
By adhering to these detailed procedures, researchers can ensure that the entire lifecycle of this compound is managed with the highest standards of safety, professionalism, and environmental stewardship.
References
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Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved from [Link]
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Hazardous Waste Container Labeling Requirements. (2020, December 1). Hazardous Waste Experts. Retrieved from [Link]
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Section 2: Waste Containers, Storage and Labelling. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]
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A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21). Hazardous Waste Experts. Retrieved from [Link]
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Labeling Hazardous Waste Containers for Off-Site Transportation. (2025, January 29). ACTenviro. Retrieved from [Link]
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Quinoxaline Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]
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Safe Operating Procedure: Chemical Spills. (2015, February 23). University of Guelph. Retrieved from [Link]
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Chemical Container Labels. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]
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Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Quinoxaline-5,6,7,8-d4 Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved from [Link]
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What PPE Should You Wear When Handling Acid? (2025, January 7). LeelineWork. Retrieved from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
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What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). Auburn University. Retrieved from [Link]
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Acid Handling SOP. (n.d.). University of Wyoming. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Quinoxaline Safety Data Sheet. (2020, May 25). Watson International Ltd. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Personal protective equipment for handling 3-(Quinoxalin-2-yl)propanoic acid
An Expert Guide to the Safe Handling and Disposal of 3-(Quinoxalin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my primary objective is to empower you with the knowledge to conduct your research safely and effectively. The responsible handling of novel chemical compounds is the bedrock of innovative and reproducible science. This guide provides a comprehensive, in-depth overview of the essential safety protocols, personal protective equipment (PPE), and disposal procedures for this compound. We will move beyond a simple checklist to explain the causality behind these critical operational choices, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: An Evidence-Based Approach
Specific toxicological data for this compound is not extensively documented in readily available safety data sheets (SDS). Therefore, a robust safety plan must be built upon an understanding of its constituent chemical moieties: the quinoxaline core and the carboxylic acid functional group.
-
Quinoxaline Derivatives: This class of N-heterocyclic compounds is known for a wide range of biological activities.[1] Structurally similar compounds are often classified as harmful if swallowed, inhaled, or in contact with the skin.[2][3][4] They can cause significant skin, eye, and respiratory irritation.[4][5][6]
-
Carboxylic Acids: The carboxylic acid group imparts acidic properties.[7] Depending on the compound, this can range from mild irritation to severe corrosion, posing a risk of chemical burns to skin and serious damage to eyes.[8][9][10]
Based on this analysis, it is imperative to treat this compound as a hazardous substance with the potential to cause irritation and harm upon contact, ingestion, or inhalation.
Table 1: Potential Hazards and Safety Implications
| Hazard Category | Potential Effects | Rationale / Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[2][3] | The quinoxaline scaffold is bioactive and can interfere with biological processes. |
| Skin Irritation/Corrosion | May cause redness, itching, or chemical burns.[4][5][8] | The carboxylic acid moiety can be corrosive, while the quinoxaline structure can be an irritant.[7] |
| Eye Damage/Irritation | Risk of serious eye irritation or permanent damage.[4][5][6] | Chemical splashes are a primary risk; both functional groups contribute to this hazard.[10][11] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[4][5] | Fine solid particles or aerosols from solutions can be easily inhaled. |
The Hierarchy of Controls: A Foundation for Laboratory Safety
Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final line of defense, employed after more effective control measures have been implemented.
Caption: The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE.
For handling this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to contain dust and vapors.
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling is necessary, a comprehensive PPE strategy is non-negotiable.
Eye and Face Protection
-
Requirement: Chemical splash goggles are mandatory.[12] For procedures with a higher risk of splashing (e.g., transferring solutions), a full-face shield must be worn over the goggles.[11][13]
-
Causality: Standard safety glasses offer inadequate protection from splashes, which can come from various angles. The combination of goggles and a face shield provides a robust barrier, protecting the sensitive mucous membranes of the eyes and the skin on the face.[11]
Skin and Body Protection
-
Gloves: Use chemically resistant nitrile gloves as a minimum.[13][14] For extended handling or when working with solutions, double-gloving is recommended. Always check glove breakthrough times for the specific solvent being used, if applicable.
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves must be worn and kept fully buttoned.
-
Footwear: Fully enclosed, liquid-resistant shoes are required. Sandals, flip-flops, or shoes with mesh uppers are prohibited in the laboratory.[13]
-
Causality: The skin provides a large surface area for potential chemical absorption. A lab coat and proper gloves prevent direct contact with droplets and spills.[15] Enclosed shoes protect the feet from spills, which can pool undetected on the floor.
Respiratory Protection
-
Primary Control: All weighing of the solid compound and handling of its solutions must be performed within a chemical fume hood.[15][16] This engineering control is designed to capture and exhaust chemical vapors and dust away from the user's breathing zone.
-
Secondary Control: In the rare event that work cannot be performed in a fume hood, a comprehensive risk assessment must be conducted, and a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.[4][12] A formal respiratory protection program, including fit-testing, is mandatory if respirators are used.[11]
Operational and Disposal Plans: A Step-by-Step Guide
A structured workflow minimizes ambiguity and reduces the potential for error and exposure.
Caption: A three-phase workflow for safe handling, from preparation to final disposal.
Step-by-Step Operational Protocol
-
Preparation:
-
Review this guide and any available SDS for structurally similar compounds.[2]
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[15]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare and clearly label dedicated hazardous waste containers for solid and liquid waste.[2][15]
-
-
Handling:
-
Weighing: Carefully weigh the solid compound on weigh paper or in a beaker inside the fume hood to contain any dust.[16]
-
Solution Preparation: Slowly add the solid to the solvent while stirring. Be mindful of any potential exothermic reactions.
-
Experimentation: Keep all apparatus containing the chemical inside the fume hood throughout the experiment.
-
-
Decontamination and Waste Management:
-
Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent and then with soap and water.
-
Glassware: The initial rinse of any glassware that contained the compound must be collected as hazardous liquid waste.[15]
-
Waste Segregation: Meticulously separate waste streams as detailed in Table 2 below.
-
Disposal Plan
Under no circumstances should this chemical or its waste be disposed of in standard drains or regular trash.[2] All waste must be handled by a licensed hazardous waste disposal facility.
Table 2: Waste Disposal Protocol
| Waste Stream | Container Type | Disposal Procedure |
| Unused Solid Compound | Sealed, labeled hazardous waste container. | Collect for disposal via your institution's Environmental Health & Safety (EHS) department.[17] |
| Contaminated Labware (e.g., pipette tips, weigh paper, gloves) | Labeled hazardous solid waste container. | Bag all contaminated solid items and place them in the designated container.[2] |
| Liquid Waste (solutions, rinsates) | Sealed, labeled hazardous liquid waste container (chemically compatible). | Collect all solutions and the first rinse of contaminated glassware. Do not mix with other waste streams unless compatibility is confirmed.[2][15] |
By integrating these expert-validated protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Synerzine. Quinoxaline Safety Data Sheet. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
PubChem. 3-(3-Methoxyquinoxalin-2-yl)propanoic acid. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
AA Blocks. Quinoxaline-5,6,7,8-d4 Safety Data Sheet. [Link]
-
DC Fine Chemicals. Propionic acid Safety Data Sheet. [Link]
-
ResearchGate. Synthetic pathway to prepare quinoxaline derivatives. [Link]
-
Quora. What are some chemical properties of propionic acid? [Link]
-
National Institutes of Health (NIH). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
Royal Society of Chemistry (RSC). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. download.basf.com [download.basf.com]
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- 12. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
